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Foundational

Poecillastrin B: A Technical Guide to its Chemical Identity and Structural Nuances

Introduction: The Emergence of a Potent Marine Cytotoxin In the relentless pursuit of novel therapeutic agents, the marine environment continues to unveil molecules of immense structural complexity and potent biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Potent Marine Cytotoxin

In the relentless pursuit of novel therapeutic agents, the marine environment continues to unveil molecules of immense structural complexity and potent biological activity. Among these is poecillastrin B, a member of the chondropsin-type macrolide lactam family of natural products.[1] Isolated from the deep-water Caribbean sponge of the Poecillastra species, this compound has garnered significant attention within the scientific community for its pronounced cytotoxic effects, particularly against human melanoma cell lines.[1] The intricate architecture of poecillastrin B, coupled with its biological promise, underscores the critical importance of a precise understanding of its chemical structure and exact mass. This guide provides an in-depth exploration of the structural elucidation of poecillastrin B, with a particular focus on a pivotal structural revision that has reshaped our understanding of this entire class of macrolides.

The Structural Framework of Poecillastrin B: A Tale of Revision

Poecillastrin B is characterized as a 35-membered macrolide, a large ring structure containing a lactam (a cyclic amide) and a lactone (a cyclic ester) functionality.[1] The initial structural assignment was accomplished through extensive spectroscopic analysis, primarily relying on high-field Nuclear Magnetic Resonance (NMR) techniques.[1] However, as is not uncommon with highly complex natural products, the initial structural hypothesis for poecillastrin B, and its congeners, was later found to require a significant correction.

A landmark study in 2017 revisited the structure of the closely related poecillastrin C.[2][3][4] Through a series of elegant chemical degradation and derivatization experiments, it was demonstrated that the original assignment of the ester linkage within a key β-hydroxyaspartic acid (OHAsp) residue was incorrect.[2][3] This research definitively showed that the macrolactone ring is formed via the side-chain carboxyl group of the OHAsp residue, not the α-amino acid carboxyl group as was previously believed.[2][3] Crucially, the authors of this study confirmed that this structural revision extends to poecillastrin B as well.[2][3]

Due to the limited availability of poecillastrin B from its natural source, a definitive, publicly accessible record of its revised planar structure and, consequently, its precise molecular formula and exact mass, remains elusive in major chemical databases. The information presented herein is based on the established structural class and the critical revision of the OHAsp moiety.

Key Structural Features:
  • Macrolide Core: A 35-membered ring composed of a polyketide chain.

  • Lactam and Lactone Functionalities: The presence of both a cyclic amide and a cyclic ester within the macroring.

  • β-Hydroxyaspartic Acid (OHAsp) Residue: A non-proteinogenic amino acid that is crucial for the molecule's architecture and whose esterification pattern was the subject of structural revision.

Physicochemical and Mass Spectrometric Data

The table below summarizes the known properties of poecillastrin B, highlighting the current data gap regarding its molecular formula and exact mass.

PropertyDescriptionReference
Compound Class Chondropsin-type macrolide lactam[1]
Natural Source Deep-water Caribbean sponge (Poecillastra sp.)[1]
Ring Size 35-membered macrolide[1]
Key Functional Groups Lactam, Lactone, Polyol chain, β-Hydroxyaspartic acid[1][2]
Biological Activity Potent cytotoxicity against human melanoma cell lines[1]
Molecular Formula Not definitively published for the revised structure
Exact Mass Cannot be calculated without the molecular formula

Visualizing the Revised Core Structure

The following diagram, generated using Graphviz, illustrates the critical revised connectivity of the β-hydroxyaspartic acid (OHAsp) moiety within the macrolactone ring, a feature now understood to be common to poecillastrin B and its close analogs. This diagram represents the fundamental structural correction and is not intended to be a complete, atom-by-atom representation of poecillastrin B, for which a definitive public structure is unavailable.

Poecillastrin_Core cluster_macrocycle Macrolide Ring (Partial) cluster_OHAsp Revised OHAsp Linkage ring_part1 ...-CH(R)-C(=O)-... N N-H ring_part1->N Amide Bond to Side Chain ring_part2 ...-O-CH(R')-... C_alpha CαH N->C_alpha C_beta CβH-OH C_alpha->C_beta CO_alpha C(=O) (Amide Linkage) C_alpha->CO_alpha CO_beta C(=O) (Ester Linkage) C_beta->CO_beta CO_beta->ring_part2 Ester Bond (Forms Macrolactone) caption Revised OHAsp connectivity in poecillastrins.

Caption: Revised connectivity of the β-hydroxyaspartic acid residue.

Methodologies for Structural Elucidation

The structural determination and subsequent revision of the poecillastrin family of compounds relied on a suite of advanced analytical techniques. The causality behind these experimental choices lies in the need to unambiguously define stereochemistry and connectivity in a large, flexible molecule.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of poecillastrin B (typically in the microgram range) is dissolved in a deuterated solvent (e.g., CD3OD or DMSO-d6).

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher), often utilizing a cryogenically cooled probe to enhance sensitivity for mass-limited samples.

    • 1D ¹H and ¹³C NMR: To identify the types and number of protons and carbons.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.

  • Data Analysis: The collective data is meticulously analyzed to assemble the planar structure of the molecule piece by piece.

Experimental Protocol: Structural Revision via Chemical Degradation
  • Selective Reduction: The ester linkage of the macrolide is selectively reduced using a mild reducing agent such as sodium borohydride (NaBH₄). This converts the ester carbonyl to a primary alcohol while leaving the amide and carboxylic acid functionalities intact.

  • Acid Hydrolysis: The reduced product is then subjected to strong acid hydrolysis (e.g., 6 N HCl) to break all amide and ester bonds, liberating the constituent amino acids and other fragments.

  • Marfey's Analysis: The absolute configuration of the resulting amino acid (in this case, a derivative of OHAsp) is determined using Marfey's method. This involves derivatizing the amino acid with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzing the resulting diastereomers by HPLC, comparing their retention times to authentic standards. This process was key to confirming the D-threo configuration of the OHAsp residue and, in conjunction with the reduction experiment, proving which carboxyl group was involved in the ester linkage.[2][3]

Conclusion and Future Outlook

Poecillastrin B stands as a compelling example of a potent, structurally intricate marine natural product. While its full chemical characterization remains an open chapter, the elucidation of its core structure and the critical revision of the OHAsp linkage have provided a solid foundation for future research. The challenges in obtaining sufficient quantities of this and related compounds underscore the pressing need for the development of a total synthesis. A successful synthetic route would not only confirm the absolute stereochemistry but also provide access to analogs for structure-activity relationship studies, paving the way for the potential development of a new class of anticancer agents. Further investigation into the biosynthesis of these macrolides may also provide alternative avenues for their production.

References

  • Irie, R., Takada, K., Ise, Y., Ohtsuka, S., Okada, S., Gustafson, K. R., & Matsunaga, S. (2017). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic Letters, 19(19), 5395–5397. [Link]

  • Irie, R., Takada, K., Ise, Y., Ohtsuka, S., Okada, S., Gustafson, K. R., & Matsunaga, S. (2019). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic letters, 19(19), 5395–5397. [Link]

  • Takada, K., Choi, B. W., Rashid, M. A., Gamble, W. R., Cardellina, J. H., 2nd, Van, Q. N., Lloyd, J. R., McMahon, J. B., & Gustafson, K. R. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428–431. [Link]

  • Irie, R., et al. (2018). Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. Request PDF. [Link]

  • Takemoto, D., Takekawa, Y., van Soest, R. W., Fusetani, N., & Matsunaga, S. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697–2700. [Link]

  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. SciSpace. [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate. [Link]

  • Irie, R., et al. (2024). Synthetic Studies on Poecillastrin C: Synthesis of the C14-C35 Segment of the Macrolide Ring Model. ResearchGate. [Link]

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Exploratory

Introduction: The Untapped Therapeutic Potential of Marine Macrolides

An In-Depth Technical Guide to Poecillastrin B: A Chondropsin-Type Macrolide with Potent Cytotoxic Properties This guide provides a comprehensive technical overview of Poecillastrin B, a potent cytotoxic macrolide lactam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Poecillastrin B: A Chondropsin-Type Macrolide with Potent Cytotoxic Properties

This guide provides a comprehensive technical overview of Poecillastrin B, a potent cytotoxic macrolide lactam of the chondropsin class. It is intended for researchers, scientists, and drug development professionals interested in marine natural products and novel anticancer agents. This document delves into the discovery, structural characteristics, biological activity, and key experimental methodologies for the evaluation of Poecillastrin B and related compounds.

The marine environment represents a vast and largely unexplored reservoir of chemical diversity, yielding a multitude of natural products with unique structural architectures and potent biological activities. Among these, macrolides—characterized by a large macrocyclic lactone ring—have emerged as a prominent class of therapeutic agents.[1][2] A particularly intriguing subgroup is the chondropsin-type macrolide lactams, complex polyketides isolated from deep-sea sponges.[3][4][5]

Poecillastrin B, a member of this family, was discovered during screenings of marine invertebrates for novel cytotoxic compounds.[3][6] Its potent activity against cancer cell lines marks it as a compound of significant interest for oncological research. This guide offers an in-depth analysis of Poecillastrin B, from its isolation and structure to its mechanism of action and the experimental frameworks required for its study, with a particular focus on its cytotoxic effects and the investigation of its impact on the cellular cytoskeleton.

Discovery, Isolation, and Structural Elucidation

Natural Source and Bioassay-Guided Isolation

Poecillastrin B was first isolated from the deep-water Caribbean sponge of the Poecillastra species.[3][7] Like many marine natural products, it is a trace metabolite, obtained in very low yields (approximately 400-600 μg from the source organism), which presents a significant challenge for comprehensive biological evaluation and preclinical development.[3][6]

The discovery and purification of such compounds typically follow a bioassay-guided fractionation strategy. This approach systematically partitions the crude extract of the organism into simpler fractions, with each step being monitored by a relevant biological assay (e.g., a cytotoxicity assay) to track the activity. This ensures that the chemical separation efforts remain focused on the most biologically active constituents.

cluster_0 Bioassay-Guided Isolation Workflow A Marine Sponge Collection (e.g., Poecillastra sp.) B Crude Organic Extract (e.g., EtOH/MeOH) A->B C Solvent Partitioning (e.g., H2O/n-BuOH) B->C Extraction D Bioassay 1 (Cytotoxicity Screen) C->D Fractionation E Active Fraction Identified D->E Identifies active partitions F Chromatographic Separation (e.g., RP-HPLC) E->F G Bioassay 2 (Potency Determination) F->G Purification of sub-fractions H Pure Bioactive Compound (Poecillastrin B) G->H Isolates pure compound I Structural Elucidation (NMR, MS) H->I

Caption: Workflow for bioassay-guided isolation of Poecillastrin B.

Experimental Protocol: Generalized Extraction and Isolation

This protocol outlines a typical procedure for the isolation of chondropsin-type macrolides from a marine sponge source.[8][9]

Objective: To obtain a purified fraction of Poecillastrin B for structural and biological analysis.

Methodology:

  • Homogenization and Extraction:

    • Collect fresh or frozen sponge material (Poecillastra sp.).

    • Homogenize the tissue and extract exhaustively with a polar organic solvent such as ethanol (EtOH) or methanol (MeOH).

    • Filter and concentrate the resulting extract in vacuo to yield a crude aqueous suspension.

  • Solvent Partitioning:

    • Perform a liquid-liquid partition of the crude extract. A common scheme involves partitioning between water and n-butanol (n-BuOH) to separate compounds based on polarity.[10]

    • Rationale: This step concentrates the moderately polar macrolides into the n-BuOH fraction, removing highly polar salts and non-polar lipids.

  • Bioassay-Guided Fractionation:

    • Test the cytotoxicity of the n-BuOH fraction and other fractions.

    • Subject the active fraction to reversed-phase (e.g., C18) flash chromatography, eluting with a gradient of decreasing polarity (e.g., water to methanol).

    • Collect fractions and re-test for cytotoxic activity to identify those containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the active fractions using semi-preparative or analytical reversed-phase HPLC.

    • Rationale: HPLC provides the high resolution necessary to separate structurally similar congeners (e.g., Poecillastrin B from Poecillastrin C).

    • Monitor the elution profile with a photodiode array (PDA) detector and collect peaks corresponding to the target compound.

  • Purity and Identity Confirmation:

    • Assess the purity of the isolated compound using analytical HPLC.

    • Confirm the molecular weight and formula using High-Resolution Mass Spectrometry (HRMS).

    • Proceed to structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Architecture of Poecillastrin B

Poecillastrin B is a complex polyketide-derived natural product. Its structure was determined through extensive spectroscopic analysis, primarily 1D and 2D NMR.[3][6] It belongs to the chondropsin class, which is defined by several unique features.[5]

Key Structural Features:

FeatureDescriptionReference
Macrocycle Core A 35-membered macrolide ring containing both a lactam (cyclic amide) and a lactone (cyclic ester) functionality.[3][6]
Side Chain A complex, amide-linked polyketide side chain.[5]
Oxygenation Pattern The structure is highly polyhydroxylated and contains multiple stereocenters, making total synthesis exceptionally challenging.[4][11][12]
Unsaturation Contains regions of polyunsaturation (multiple double bonds).[5]
Key Residue Incorporates a non-standard amino acid, β-hydroxyaspartic acid (OHAsp), which is involved in the lactone ring formation. The stereochemistry of this residue has been determined as D-threo in related poecillastrins.[10][13][14]

The structure of Poecillastrin B is closely related to its congeners, Poecillastrin A and C.[3] A structural revision of Poecillastrin C in 2017 also led to a revision of the proposed structures for Poecillastrins B and D, highlighting the complexity of this chemical class.[10]

Potent Cytotoxicity and Mechanism of Action

In Vitro Cytotoxic Activity

Poecillastrin B demonstrates potent cytotoxic activity against human cancer cell lines. Initial studies reported a 50% inhibitory concentration (IC₅₀) of less than 1 µg/mL against the LOX human melanoma cell line, indicating significant cell-killing potential.[3][6] This level of potency is characteristic of the entire poecillastrin and chondropsin family, which exhibit strong cytotoxicity against a range of tumor cells.[4][11][13][14][15]

Comparative Cytotoxicity of Poecillastrin Congeners:

CompoundCell LineIC₅₀Reference
Poecillastrin B/C (mixture) LOX (Melanoma)< 1 µg/mL[3][6]
Poecillastrin C P388 (Leukemia), HeLa (Cervical)8.0 ng/mL[11]
Poecillastrin D Various tumor cellsPotent cytotoxicity reported[5][15]
Poecillastrin H 3Y1 (Rat Fibroblast)4.1 nM (approx. 6 ng/mL)[13]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and determining the IC₅₀ of a cytotoxic compound.[16]

Objective: To quantify the dose-dependent cytotoxic effect of Poecillastrin B on a cancer cell line.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., HeLa or LOX) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution of Poecillastrin B in the appropriate cell culture medium. It is crucial to first determine a suitable solvent (e.g., DMSO) and its maximum non-toxic concentration.[17]

    • Remove the old medium from the cells and add the medium containing various concentrations of Poecillastrin B. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., 150 µL of DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Primary Mechanism of Action: V-ATPase Inhibition

Subsequent research on the chondropsin class has identified their primary molecular target as the vacuolar H⁺-ATPase (V-ATPase).[10][13][18] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes. In cancer cells, V-ATPase is often overexpressed and plays a critical role in processes that promote tumor survival and aggression, including evading apoptosis, promoting metastasis, and contributing to multidrug resistance. By inhibiting V-ATPase, poecillastrins disrupt cellular pH homeostasis, leading to lysosomal dysfunction and ultimately triggering cell death.

cluster_0 V-ATPase Inhibition by Poecillastrin B A Poecillastrin B B V-ATPase Pump A->B Binds & Inhibits C Proton Pumping (H+) [Inhibited] B->C D Lysosomal Acidification [Blocked] C->D E Loss of pH Gradient D->E F Lysosomal Dysfunction E->F G Impaired Autophagy F->G H Apoptosis Induction F->H cluster_1 Workflow: Investigating Actin Disruption A Observe Potent Cytotoxicity (e.g., MTT Assay) B Hypothesize Cytoskeletal Involvement A->B C Fluorescence Microscopy (Phalloidin Staining) B->C Initial screen D Observe Morphological Changes (e.g., cell rounding, actin clumps) C->D Visual evidence E In Vitro Actin Polymerization Assay D->E Mechanistic validation F Quantify Effect on Actin Dynamics E->F

Caption: Logical workflow for assessing actin disruption by a cytotoxin.

A Methodological Approach to Investigating Actin Disruption

To determine if Poecillastrin B directly affects actin dynamics, a cell-free in vitro assay is the gold standard. The pyrene-actin polymerization assay provides a quantitative measure of the kinetics of actin assembly and is an essential tool for identifying and characterizing actin-binding molecules. [19][20][21]

cluster_2 Actin Polymerization & Points of Inhibition cluster_inhibitors Inhibitor Actions G_Actin G-Actin Monomers (Low Fluorescence) Nucleus Actin Nucleus (Trimer) G_Actin->Nucleus Nucleation (Slow) F_Actin F-Actin Polymer (High Fluorescence) Nucleus->F_Actin Elongation (Fast) F_Actin->G_Actin Depolymerization I1 Monomer Sequestration (e.g., Latrunculin) I1->G_Actin Prevents polymerization I2 Barbed-End Capping (e.g., Cytochalasin D) I2->F_Actin Blocks elongation I3 Filament Severing I3->F_Actin Increases depolymerization

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Foundational

Unraveling the Poecillastrin B Biosynthesis Pathway: A Technical Guide to Marine Sponge Macrolide Lactams

Executive Summary Marine sponges are prolific sources of structurally complex, pharmacologically active secondary metabolites. Among these, Poecillastrin B—a massive 35-membered chondropsin-type macrolide lactam—has garn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine sponges are prolific sources of structurally complex, pharmacologically active secondary metabolites. Among these, Poecillastrin B—a massive 35-membered chondropsin-type macrolide lactam—has garnered significant attention for its potent cytotoxicity and selective inhibition of vacuolar H+-ATPases (V-ATPases). This whitepaper provides an in-depth technical analysis of the chemical architecture, the Type I PKS-NRPS hybrid biosynthetic pathway, and the rigorous experimental workflows required to isolate and validate this trace metabolite from the deep-water Poecillastra species.

Ecological Context & The Symbiont Hypothesis

Deep-water marine sponges, particularly those from the Caribbean Poecillastra genus, harbor highly diverse microbiomes[1]. While compounds like Poecillastrin B are isolated directly from sponge tissue, the true biosynthetic engines behind these complex polyketides are often uncultivated symbiotic bacteria residing within the host's mesohyl[2].

The structural complexity of Poecillastrin B far exceeds the typical primary metabolic output of the eukaryotic sponge itself. Understanding the biosynthetic gene clusters (BGCs) responsible for its assembly is critical. Because natural extraction yields are exceptionally low (often 400–600 µg from bulk extractions), mapping this pathway is the first step toward heterologous expression, which is necessary to overcome the "supply problem" in marine drug development[1][3].

Chemical Architecture of Poecillastrin B

Poecillastrin B is defined by its 35-membered macrocyclic lactam ring[1]. The molecule features a highly functionalized, polyunsaturated, and polyhydroxylated carbon backbone[2].

A defining structural hallmark of the poecillastrin family is the incorporation of a specific amino acid residue: β-hydroxyaspartic acid (OHAsp) . This residue serves as the critical junction for macrolactonization[3]. High-resolution cryogenic NMR and chemical degradation have revealed that the lactone ring formation occurs via the side-chain carbonyl of the OHAsp residue rather than the α-amino acid carbonyl. This unique structural nuance dictates the molecule's 3D conformation and its high binding affinity to V-ATPase targets[1][3].

The PKS-NRPS Hybrid Biosynthetic Logic

The biosynthesis of Poecillastrin B follows a highly coordinated, multi-enzyme assembly line typical of microbial symbionts. It is governed by a Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) hybrid system[4].

  • Polyketide Elongation (Type I PKS): The pathway initiates with the loading of primary metabolic precursors, typically malonyl-CoA or methylmalonyl-CoA[4][5]. Iterative PKS modules—equipped with ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains—catalyze the sequential Claisen condensation of these building blocks, generating the long poly-β-keto chain[5].

  • Amino Acid Incorporation (NRPS): Following the assembly of the polyketide backbone, an NRPS module is recruited to incorporate the β-hydroxyaspartic acid residue. The adenylation (A) domain selects and activates the OHAsp monomer, while the condensation (C) domain forms the amide bond with the growing polyketide chain[3].

  • Macrolactamization & Release: The final step is catalyzed by a Thioesterase (TE) domain, which facilitates an intramolecular cyclization. In Poecillastrin B, the TE domain specifically directs the attack of a distal hydroxyl group onto the side-chain carboxylate of the OHAsp residue, releasing the mature 35-membered macrolide lactam[3].

Biosynthesis_Pathway A Primary Metabolism (Malonyl-CoA) B Type I PKS Modules (Polyketide Elongation) A->B Acyltransferase C NRPS Module (β-OHAsp Incorporation) B->C PK Chain D Thioesterase (TE) (Macrolactamization) C->D Peptidyl-PK E Tailoring Enzymes (Maturation) D->E Cyclization F Poecillastrin B E->F Final Product

Fig 1: PKS-NRPS hybrid biosynthetic logic for Poecillastrin B assembly.

Experimental Workflows for Structural Elucidation

Due to the trace amounts of Poecillastrin B naturally present in sponge tissue, highly optimized and self-validating protocols are required to isolate the compound and confirm its stereochemistry.

Protocol 1: Multi-Phase Solvent Partitioning & Isolation

Causality: Deep-sea sponge biomass contains a vast array of interfering lipids, primary metabolites, and salts. A multi-step polarity-guided partition is essential to selectively enrich the moderately polar macrolides before high-resolution chromatography can be effective[4][6].

  • Extraction: Macerate frozen Poecillastra sp. tissue (e.g., 70 g wet weight) and extract exhaustively with EtOH, followed by a 1:1 mixture of CHCl3/MeOH[6].

  • Partitioning: Concentrate the combined organic layer and partition between CHCl3 and H2O. Extract the remaining aqueous phase with n-BuOH to capture the macrolide lactams[6].

  • Purification: Subject the combined organic residues to ODS (octadecylsilyl) flash column chromatography using a stepwise gradient of acetonitrile (30% to 100% MeCN). Final purification is achieved via RP-HPLC to yield pure Poecillastrin B[4][6].

Protocol 2: Stereochemical Elucidation via Marfey’s Analysis

Causality: While cryogenic 2D NMR (COSY, TOCSY, HSQC) can map the planar polyketide backbone, the massive 35-membered ring causes severe signal overlap that obscures the absolute configuration of the OHAsp residue[2][3]. Chemical degradation combined with Marfey's analysis provides definitive stereochemical proof without requiring crystallization. Crucially, selective reduction prior to hydrolysis ensures the chiral integrity of the amino acid is preserved[3].

  • Selective Reduction: Treat the purified macrolide with NaBH4 in MeOH to selectively reduce the ester linkage[3][6].

  • Acid Hydrolysis: Hydrolyze the reduced product in 6N HCl at 110 °C for 1–5 hours to liberate the free amino acid derivative[6].

  • Derivatization: React the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (L-FDAA) in the presence of 1M NaHCO3 at 55 °C for 30 minutes[6].

  • LC-MS Analysis: Analyze the derivatized mixture via LC-MS (7% MeCN/H2O + 0.5% AcOH). Compare retention times against synthetic standards to confirm the D-threo configuration of the OHAsp residue[3][6].

Experimental_Workflow cluster_0 Chemical Extraction & Isolation cluster_1 Structural Elucidation Start Marine Sponge Biomass (Poecillastra sp.) Ext Solvent Partitioning (MeOH / CHCl3 / n-BuOH) Start->Ext Pur ODS Flash Chromatography & RP-HPLC Ext->Pur NMR Cryogenic 1D/2D NMR (Planar Backbone) Pur->NMR Deg Selective Ester Reduction & Acid Hydrolysis NMR->Deg Stereochemical Resolution Marfey Marfey's Analysis (L-FDAA) (D-threo-OHAsp Config) Deg->Marfey

Fig 2: Experimental workflow for the isolation and structural elucidation of Poecillastrin B.

Quantitative Data & Pharmacological Profile

The structural nuances of the poecillastrin and chondropsin family directly dictate their pharmacological efficacy. Poecillastrin B exhibits potent cytotoxic activity against human melanoma tumor cell lines (LOX) with an IC50 value of less than 1 µg/mL[1]. Below is a comparative analysis of key analogs within this chemical family.

CompoundSource OrganismRing SizeKey Structural FeatureCytotoxicity / Bioactivity
Poecillastrin A Poecillastra sp.33-memberedMacrolide lactamV-ATPase inhibitor[7]
Poecillastrin B Poecillastra sp.35-memberedMacrolide lactamIC50 < 1 µg/mL (LOX melanoma)[1]
Poecillastrin C Poecillastra sp. / Jaspis sp.35-memberedD-threo-OHAsp residueIC50 < 1 µg/mL (LOX melanoma)[1][2]
Poecillastrin E-G Poecillastra sp.33/35-memberedChondropsin-typeIC50 1.2 - 6.7 ng/mL (3Y1 cells)[8]
Poecillastrin H Characella sp.MacrolideConjugated pentaeneIC50 4.1 nM (3Y1 cells)[9]

Conclusion & Future Perspectives

The elucidation of the Poecillastrin B biosynthesis pathway highlights the sophisticated biochemical capabilities of marine sponge microbiomes. Because the total chemical synthesis of such massive, stereochemically complex macrolides is economically unfeasible for large-scale drug production, future efforts must focus on metagenomic mining[3][7]. By identifying and heterologously expressing the complete PKS-NRPS gene cluster in a tractable microbial host, researchers can secure a sustainable supply of Poecillastrin B for advanced clinical evaluation as a targeted anti-cancer agent.

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Exploratory

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Poecillastrin B and its Congeners

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Significance of Poecillastrin B Poecillastrin B is a complex macrolide lactam first isolated from the deep-water Caribbean s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Significance of Poecillastrin B

Poecillastrin B is a complex macrolide lactam first isolated from the deep-water Caribbean sponge Poecillastra species.[1] As a member of the chondropsin-type macrolide family, which includes analogues like poecillastrins A, C, and D, it has garnered significant interest within the scientific community.[1][2][3] This interest is primarily driven by its potent cytotoxic activity against various cancer cell lines, including human melanoma, making it a valuable lead compound in oncology drug discovery.[1][4]

The structural elucidation of poecillastrin B represents a formidable analytical challenge. These metabolites are often isolated in trace amounts (400-600 micrograms), and their large, flexible 35-membered ring structures are decorated with numerous stereocenters and overlapping proton signals.[1] Such complexity necessitates the use of the most advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques available. This guide provides an in-depth look at the methodologies, logic, and data involved in characterizing these intricate and biologically significant natural products.

Pillar 1: The Methodological Imperative in Characterizing Scarcity and Complexity

The successful characterization of poecillastrin B from a minute sample quantity is a testament to the synergy between high-field instrumentation and sophisticated experimental design. The causality behind the chosen techniques is rooted in the need to maximize both sensitivity and resolution.

Expertise in Overcoming Analytical Hurdles
  • High-Field NMR Spectrometers (≥ 500 MHz): For a large molecule with many similar chemical environments (e.g., multiple CH, CH₂, and CH₃ groups in an aliphatic chain), a lower-field spectrometer would produce a ¹H NMR spectrum with severe signal overlap, making interpretation impossible. Increasing the magnetic field strength (e.g., to 500 or 800 MHz) enhances chemical shift dispersion, spreading the signals out and allowing for the resolution of individual resonances. This is the first and most critical step in untangling the complexity of macrolides like poecillastrin B.[5]

  • Cryogenically Cooled Probes: The fundamental limitation in analyzing microgram-scale samples is the inherently low sensitivity of NMR. Cryogenic probes address this by cooling the detection electronics to near-absolute zero temperatures, which dramatically reduces thermal noise. This results in a 3- to 4-fold increase in the signal-to-noise ratio. For a limited sample, this enhancement is the difference between acquiring a high-quality 2D spectrum in a few hours versus several days, or not being able to acquire it at all. The structural assignment of poecillastrin B was explicitly enabled by this technology.[1][5]

The Self-Validating System of 2D NMR Experiments

The core of the structural elucidation process lies in a suite of two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle, and crucially, the data from each must be consistent with the others, creating a self-validating logical framework.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for tracing the proton-proton connectivity. It identifies protons that are coupled through two or three bonds (e.g., H-C-H or H-C-C-H), allowing for the assembly of molecular fragments.

  • TOCSY (Total Correlation Spectroscopy): An extension of COSY, this experiment reveals correlations between all protons within a coupled spin system, not just adjacent ones. It is exceptionally useful for identifying complete amino acid or sugar-like residues within the macrolide structure.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment for assigning carbon chemical shifts. It generates a spectrum with one peak for each proton-carbon single bond, directly linking the proton assignments to the carbon skeleton.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments identified by COSY. It reveals correlations between protons and carbons that are two or three bonds apart. By observing an HMBC correlation from a proton on fragment A to a carbon on fragment B, a direct chemical bond can be inferred, allowing for the unambiguous assembly of the entire molecular structure.[3]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for defining the molecule's three-dimensional structure and relative stereochemistry. They detect protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity. This information is vital for understanding the molecule's conformation and biological activity.

Pillar 2: A Generalized Experimental Protocol for Macrolide NMR Analysis

The following represents a detailed, field-proven workflow for the isolation and NMR-based structural elucidation of poecillastrin-type macrolides.

Step 1: Isolation and Purification
  • Extraction: The source material (e.g., sponge tissue) is subjected to a multi-step solvent extraction, typically starting with aqueous ethanol and followed by partitioning with solvents of increasing polarity (e.g., chloroform, n-butanol) to separate compounds based on their solubility.

  • Initial Fractionation: The bioactive extracts are fractionated using techniques like ODS (octadecylsilyl) flash chromatography.

  • High-Resolution Purification: Final purification to yield the pure compound is achieved using repeated cycles of reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: NMR Sample Preparation
  • Solvent Selection: The purified, dry compound (typically <1 mg) is dissolved in ~0.5 mL of a high-purity deuterated solvent. The choice of solvent is critical; methanol-d₄ (CD₃OD) and DMF-d₇ are common choices for this class of compounds.[3]

  • Sample Tube: The solution is transferred to a high-precision 5 mm NMR tube for analysis.

Step 3: NMR Data Acquisition
  • Spectrometer Setup: The sample is loaded into a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryogenic probe. The instrument is tuned, locked to the deuterium signal of the solvent, and the sample temperature is equilibrated (e.g., 25 °C).

  • 1D Spectra: A standard ¹H spectrum and a proton-decoupled ¹³C spectrum are acquired. These provide the initial overview of the number and type of protons and carbons.[6]

  • 2D Spectra Acquisition: A standard suite of 2D experiments is run. This includes, at a minimum:

    • gCOSY

    • TOCSY (with a mixing time appropriate for the expected spin systems, e.g., 80 ms)

    • gHSQCAD

    • gHMBCAD

    • NOESY or ROESY (with a mixing time suitable for observing key spatial correlations, e.g., 300-500 ms)

Step 4: Data Analysis and Structure Assembly
  • Processing: All spectra are processed using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

  • Assignment: The analysis begins with the HSQC spectrum to correlate proton and carbon signals. Using COSY and TOCSY data, contiguous spin systems are traced out.

  • Assembly: Key long-range correlations from the HMBC spectrum are used to connect the spin systems, building the planar structure of the molecule.

  • Stereochemistry: NOESY/ROESY correlations and analysis of ³J(H,H) coupling constants are used to determine the relative stereochemistry and conformational preferences.

Pillar 3: Spectroscopic Data and Visualizations

NMR Spectroscopic Data of the Poecillastrin Class

The complete assignment of ¹H and ¹³C NMR spectroscopic data for poecillastrin B was achieved and published by Takada et al. in 2007.[1] However, this specific data table is not available in publicly accessible databases. Given the high degree of structural similarity among the poecillastrin family, the fully assigned NMR data for Poecillastrin C , isolated from the sponge Jaspis serpentina, is presented below as a representative example of the chemical shifts for this class of macrolides.[3] The data were recorded in methanol-d₄ (CD₃OD) at 600 MHz for ¹H and 150 MHz for ¹³C.[4]

Table 1: ¹H and ¹³C NMR Data for Poecillastrin C in CD₃OD. [3]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
1172.9-
272.84.35, d (2.4)
355.44.60, dd (9.2, 2.4)
435.71.83, m; 1.68, m
571.13.59, m
638.61.63, m
771.33.59, m
841.21.55, m
971.53.59, m
1041.21.55, m
1171.23.59, m
1238.61.63, m
1371.23.59, m
1441.21.55, m
1584.03.39, m
16132.05.51, dd (15.2, 7.3)
17133.05.40, dd (15.2, 7.3)
1841.22.15, m
1926.61.50, m
20126.15.38, m
21136.25.38, m
2233.12.05, m
2333.12.05, m
24126.15.38, m
25136.25.38, m
2641.22.15, m
2771.13.59, m
2838.61.63, m
2971.23.59, m
3041.21.55, m
3171.53.59, m
3241.21.55, m
3371.33.59, m
34175.7-
35174.1-
15-OMe58.13.29, s
Me-517.81.04, d (6.7)
Me-717.81.04, d (6.7)
Me-917.81.04, d (6.7)
Me-1117.81.04, d (6.7)
Me-1317.81.04, d (6.7)
Me-2116.31.60, s
Me-2516.31.60, s
Me-2717.81.04, d (6.7)
Me-2917.81.04, d (6.7)
Me-3117.81.04, d (6.7)
Me-3317.81.04, d (6.7)

Note: Many signals in the ¹H and ¹³C spectra were heavily overlapped, as indicated by the recurring chemical shift values for multiple positions.

Mandatory Visualizations

NMR_Workflow cluster_Isolation Isolation & Purification cluster_NMR NMR Analysis Sponge Sponge Biomass Extract Solvent Extraction Sponge->Extract Flash ODS Flash Chromatography Extract->Flash HPLC RP-HPLC Purification Flash->HPLC Pure Pure Poecillastrin B (<1 mg) HPLC->Pure SamplePrep Sample Preparation (CD3OD) Pure->SamplePrep Acquisition Data Acquisition (High-Field NMR) SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Structure Final Structure Analysis->Structure NMR_Logic cluster_Info Derived Structural Information NMR_Exp 2D NMR Experiments The Toolkit info_cosy H-H Connectivity (Fragments) NMR_Exp->info_cosy COSY info_hsqc Direct C-H Correlation NMR_Exp->info_hsqc HSQC info_hmbc Long-Range C-H (Connects Fragments) NMR_Exp->info_hmbc HMBC info_noesy Through-Space Proximity (3D Structure) NMR_Exp->info_noesy NOESY Final_Structure Complete 3D Chemical Structure info_cosy->Final_Structure label_planar Planar Structure info_hsqc->Final_Structure info_hmbc->Final_Structure info_noesy->Final_Structure label_stereo Stereochemistry

Caption: Logical relationships in 2D NMR structure elucidation.

References

  • Takada, K., Choi, B. W., Rashid, M. A., Gamble, W. R., Cardellina, J. H., 2nd, Van, Q. N., Lloyd, J. R., McMahon, J. B., & Gustafson, K. R. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428–431. [Link]

  • Matsunaga, S., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697-700. Available from: [Link]

  • Rashid, M. A., Gustafson, K. R., Crouch, R. C., Groweiss, A., Pannell, L. K., Van, Q. N., & Boyd, M. R. (2002). Application of high-field NMR and cryogenic probe technologies in the structural elucidation of poecillastrin A, a new antitumor macrolide lactam from the sponge Poecillastra species. Organic Letters, 4(19), 3293–3296. [Link]

  • Takemoto, D., Takekawa, Y., van Soest, R. W. M., Fusetani, N., & Matsunaga, S. (2007). NMR Data for Poecillastrins C (1) and D (2) in CD3OD. ResearchGate. Available from: [Link]

  • Rashid, M. A., et al. (2002). Application of high-field NMR and cryogenic probe technologies in the structural elucidation of poecillastrin a, a new antitumor macrolide lactam from the sponge poecillastra species. PubMed. [Link]

  • Navarro-Vazquez, A., et al. (2013). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 18(9), 10435-10463. [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697-700. [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. PubMed. [Link]

  • Duddeck, H. (2009). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. Available from: [Link]

  • D'Souza, R., & Kupce, E. (2018). Chemical shift-based methods in NMR structure determination. Magnetic Resonance, 1(1), 1-15. [Link]

  • Wishart, D. S. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • de Roo, N., et al. (2007). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]

  • Del Rio, A., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

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Foundational

A Deep Dive into the In Vitro Cytotoxicity of Poecillastrin B: A Technical Guide for Drug Discovery Professionals

Abstract Marine ecosystems are a prolific source of structurally novel and biologically potent secondary metabolites. Among these, poecillastrin B, a macrolide lactam isolated from the deep-water sponge Poecillastra sp.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Marine ecosystems are a prolific source of structurally novel and biologically potent secondary metabolites. Among these, poecillastrin B, a macrolide lactam isolated from the deep-water sponge Poecillastra sp., has emerged as a compound of significant interest due to its pronounced cytotoxic activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxicity of poecillastrin B. We will delve into the foundational principles of cytotoxicity assessment, present detailed, step-by-step protocols for core experimental methodologies, and offer insights into elucidating its mechanism of action. This document is designed to be a practical and authoritative resource, integrating established scientific principles with actionable laboratory procedures to empower the robust preclinical evaluation of this promising marine metabolite.

Introduction to Poecillastrin B: A Potent Marine-Derived Cytotoxin

Chemical Identity and Structural Features

Poecillastrin B is a member of the chondropsin-type macrolide lactam family. These complex molecules are characterized by a large, 35-membered macrocyclic ring that incorporates both lactone and lactam functionalities. The intricate structure of poecillastrin B was elucidated primarily through advanced nuclear magnetic resonance (NMR) spectroscopy techniques.[1][2] Its unique chemical architecture is a key determinant of its biological activity and a subject of interest for synthetic and medicinal chemists.

Marine Origins and Isolation

This potent metabolite was first isolated from the aqueous extracts of a deep-water Caribbean sponge of the Poecillastra species.[1] The isolation of poecillastrin B is often challenging due to its presence in trace amounts within the sponge, typically yielding only micrograms of pure compound from a significant biomass.[1][2] This scarcity underscores the importance of highly sensitive and optimized bioassays for its characterization. Other related compounds, such as poecillastrin C and D, have been isolated from the Jaspis serpentina sponge, highlighting the chemical diversity within this class of marine natural products.[3][4]

Overview of Biological Activities

Poecillastrin B has demonstrated significant cytotoxic activity against various human tumor cell lines. Initial studies revealed potent effects against the LOX human melanoma cell line, with an IC50 value of less than 1 µg/mL.[1][2] This level of potency positions poecillastrin B as a compelling candidate for further investigation as a potential anticancer agent. The broader class of chondropsin macrolides, to which poecillastrin B belongs, is also known for its V-ATPase inhibitory activity, suggesting a potential mechanism for its cytotoxic effects.[3]

Foundational Principles of In Vitro Cytotoxicity Assessment

A thorough understanding of the underlying principles of cytotoxicity testing is paramount for generating reliable and interpretable data. This section outlines the key concepts and strategic considerations for designing a robust experimental plan.

Core Concepts: Distinguishing Modes of Cell Death

It is crucial to differentiate between the primary modes of cell death, as this can provide initial insights into the mechanism of action of poecillastrin B.

  • Apoptosis: A programmed and regulated form of cell death characterized by specific morphological and biochemical hallmarks, such as cell shrinkage, chromatin condensation, and the activation of caspase enzymes.[5]

  • Necrosis: A traumatic form of cell death resulting from acute cellular injury, which leads to the loss of plasma membrane integrity and the release of intracellular contents.[6]

  • Cytotoxicity: A broad term referring to the quality of being toxic to cells. It can be mediated by apoptosis, necrosis, or other cell death pathways.

The Critical Role of Cell Line Selection

The choice of cell lines is a pivotal decision in the experimental design. A panel of well-characterized cancer cell lines from different tissue origins (e.g., lung, colon, breast) should be employed to assess the spectrum of poecillastrin B's activity.[7][8] For instance, the NCI-60 human tumor cell line panel is a standardized resource for screening potential anticancer agents. Additionally, including a non-cancerous cell line (e.g., normal human dermal fibroblasts) is essential to evaluate the compound's selectivity and potential for off-target toxicity.[9]

A Multi-Faceted Approach to Quantifying Poecillastrin B Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a battery of assays targeting different cellular parameters is recommended.

Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the comprehensive evaluation of poecillastrin B's in vitro cytotoxicity.

Cytotoxicity_Workflow cluster_screening Primary Screening cluster_validation Validation & Mechanistic Insight Start Poecillastrin B Treatment (Dose-Response & Time-Course) MTT MTT/MTS Assay (Metabolic Activity) Start->MTT Initial Assessment LDH LDH Release Assay (Membrane Integrity) MTT->LDH Confirm Cytotoxicity AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) LDH->AnnexinV Delineate Cell Death Mode Caspase Caspase Activity Assay (Apoptosis Pathway) AnnexinV->Caspase Investigate Apoptosis MoA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PoecillastrinB Poecillastrin B VATPAse V-ATPase PoecillastrinB->VATPAse Inhibition pH_increase ↑ Lysosomal pH VATPAse->pH_increase Autophagy_inhibition Autophagy Inhibition pH_increase->Autophagy_inhibition Mitochondria Mitochondrial Stress Autophagy_inhibition->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical mechanism of action for poecillastrin B-induced apoptosis.

Data Synthesis and Interpretation

Comparative Analysis of Cytotoxicity Data

The following table provides a template for summarizing the cytotoxic activity of poecillastrin B across different cell lines.

Cell LineTypeIC50 (µg/mL) after 48hPrimary Mode of Cell Death
LOXHuman Melanoma< 1.0Apoptosis
A549Human Lung CarcinomaData to be determinedData to be determined
HT-29Human Colon CarcinomaData to be determinedData to be determined
NHDFNormal Human Dermal FibroblastsData to be determinedData to be determined
Troubleshooting Common Experimental Issues
  • High background in MTT assay: Ensure complete removal of the MTT solution before adding the solubilizer. Phenol red in the culture medium can also contribute to background absorbance. [10]* Inconsistent LDH results: Ensure that the cell seeding density is uniform across all wells and that the supernatant is collected carefully without disturbing the cell monolayer.

  • Ambiguous Annexin V/PI results: Optimize the compensation settings on the flow cytometer using single-stained controls. [11]

Conclusion and Future Perspectives

Poecillastrin B stands out as a marine metabolite with significant cytotoxic potential, warranting further in-depth investigation. The multi-assay approach detailed in this guide provides a robust framework for characterizing its in vitro activity and beginning to unravel its mechanism of action. Future studies should focus on identifying its direct molecular targets, evaluating its efficacy in 3D cell culture models and in vivo animal models, and exploring its potential for synergistic combinations with existing chemotherapeutic agents. The insights gained from these studies will be instrumental in determining the translational potential of poecillastrin B as a novel anticancer therapeutic.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). STAR Protocols. [Link]

  • Takada, K., Choi, B. W., Rashid, M. A., Gamble, W. R., Cardellina, J. H., 2nd, Van, Q. N., Lloyd, J. R., McMahon, J. B., & Gustafson, K. R. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428–431. [Link]

  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Carballo, J. L., Hernández-Inda, Z. L., Pérez, P., & García-Grávalos, M. D. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. BMC Biotechnology, 2, 17. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • Jayaraman, S. (2013). Protocol for apoptosis assay by flow cytometry using annexin V staining method. Methods in molecular biology (Clifton, N.J.), 979, 139–144. [Link]

  • Carballo, J. L., et al. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. ResearchGate. [Link]

  • Yoshimura, J., et al. (2010). In vitro evaluation of marine-microorganism extracts for anti-viral activity. Virology Journal. [Link]

  • Sandrawati, N., et al. (2019). In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. Rasayan Journal of Chemistry. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Caspase Analysis. Ally Bridge Group. [Link]

  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. SciSpace. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • D3.3 - In vitro toxicity assessments of microalgae extracts or compounds. (2020, February 14). Algaenauti. [Link]

  • Toth, D., et al. (2015). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Toxins. [Link]

  • Caspase Assay Kits. Biocompare. [Link]

  • Irie, M., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products. [Link]

  • Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate. [Link]

  • Tsuda, M., et al. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Irie, M., et al. (2019). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic Letters. [Link]

  • Irie, M., et al. (2018). Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. ResearchGate. [Link]

  • Tsuda, M., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Taylor & Francis Online. [Link]

  • MacLean-Fletcher, S., & Pollard, T. D. (1980). Mechanism of action of cytochalasin B on actin. Cell, 20(2), 329–341. [Link]

  • Wang, Y., et al. (2018). Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives. Journal of Natural Products. [Link]

Sources

Exploratory

poecillastrin B 35-membered ring macrolide characteristics

An In-Depth Technical Guide on Poecillastrin B: Structural Characteristics, V-ATPase Inhibition, and Therapeutic Potential Executive Summary The discovery of marine-derived macrolides has fundamentally advanced our under...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Poecillastrin B: Structural Characteristics, V-ATPase Inhibition, and Therapeutic Potential

Executive Summary

The discovery of marine-derived macrolides has fundamentally advanced our understanding of complex polyketide architectures and their interactions with eukaryotic cellular machinery. Among these, Poecillastrin B stands out as a highly potent, 35-membered ring macrolide lactam belonging to the chondropsin class[1]. Isolated from the deep-water Caribbean sponge Poecillastra sp., this trace metabolite exhibits profound cytotoxicity against human melanoma cell lines by selectively targeting Vacuolar H+-ATPases (V-ATPases)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural biology, the causality behind its mechanism of action, and the highly specialized analytical protocols required to isolate and validate such low-yield, high-value molecular entities.

Structural Biology & Chemical Characteristics

Poecillastrins are large polyketide-derived macrolide lactams. While the initially discovered Poecillastrin A features a 33-membered macrocyclic ring, high-resolution spectroscopic analysis of subsequent fractions revealed Poecillastrin B as a distinct 35-membered ring analogue [1]. This expansion in the macrocyclic core significantly alters its conformational dynamics and interaction with target binding pockets.

The structural complexity of Poecillastrin B arises from its mixed polypropionate/acetate biosynthetic origin, resulting in a highly oxygenated backbone with multiple stereocenters and a conjugated polyene system.

Quantitative Data Summary

To facilitate comparison for drug development professionals, the core physicochemical and biological metrics of Poecillastrin B are summarized below:

Property / MetricCharacteristic Data
Compound Class Chondropsin-type macrolide lactam[1]
Ring Size 35-membered macrocycle[1]
Source Organism Poecillastra sp. (Marine sponge, Bahamas)[1][3]
Natural Yield Trace amounts (400–600 µg per extraction batch)[1]
Primary Biological Target Vacuolar H+-ATPase (V0 Sector, subunit c)[2][4]
In Vitro Efficacy (Cytotoxicity) IC50 < 1 µg/mL against human melanoma (LOX) cells[1][3]
Structural Elucidation Method Cryo-probe 1D and 2D NMR (ROESY, HMBC)[1][3]

Mechanism of Action: V-ATPase Inhibition

The therapeutic promise of Poecillastrin B is anchored in its ability to act as a selective V-ATPase inhibitor[2]. V-ATPases are multi-subunit, ATP-driven proton pumps consisting of a cytosolic catalytic sector (V1) and a membrane-bound proton-translocating sector (V0)[4].

The Causality of the Target: Why target V-ATPases in oncology? Highly metastatic tumor cells (such as the LOX melanoma line) upregulate V-ATPases and traffic them to the plasma membrane. This adaptation extrudes protons to prevent intracellular acidosis while simultaneously acidifying the extracellular tumor microenvironment—a condition that activates matrix metalloproteinases and drives metastasis[4].

Poecillastrin B binds directly to the highly conserved subunit c of the V0 sector [2][4]. By physically obstructing the proton translocation pore, Poecillastrin B collapses the pH gradients of endosomes and lysosomes, triggering a cascade that culminates in lysosomal membrane permeabilization and apoptosis[2]. Interestingly, while it shares a binding site similar to the well-known inhibitor bafilomycin, the chondropsin class (including Poecillastrin B) exhibits a distinct specificity profile, showing remarkable potency against fungal V-ATPases while maintaining lethal cytotoxicity in human cancer cells[2].

G PB Poecillastrin B (35-Membered Macrolide) V0 V-ATPase V0 Sector (Subunit c) PB->V0 Binds to H_Pump Proton (H+) Translocation Blockade V0->H_Pump Inhibits pH_Disrupt Disruption of Intracellular pH H_Pump->pH_Disrupt Causes Apoptosis Cytotoxicity & Apoptosis (LOX Melanoma Cells) pH_Disrupt->Apoptosis Induces

Fig 1. Mechanistic pathway of Poecillastrin B targeting V-ATPase to induce cytotoxicity.

Experimental Protocols: Isolation & Structural Elucidation

Working with trace marine metabolites requires a self-validating extraction system. Because Poecillastrin B is isolated in sub-milligram quantities (400–600 µg)[1], standard purification and NMR techniques will fail due to signal-to-noise limitations and sample degradation.

The following step-by-step methodology outlines the critical workflow, explaining the physicochemical rationale behind each step.

Step-by-Step Methodology

Step 1: Bioassay-Guided Solvent Partitioning

  • Initial Extraction: Macerate the lyophilized Poecillastra sp. sponge and extract with an aqueous methanol solution (90% MeOH in H2O)[3].

  • Defatting (Hexane Partition): Partition the crude extract against n-hexane.

    • Causality: The hexane layer strips away highly lipophilic sterols and fats that would otherwise co-elute and suppress the ionization of the macrolide in downstream mass spectrometry.

  • Target Isolation (Chloroform Partition): Dilute the aqueous methanol phase with additional water and extract with chloroform[3].

    • Causality: Poecillastrin B is a moderately polar macrolide lactam. The chloroform phase selectively captures these lactams while leaving highly polar salts and primary metabolites in the aqueous waste.

Step 2: High-Performance Liquid Chromatography (HPLC) Purification

  • Reconstitute the dried chloroform fraction in a minimal volume of DMSO/MeOH.

  • Inject onto a preparative reversed-phase C18 HPLC column.

  • Elute using a carefully optimized gradient of H2O/Acetonitrile.

    • Self-Validation: Collect fractions based on UV absorbance (due to the conjugated polyene system) and immediately validate via High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) to confirm the molecular weight corresponding to the 35-membered ring[3].

Step 3: Cryo-Probe NMR Characterization

  • Dissolve the purified trace metabolite (400 µg) in deuterated solvent.

  • Acquire 1D and 2D NMR spectra (COSY, HSQC, HMBC, ROESY) using a spectrometer equipped with a cryogenically cooled probe [1].

    • Causality: A cryoprobe cools the RF receiver coils and preamplifier to ~20 K using liquid helium. This drastically reduces thermal electronic noise, boosting the signal-to-noise ratio by up to 400%. Without this hardware, assigning the complex stereochemistry of a 35-membered ring from 400 µg of material would be physically impossible[1].

Workflow Sponge Poecillastra sp. Collection Extract Aqueous/MeOH Extraction Sponge->Extract Partition Hexane/CHCl3 Partitioning Extract->Partition HPLC RP-HPLC Purification Partition->HPLC NMR Cryo-Probe 1D/2D NMR HPLC->NMR Pure Poecillastrin B (400-600 µg) NMR->Pure

Fig 2. Step-by-step extraction and characterization workflow for Poecillastrin B.

Therapeutic Potential & Future Directions

The discovery of Poecillastrin B provides a critical structural template for next-generation oncology drugs. Its sub-microgram IC50 against LOX melanoma cells proves that the 35-membered macrocyclic lactam architecture is highly optimized for V-ATPase binding[1].

However, drug development professionals face a distinct bottleneck: supply. The natural yield from Poecillastra sp. is too low to support clinical trials. Future research must focus on total asymmetric synthesis or the identification of the polyketide synthase (PKS) gene clusters responsible for its biosynthesis. Cloning these PKS megaenzymes into a heterologous host (like Streptomyces) could enable the scalable fermentation of Poecillastrin B, unlocking its full potential as a targeted anti-metastatic therapeutic.

References

  • Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region Source: MDPI (Antibiotics) URL:[Link]

  • Identification of a new chondropsin class of antitumor compound that selectively inhibits V-ATPases Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Vacuolar H+-ATPase in human breast cancer cells with distinct metastatic potential Source: American Physiological Society Journal URL:[Link]

Sources

Foundational

Poecillastrin B in Oncology: Mechanism of Action and Experimental Validation

Executive Summary Poecillastrin B is a highly potent, 35-membered macrolide lactam originally isolated from deep-sea marine sponges such as Poecillastra sp.[1]. Belonging to the chondropsin class of macrolides, this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Poecillastrin B is a highly potent, 35-membered macrolide lactam originally isolated from deep-sea marine sponges such as Poecillastra sp.[1]. Belonging to the chondropsin class of macrolides, this compound has demonstrated exceptional cytotoxicity against various human tumor cell lines, including melanoma, leukemia, and cervical carcinoma[1][2]. The primary molecular target of poecillastrin B is the vacuolar-type H+-ATPase (V-ATPase)[2]. By inhibiting this crucial proton pump, poecillastrin B disrupts lysosomal acidification, halts autophagic flux, and induces catastrophic metabolic stress in cancer cells, ultimately leading to apoptosis.

This technical guide provides a comprehensive analysis of poecillastrin B's mechanism of action, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Molecular Target: V-ATPase Inhibition and Autophagy Blockade

The Causality of V-ATPase Targeting in Cancer

Tumor cells exhibit a heightened reliance on lysosomal function and autophagy to survive the metabolic stress, hypoxia, and nutrient deprivation characteristic of the tumor microenvironment. V-ATPase is an ATP-driven proton pump responsible for acidifying intracellular compartments, primarily lysosomes.

When poecillastrin B binds to the V-ATPase complex, it physically uncouples or blocks the rotary mechanism required for proton translocation. The causality of cell death follows a strict biochemical sequence:

  • Lysosomal Deacidification: The immediate cessation of H+ pumping raises lysosomal pH.

  • Hydrolase Inactivation: Acid-dependent lysosomal proteases (e.g., cathepsins) become inactive.

  • Autophagic Blockade: Autophagosomes can no longer fuse with lysosomes (or degrade their contents), leading to an accumulation of LC3-II and p62.

  • Proteotoxicity and Apoptosis: The inability to clear damaged organelles and misfolded proteins generates reactive oxygen species (ROS), triggering the intrinsic apoptotic pathway.

MOA PB Poecillastrin B VATPase V-ATPase (Lysosomal Membrane) PB->VATPase Binds & Inhibits pH Loss of Lysosomal Acidification (pH increase) VATPase->pH Blocks H+ Pumping Autophagy Autophagosome-Lysosome Fusion Blockade pH->Autophagy Impairs Hydrolases Stress Accumulation of ROS & Misfolded Proteins Autophagy->Stress Metabolic Stress Apoptosis Tumor Cell Apoptosis Stress->Apoptosis Triggers Cell Death

Mechanism of Poecillastrin B: V-ATPase inhibition leading to tumor cell apoptosis.

Quantitative Efficacy Profile

Poecillastrin B and its structural analogs (e.g., Poecillastrin C and D) exhibit nanomolar to low-micromolar efficacy across diverse malignancies[1][2][3]. The table below summarizes the benchmark cytotoxicity data.

CompoundCell LineCancer TypeIC50 / EC50 ValueReference
Poecillastrin B LOXHuman Melanoma< 1 µg/mL[1]
Poecillastrin C P388Murine Leukemia8.0 ng/mL[2]
Poecillastrin C HeLaCervical Carcinoma16 ng/mL[2]
Poecillastrin D P388Murine Leukemia18 ng/mL[2]
Poecillastrin D HeLaCervical Carcinoma36 ng/mL[2]

Self-Validating Experimental Protocols

To establish trustworthiness and scientific integrity, any investigation into poecillastrin B must utilize orthogonal assays. The following protocols are designed as a self-validating system: if V-ATPase is inhibited (Protocol A), autophagic flux must be blocked (Protocol B), culminating in measurable cell death (Protocol C).

Protocol A: Validation of Lysosomal Deacidification (LysoTracker Assay)

Purpose: To confirm the immediate functional consequence of V-ATPase inhibition.

  • Seeding: Seed LOX or HeLa cells in a 96-well glass-bottom plate at 1×104 cells/well. Incubate overnight.

  • Treatment: Treat cells with poecillastrin B (0.1, 0.5, and 1.0 µg/mL). Use Bafilomycin A1 (100 nM) as a positive control for V-ATPase inhibition, and DMSO (0.1%) as a vehicle control. Incubate for 2 to 4 hours.

  • Staining: Add LysoTracker™ Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL) to the culture medium for the final 30 minutes of incubation.

  • Imaging & Analysis: Wash cells gently with PBS and image immediately using fluorescence microscopy. Causality Check: A reduction in red fluorescence intensity compared to the vehicle control confirms loss of lysosomal acidity.

Protocol B: Autophagic Flux Analysis (Western Blotting)

Purpose: To demonstrate that lysosomal dysfunction translates to a blockade in autophagic degradation.

  • Treatment: Treat cells with poecillastrin B for 12, 24, and 48 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for LC3B and SQSTM1/p62.

  • Interpretation: Causality Check: Successful V-ATPase inhibition will result in a time-dependent accumulation of both LC3-II (lipidated form) and p62, indicating that autophagosomes are forming but not degrading.

Protocol C: Cytotoxicity and Apoptosis (Annexin V/PI Flow Cytometry)

Purpose: To quantify the terminal apoptotic event resulting from unresolved metabolic stress.

  • Treatment: Expose cells to poecillastrin B for 48-72 hours.

  • Harvesting: Collect both adherent and floating cells to ensure late-apoptotic cells are not lost.

  • Staining: Resuspend in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze via flow cytometry. Causality Check: A dose-dependent shift from the double-negative quadrant (live cells) to the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants validates the cytotoxic mechanism.

Workflow Step1 Cell Culture & Treatment (e.g., LOX, HeLa) Step2 Lysosomal pH Assay (LysoTracker Red) Step1->Step2 1-4 hrs Step3 Autophagy Flux Assay (LC3-II / p62 Western Blot) Step1->Step3 12-24 hrs Step4 Viability & Apoptosis (MTT & Annexin V/PI) Step1->Step4 48-72 hrs

Step-by-step experimental workflow for validating Poecillastrin B bioactivity.

References

  • Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. nih.gov.
  • Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. researchgate.net.
  • (PDF) Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. researchgate.net.

Sources

Exploratory

Poecillastrin B: A Technical Guide to its Pharmacological Properties

Introduction: The Emergence of Poecillastrin B From the depths of the marine environment, a rich source of novel bioactive compounds, emerges Poecillastrin B, a complex macrolide lactam.[1][2] Isolated from marine sponge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Poecillastrin B

From the depths of the marine environment, a rich source of novel bioactive compounds, emerges Poecillastrin B, a complex macrolide lactam.[1][2] Isolated from marine sponges of the genus Poecillastra and Jaspis, this natural product belongs to the chondropsin class of compounds, which are characterized by their large, intricate ring structures.[1][2] The significant interest in Poecillastrin B and its analogues stems from their potent biological activities, particularly their profound cytotoxicity against a range of cancer cell lines. This technical guide provides an in-depth exploration of the known pharmacological properties of Poecillastrin B, its putative mechanism of action, and the experimental methodologies crucial for its investigation.

I. Cytotoxic and Antiproliferative Properties

The most prominent and well-documented pharmacological attribute of the poecillastrin family is their potent cytotoxic effect on cancer cells. While specific data for Poecillastrin B across a wide panel of cell lines is limited, studies on closely related analogues provide compelling evidence of its potential as a powerful antineoplastic agent.

In Vitro Efficacy: A Profile of Potent Cell Growth Inhibition

Initial studies have demonstrated that poecillastrins B and C exhibit potent cytotoxic activity against the human melanoma tumor cell line (LOX), with a reported IC50 value of less than 1 µg/mL. Further insights into the cytotoxic potential of this class of compounds can be gleaned from the activity of its close structural relatives, poecillastrin C and D.

CompoundCell LineCell TypeIC50 (ng/mL)
Poecillastrin CP388Murine Leukemia8.0
HeLaHuman Cervical Carcinoma16
Poecillastrin DP388Murine Leukemia18
HeLaHuman Cervical Carcinoma36

Table 1: Cytotoxic activity of Poecillastrin C and D against P388 and HeLa cell lines.[1]

This data underscores the significant potency of the poecillastrin scaffold and strongly suggests that Poecillastrin B possesses a comparable high degree of cytotoxicity. The sub-micromolar activity against melanoma cells highlights its potential for further investigation in the context of this aggressive malignancy.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol outlines the steps to determine the cytotoxic effects of Poecillastrin B.

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., LOX melanoma, P388 leukemia, HeLa cervical) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of Poecillastrin B in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of Poecillastrin B.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Poecillastrin B (various concentrations) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment.

II. Mechanism of Action: Inhibition of Vacuolar H+-ATPase (V-ATPase)

The potent cytotoxic effects of the chondropsin class of macrolides, including poecillastrins, are attributed to their ability to inhibit the vacuolar H+-ATPase (V-ATPase).[1] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments, a process crucial for a multitude of cellular functions, including protein trafficking, degradation, and receptor-mediated endocytosis. In cancer cells, V-ATPase activity is often upregulated and plays a critical role in processes that promote tumor progression and survival, such as autophagy and resistance to chemotherapy.

The Role of V-ATPase in Cancer

V-ATPases are complex, multi-subunit enzymes with two main domains: the V1 domain, which is responsible for ATP hydrolysis, and the V0 domain, which forms the proton-translocating pore in the membrane. By pumping protons into organelles like lysosomes and endosomes, V-ATPases create an acidic environment essential for the function of degradative enzymes.

In the context of cancer, V-ATPase activity is implicated in:

  • Drug Resistance: By acidifying intracellular vesicles, V-ATPases can contribute to the sequestration and efflux of chemotherapeutic agents, thereby reducing their efficacy.

  • Metastasis: The acidification of the extracellular microenvironment by plasma membrane V-ATPases can promote the activity of proteases that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.

  • Survival and Proliferation: V-ATPase-mediated autophagy allows cancer cells to survive under conditions of metabolic stress by recycling cellular components.

Poecillastrin B as a V-ATPase Inhibitor

While direct experimental data for Poecillastrin B is not yet available, studies on other chondropsins have shown that they are potent inhibitors of V-ATPase activity. These compounds exhibit a preference for fungal V-ATPases over their mammalian counterparts, although they still retain significant activity against the latter. The proposed mechanism of action involves the binding of the macrolide to the V0 domain of the enzyme, thereby disrupting proton translocation.

V_ATPase_Inhibition cluster_cell Cancer Cell cluster_organelle Lysosome/Endosome V_ATPase V1 (ATP Hydrolysis) V0 (Proton Pore) ADP ADP + Pi V_ATPase:V1->ADP hydrolyzes Proton_in H+ V_ATPase:V0->Proton_in ATP ATP ATP->V_ATPase:V1 binds Acidification Acidification Proton_out H+ Proton_out->V_ATPase:V0 translocates PoecillastrinB Poecillastrin B PoecillastrinB->V_ATPase:V0 inhibits CellDeath Apoptosis / Cell Death Acidification->CellDeath Disruption of cellular processes leads to

Proposed Mechanism of Action of Poecillastrin B.

Experimental Protocol: V-ATPase Activity Assay

The activity of V-ATPase can be measured by monitoring the ATP-dependent acidification of isolated vesicles or by quantifying the rate of ATP hydrolysis. This protocol describes a common method using a pH-sensitive fluorescent dye.

Principle: The transport of protons into sealed vesicles by V-ATPase creates a pH gradient. This change in pH can be monitored using a fluorescent probe whose emission spectrum is pH-dependent.

Step-by-Step Methodology:

  • Preparation of V-ATPase-enriched Vesicles:

    • Isolate membrane vesicles rich in V-ATPase from a suitable source (e.g., cancer cell lines, yeast vacuoles, or chromaffin granules).

    • The isolation procedure typically involves cell homogenization followed by differential centrifugation and/or density gradient centrifugation.

  • Fluorescence-based Acidification Assay:

    • Resuspend the isolated vesicles in a suitable assay buffer (e.g., containing KCl and a buffering agent like MOPS or HEPES).

    • Add a pH-sensitive fluorescent dye, such as acridine orange or quinacrine, to the vesicle suspension.

    • Place the suspension in a cuvette in a spectrofluorometer and monitor the baseline fluorescence.

    • Initiate the reaction by adding a defined concentration of Mg-ATP. The influx of protons will cause quenching of the fluorescent signal.

    • To test the effect of Poecillastrin B, pre-incubate the vesicles with various concentrations of the compound before the addition of ATP.

    • As a positive control, use a known V-ATPase inhibitor like bafilomycin A1.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of Poecillastrin B.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for V-ATPase inhibition.

III. Other Potential Pharmacological Properties: An Uncharted Territory

To date, the scientific literature on Poecillastrin B has been predominantly focused on its cytotoxic properties. There is currently no available data to suggest or confirm any significant anti-inflammatory or antimicrobial activities for this specific natural product.

While other classes of marine macrolides have demonstrated a broad spectrum of biological effects, including anti-inflammatory and antimicrobial actions, it is crucial to avoid extrapolation of these properties to Poecillastrin B without direct experimental evidence.[3][4][5][6] The unique structural features of the chondropsin class may confer a high degree of specificity for V-ATPase, potentially limiting its activity in other pharmacological domains.

Future research endeavors are warranted to explore the full pharmacological potential of Poecillastrin B. Screening for anti-inflammatory activity could involve assays that measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Antimicrobial activity could be assessed using standard broth microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungi.

Conclusion and Future Directions

Poecillastrin B stands as a compelling natural product with significant potential as an anticancer agent. Its potent cytotoxicity, coupled with a well-supported mechanism of action involving the inhibition of V-ATPase, makes it a valuable lead compound for further drug development. The high potency observed in melanoma and other cancer cell lines, even if inferred from its close analogs, warrants a more detailed investigation into its efficacy against a broader range of malignancies.

The path forward for Poecillastrin B research should focus on several key areas:

  • Comprehensive Cytotoxicity Profiling: A thorough evaluation of Poecillastrin B's IC50 values against a large panel of human cancer cell lines is essential to identify the most sensitive cancer types.

  • Direct Mechanistic Validation: Direct experimental confirmation of Poecillastrin B's inhibitory activity against V-ATPase, including determination of its IC50 value and binding site, is a critical next step.

  • Exploration of Other Pharmacological Activities: Systematic screening for anti-inflammatory, antimicrobial, and other potential bioactivities will provide a more complete understanding of its pharmacological profile.

  • In Vivo Efficacy and Preclinical Development: Should in vitro studies continue to yield promising results, the evaluation of Poecillastrin B's efficacy and safety in animal models of cancer will be imperative for its translation into a potential therapeutic.

The intricate structure and potent biological activity of Poecillastrin B exemplify the vast and largely untapped therapeutic potential of marine natural products. Continued research into this fascinating molecule holds the promise of yielding novel and effective treatments for cancer and potentially other diseases.

References

  • In vitro anti-inflammatory potential of marine macromolecules cross-linked bio-composite scaffold on LPS stimulated RAW 264.7 macrophage cells for cartilage tissue engineering applications. (2021). International Journal of Biological Macromolecules. [Link]

  • Marine Macrolides with Antibacterial and/or Antifungal Activity. (2019). Marine Drugs. [Link]

  • Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. (2007). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Chemical Structure of marine macrolides contains antiviral properties. (2023). ResearchGate. [Link]

  • Anti-Inflammatory Activity of Macrolide Antibiotics. (2000). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Primary Cervical Carcinoma Cell Lines Overexpress Epithelial Cell Adhesion Molecule (EpCAM) and Are Highly Sensitive to Immunotherapy With MT201, a Fully Human Monoclonal Anti-EpCAM Antibody. (2009). International Journal of Gynecological Cancer. [Link]

  • Different Susceptibilities of Human Melanoma Cell Lines to G2/M Blockage and Cell Death Activation in Response to the Estrogen Receptor β agonist LY500307. (2022). Journal of Cancer. [Link]

  • Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. (2007). Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Poecillastrin B from Marine Sponges

Introduction: The Challenge and Promise of Poecillastrin B Poecillastrin B is a member of the chondropsin class of macrolide lactams, a family of structurally complex polyketides isolated from deep-water marine sponges o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Promise of Poecillastrin B

Poecillastrin B is a member of the chondropsin class of macrolide lactams, a family of structurally complex polyketides isolated from deep-water marine sponges of the Poecillastra genus.[1][2] These molecules are of significant interest to the scientific community due to their potent cytotoxic activities against various cancer cell lines, with some analogues showing IC50 values in the nanomolar range.[1] Poecillastrin B, specifically, is a 35-membered ring analogue of the better-known poecillastrin A and exhibits potent cytotoxic activity against human melanoma tumor cell lines.[1]

The extraction and purification of poecillastrin B present considerable challenges. Firstly, it is a trace metabolite, often isolated in yields as low as 400-600 micrograms from large quantities of sponge biomass.[1][2] Secondly, its structural complexity, featuring a large, polyhydroxylated macrocycle with both lactone and lactam functionalities, necessitates a multi-step purification strategy to separate it from a myriad of other natural products.[3][4] Furthermore, related compounds like poecillastrin H have shown extreme sensitivity to light, suggesting that careful handling is paramount to prevent degradation and isomerization.

This guide provides a comprehensive, synthesized protocol for the extraction and isolation of poecillastrin B. It is designed to be a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt the methodology to their specific circumstances.

I. Pre-Extraction: Sponge Collection and Preparation

The quality of the starting biological material is critical for the successful isolation of poecillastrin B.

1.1. Collection:

  • Specimens of Poecillastra sp. should be collected from their natural deep-water habitat.

  • Upon collection, samples must be immediately frozen (e.g., in liquid nitrogen or at -80°C) to quench metabolic processes and prevent the degradation of secondary metabolites.

1.2. Preparation:

  • The frozen sponge material should be lyophilized (freeze-dried) to remove water, resulting in a dry, porous material that is easier to handle and extract.

  • The lyophilized sponge is then mechanically ground into a coarse powder. This increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.

II. Extraction and Initial Fractionation

The goal of this phase is to create a crude extract enriched with poecillastrin B and then perform an initial, broad separation based on polarity. Given that poecillastrins have been successfully isolated from both aqueous and organic extracts, a sequential organic solvent extraction is recommended to ensure comprehensive recovery of macrolides with varying polarities.[1][5]

Rationale: A sequential extraction with solvents of increasing polarity (e.g., hexanes, dichloromethane, methanol) is a standard approach in natural product chemistry. However, for complex macrolides like poecillastrin B, a more focused extraction with a moderately polar solvent system like dichloromethane/methanol is often effective.

Protocol 2.1: Solvent Extraction
  • Macerate the powdered sponge material (e.g., 500 g) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 2 L) at room temperature for 24 hours.

  • Filter the solvent extract from the sponge biomass.

  • Repeat the extraction process on the sponge residue two more times with fresh DCM/MeOH.

  • Combine the three extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2.2: Solvent Partitioning

This step aims to separate compounds based on their differential solubility in immiscible solvents, effectively removing highly nonpolar lipids and highly polar salts.

  • Dissolve the crude extract in a biphasic system of chloroform (or DCM) and water.

  • Separate the layers. The more lipophilic compounds will reside in the chloroform layer.

  • Take the chloroform layer and partition it against a 9:1 methanol-water mixture. Poecillastrin B and other moderately polar macrolides will preferentially partition into the aqueous methanol layer.

  • Concentrate the aqueous methanol layer in vacuo to yield an enriched extract for chromatographic purification.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption: "Initial Extraction Workflow for Poecillastrin B."

III. Chromatographic Purification Cascade

A multi-step chromatographic approach is essential for isolating poecillastrin B to a high degree of purity.

3.1. Gel Permeation Chromatography (GPC)

Rationale: GPC separates molecules based on their size (hydrodynamic volume). This is an effective step to remove smaller molecules like pigments and other low molecular weight metabolites. Sephadex LH-20 is a common choice for this purpose with polar organic solvents.

Protocol 3.1: GPC on Sephadex LH-20
  • Swell Sephadex LH-20 resin in 100% methanol.

  • Pack a column with the swollen resin.

  • Dissolve the enriched extract from Protocol 2.2 in a minimal amount of methanol and load it onto the column.

  • Elute the column with 100% methanol, collecting fractions.

  • Analyze the fractions by Thin Layer Chromatography (TLC) or a small-scale bioassay to identify the fractions containing poecillastrin B. Pool the active fractions and concentrate.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the final and most crucial step for purifying poecillastrin B. It separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is commonly used for macrolide purification. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape.

Protocol 3.2: RP-HPLC Purification
  • Column: A preparative C18 column (e.g., COSMOSIL 5C18-AR-II or equivalent).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water (both containing 0.1% acetic acid).

  • Elution Program: Start with a shallow gradient (e.g., 40-60% ACN over 30 minutes) to resolve closely eluting compounds. The exact gradient should be optimized based on analytical HPLC runs of the GPC-purified fraction.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 210-230 nm.

  • Fraction Collection: Collect peaks corresponding to poecillastrin B.

  • Purity Check: Assess the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent in vacuo to obtain pure poecillastrin B.

Important Consideration: Given the light sensitivity of related compounds, all extraction and purification steps should be performed in the dark or in amber glassware to prevent photodegradation.[5]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", arrowhead="normal"];

} caption: "Chromatographic Purification Workflow."

IV. Structural Characterization

Confirmation of the isolated compound as poecillastrin B is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to elucidate the complex structure and confirm its identity by comparing the spectral data with published values.[1]

V. Data Summary and Troubleshooting

Table 1: Expected Yields and Purity
StageStarting MaterialExpected YieldPurity (Approx.)
Crude Extract500 g (dry weight) sponge10-20 g<1%
Enriched Fraction10-20 g crude extract1-2 g1-5%
Post-GPC1-2 g enriched fraction100-200 mg10-20%
Pure Poecillastrin B100-200 mg GPC fraction0.5-1 mg>95%
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction; Improper sponge preparation.Ensure sponge is finely ground; Increase extraction time or perform more extraction cycles.
Compound Degradation Exposure to light; Unstable pH during extraction.Work in low-light conditions; Use amber glassware; Buffer extracts if necessary.
Poor Separation in HPLC Inappropriate column or mobile phase; Column overloading.Screen different C18 columns; Optimize the mobile phase gradient; Inject smaller amounts onto the column.
Broad or Tailing HPLC Peaks Secondary interactions with silica; Compound instability.Add a modifier like acetic or formic acid to the mobile phase; Ensure the compound is stable at the mobile phase pH.
Presence of Contaminants in Final Product Co-elution of impurities.Re-purify using a different HPLC column (e.g., phenyl-hexyl) or a different solvent system.

References

  • Irie, R., Suo, R., Takada, K., et al. (2018). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic Letters. Available at: [Link]

  • Takada, K., Choi, B. W., Rashid, M. A., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428–431. Available at: [Link]

  • Cantrell, C. L., Gustafson, K. R., et al. (2000). Chondropsins A and B: Novel Tumor Cell Growth-Inhibitory Macrolide Lactams from the Marine Sponge Chondropsis sp. Journal of the American Chemical Society. Available at: [Link]

  • Takada, K., Irie, R., Suo, R., et al. (2017). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. PubMed. Available at: [Link]

  • Matsunaga, S., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate. Available at: [Link]

  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. SciSpace. Available at: [Link]

  • Cantrell, C. L., et al. (2000). Chondropsins A and B: Novel Tumor Cell Growth-Inhibitory Macrolide Lactams from the Marine Sponge Chondropsis sp. Journal of the American Chemical Society. Available at: [Link]

  • Takemoto, D., et al. (2025). Synthetic Studies on Poecillastrin C: Synthesis of the C14–C35 Segment of the Macrolide Ring Model. The Journal of Organic Chemistry. Available at: [Link]

  • De Marino, S., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). ResearchGate. Available at: [Link]

  • Gustafson, K. R., et al. (2001). Chondropsin D, a new 37-membered-ring macrolide lactam from the marine sponge Chondropsis species. PubMed. Available at: [Link]

  • Suo, R., Takada, K., Irie, R., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products, 81(5), 1211–1215. Available at: [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced HPLC Purification Strategies for the Isolation of Poecillastrin B from Marine Sponge Extracts

Introduction: The Challenge of Isolating Poecillastrin B Poecillastrin B is a complex, 35-membered macrolide lactam originally isolated from the deep-water Caribbean sponge, Poecillastra species.[1][2] As a member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Isolating Poecillastrin B

Poecillastrin B is a complex, 35-membered macrolide lactam originally isolated from the deep-water Caribbean sponge, Poecillastra species.[1][2] As a member of the chondropsin family of marine natural products, it exhibits potent cytotoxic activity against various human tumor cell lines, with IC50 values often in the nanomolar range, making it a compound of significant interest for oncology research and drug development.[1][3][4][5]

The primary challenge in studying poecillastrin B is its scarcity. It is a trace metabolite, often isolated in microgram quantities from complex aqueous extracts of the source organism.[1][2] The crude extract contains a vast array of chemically diverse molecules, including salts, lipids, peptides, and other secondary metabolites. This complexity necessitates a robust, multi-step purification strategy to achieve the high degree of purity (>95%) required for structural elucidation and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process, offering the resolution required to separate poecillastrin B from its closely related analogs and other contaminants.[6]

This application note provides a detailed guide to developing and implementing effective HPLC purification protocols for poecillastrin B, grounded in the principles of chromatographic theory and best practices for natural product isolation. We will explore both Reverse-Phase (RP) and Normal-Phase (NP) HPLC methodologies, explaining the causality behind each experimental choice to empower researchers to adapt these protocols to their specific needs.

Foundational Strategy: From Crude Extract to Pure Compound

A successful isolation workflow for a trace marine natural product is rarely a single-step process. An orthogonal, multi-dimensional approach is critical to systematically reduce sample complexity before committing to high-resolution preparative HPLC.[7]

Initial Extraction and Desalting

Poecillastrin B and its analogs were first identified in aqueous extracts of the sponge.[1][2] A critical first step is the removal of inorganic salts, which can precipitate in HPLC systems, damage columns, and interfere with ionization in mass spectrometry. Solid-Phase Extraction (SPE) using a polymeric sorbent (e.g., Diaion® HP20SS) or Reversed-Phase C18 Vacuum Liquid Chromatography (VLC) are highly effective for this initial cleanup and coarse fractionation.[7][8][9]

  • Causality: The crude aqueous extract is passed through a hydrophobic stationary phase (like C18-functionalized silica). Salts and highly polar impurities are washed away with water, while poecillastrin B and other organic metabolites are retained. A stepwise elution with increasing concentrations of an organic solvent (e.g., methanol or acetonitrile in water) then provides partially purified, desalted fractions, one of which will be enriched with the target compound. This enriched fraction is the input for the subsequent HPLC purification.

G cluster_0 Pre-Purification Stage cluster_1 HPLC Purification Stage cluster_2 Analysis & Verification A Marine Sponge Biomass (Poecillastra sp.) B Aqueous Extraction A->B C Crude Aqueous Extract (High Salt, High Complexity) B->C D Solid-Phase Extraction (SPE) or C18 VLC C->D E Enriched, Desalted Fraction Containing Poecillastrin B D->E F Preparative RP-HPLC (Method 1) E->F G Semi-Preparative NP-HPLC (Method 2 - Orthogonal Polish) F->G If necessary H Pure Poecillastrin B (>95% Purity) G->H I Analytical HPLC-UV/MS H->I Purity Check J NMR Spectroscopy H->J Structure Confirmation

Caption: Overall workflow for the isolation of poecillastrin B.

Method 1: Reverse-Phase HPLC (Primary Purification)

RP-HPLC is the workhorse of natural product purification due to its versatility, reproducibility, and applicability to a wide range of compound polarities.[6] For a large, moderately polar macrolide like poecillastrin B, a C18 stationary phase provides excellent retention and separation capabilities.

Scientific Rationale

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Poecillastrin B, with its large carbon-rich macrolide ring, will interact hydrophobically with the C18 alkyl chains of the stationary phase. Elution is achieved by gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile) in the mobile phase. This weakens the hydrophobic interactions, allowing the compound to move through the column. Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules are retained longer.

Detailed Protocol: Preparative RP-HPLC

This protocol is designed for the initial large-scale purification of the enriched, desalted fraction.

  • Sample Preparation: Dissolve the dried, enriched fraction from the SPE/VLC step in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Acetonitrile:Water or DMSO). Filter through a 0.45 µm syringe filter to remove particulates.

  • Column Selection: A high-quality, high-load C18 column is essential. (See Table 1).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: The addition of a small amount of acid (formic acid or TFA) is crucial.[10][11] It protonates free silanol groups on the silica backbone of the stationary phase, preventing undesirable ionic interactions with the analyte. This results in sharper, more symmetrical peaks and improved resolution.

  • Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes. Inject the sample and begin the gradient elution.

  • Fraction Collection: Collect fractions based on UV detector response. Use a fraction collector set to trigger collection based on peak slope and/or threshold. It is advisable to collect the entire eluent in small, timed fractions (e.g., 0.5-1.0 minute intervals) during the expected elution window to avoid losing the target compound in the event of poor peak separation.

  • Post-Run Analysis: Analyze small aliquots of each collected fraction using a rapid analytical HPLC-MS method to identify the fractions containing poecillastrin B. Pool the pure fractions, evaporate the solvent, and proceed to further analysis or a secondary purification step if needed.

ParameterPreparative Scale SpecificationAnalytical Scale Specification
Stationary Phase C18, 10 µm particle sizeC18, <5 µm particle size
Column Dimensions 250 x 21.2 mm150 x 4.6 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 15-20 mL/min1.0 mL/min
Gradient Program 0-5 min: 40% B0-2 min: 40% B
5-45 min: 40% to 90% B (linear)2-15 min: 40% to 90% B (linear)
45-50 min: 90% to 100% B15-17 min: 90% to 100% B
50-55 min: Hold at 100% B17-20 min: Hold at 100% B
55-60 min: Return to 40% B20-22 min: Return to 40% B
Detection UV Diode Array Detector (DAD) at 210 nm & 254 nmUV DAD at 210 nm & 254 nm
Injection Volume 1-5 mL (depending on concentration)5-20 µL
Column Temperature 30 °C30 °C

Table 1: Recommended RP-HPLC Parameters for Poecillastrin B Purification.

Method 2: Normal-Phase HPLC (Orthogonal Polishing Step)

If the fractions from RP-HPLC still contain impurities, particularly isomers or compounds with very similar hydrophobicity, an orthogonal separation technique is required. Normal-Phase (NP) HPLC separates compounds based on a different chemical principle—polarity—and is an excellent secondary "polishing" step.[12][13]

Scientific Rationale

In NP-HPLC, the stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar.[13] Separation is governed by the interaction of polar functional groups on the analyte (hydroxyls, amides, etc.) with the polar stationary phase. More polar compounds are retained longer. Elution is achieved by increasing the polarity of the mobile phase, for instance, by adding a more polar solvent like ethanol to a non-polar solvent like hexane. This method is particularly effective for separating structural isomers.[14]

G Start Fractions from RP-HPLC require further purification ImpurityType What is the nature of the impurity? Start->ImpurityType RP_Optimize Optimize RP-HPLC: - Shallower gradient - Different C18 phase (e.g., Phenyl) - Change organic modifier (MeOH) ImpurityType->RP_Optimize Baseline-separated but co-eluting shoulder NP_Select Switch to Orthogonal Method: Normal-Phase (NP) HPLC ImpurityType->NP_Select Co-eluting peak with similar hydrophobicity (e.g., isomer) End Pure Poecillastrin B RP_Optimize->End Purity Achieved NP_Select->End Purity Achieved

Caption: Decision diagram for selecting a secondary purification method.

Detailed Protocol: Semi-Preparative NP-HPLC

This protocol is intended for final polishing of small quantities (milligrams) of material.

  • Sample Preparation: The pooled, semi-pure fractions from RP-HPLC must be completely dried to remove all water and polar solvents. Re-dissolve the residue in a non-polar solvent compatible with the NP mobile phase, such as Hexane/Isopropanol (95:5).

  • Column Selection: A high-quality silica (SIL) column is the standard choice. (See Table 2).

  • Mobile Phase Preparation:

    • Solvent A: 100% HPLC-grade Hexane.

    • Solvent B: 100% HPLC-grade Ethanol.

    • Causality: Water is a very strong, polar solvent in NP systems and must be rigorously excluded. Even trace amounts of water in the sample or mobile phase can deactivate the silica column and lead to drastic, unpredictable changes in retention times and poor peak shape. Using fresh, dry solvents is mandatory.

  • Chromatographic Run: Equilibrate the column extensively with the initial mobile phase. Inject the sample and begin the gradient program.

  • Fraction Collection: Collect fractions manually based on the UV chromatogram, focusing only on the target peak.

ParameterSemi-Preparative Scale Specification
Stationary Phase Silica (SIL), 5 µm particle size
Column Dimensions 250 x 10 mm
Mobile Phase A Hexane
Mobile Phase B Ethanol
Flow Rate 4-5 mL/min
Gradient Program 0-5 min: 5% B
5-25 min: 5% to 25% B (linear)
25-30 min: Hold at 25% B
30-35 min: Return to 5% B
Detection UV DAD at 210 nm & 254 nm
Injection Volume 100-500 µL
Column Temperature Ambient

Table 2: Recommended NP-HPLC Parameters for Poecillastrin B Polishing.

Conclusion and Best Practices

The successful isolation of poecillastrin B is a technically demanding process that hinges on a systematic and logical purification strategy. By employing an initial desalting and fractionation step followed by a primary preparative RP-HPLC separation, researchers can effectively isolate the compound from the bulk of the extract's complexity. For achieving the highest purity required for biological assays and structural work, an orthogonal NP-HPLC polishing step provides an invaluable tool. The protocols and rationales provided in this note serve as a robust starting point for developing a validated and reproducible method for purifying this promising anti-cancer agent.

References

  • Takada, K., Choi, B. W., Rashid, M. A., Gamble, W. R., Cardellina, J. H., 2nd, Van, Q. N., Lloyd, J. R., McMahon, J. B., & Gustafson, K. R. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428–431. [Link]

  • SciSpace. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. [Link]

  • Al-Sammarraie, S., Al-Rawaf, S., & Al-Taie, A. (2021). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). Molecules, 26(6), 1749. [Link]

  • Linington, R. G., Williams, D. E., & Andersen, R. J. (2007). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. Methods in Molecular Biology, 391, 211–228. [Link]

  • Mihut, L. G., & Lee, M. L. (2001). Chiral Separations Performed by Enhanced-Fluidity Liquid Chromatography on a Macrocyclic Antibiotic Chiral Stationary Phase. Analytical Chemistry, 73(20), 4909–4915. [Link]

  • Irie, M., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products, 81(5), 1210-1215. [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697-2701. [Link]

  • Chianese, G., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). Marine Drugs, 15(7), 205. [Link]

  • Jian, W., et al. (2007). Normal phase and reverse phase HPLC-UV-MS analysis of process impurities for rapamycin analog ABT-578: application to active pharmaceutical ingredient process development. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 245-255. [Link]

  • Suleria, H. A. R., et al. (2018). Optimization and Validation of Reverse Phase HPLC Method for Qualitative and Quantitative Assessment of Polyphenols in Seaweed. Journal of Chromatography B, 1072, 347-354. [Link]

  • Irie, M., et al. (2018). Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. Tetrahedron, 74(24), 3020-3025. [Link]

  • Chianese, G., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). Marine Drugs, 15(7), 205. [Link]

  • Zapata, M., Rodríguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 195, 29-45. [Link]

  • Wang, J., et al. (2016). Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column. Journal of Separation Science, 39(6), 1102-1109. [Link]

  • Mahmoudi, A., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. British Journal of Pharmacy, 1(1). [Link]

  • Matsunaga, S., & Fusetani, N. (2018). Structure Revision of Poecillastrin C and the Absolute Configuration of the β‑Hydroxyaspartic Acid Residue. Organic Letters, 20(21), 6899-6902. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Techniques for the Structural Assignment of Poecillastrin B

Introduction & Scientific Context Poecillastrin B is a highly complex, 35-membered chondropsin-type macrolide lactam isolated from the deep-water Caribbean marine sponge Poecillastra sp.[1]. Exhibiting potent cytotoxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Poecillastrin B is a highly complex, 35-membered chondropsin-type macrolide lactam isolated from the deep-water Caribbean marine sponge Poecillastra sp.[1]. Exhibiting potent cytotoxicity against human melanoma tumor cell lines (LOX) with an IC 5​ 0​ < 1 µg/mL, it represents a critical scaffold for oncology drug development[1]. However, the structural elucidation of poecillastrin B presents a formidable analytical challenge: it is typically isolated in trace yields (400–600 µg) and possesses a massive molecular architecture (~1400 Da) featuring a polyene chain, multiple stereocenters, and a highly functionalized β-hydroxyaspartic acid (OHAsp) residue[1][2].

This application note details the optimized Nuclear Magnetic Resonance (NMR) spectroscopy workflows required to assign the planar and stereochemical structure of mass-limited marine macrolides like poecillastrin B. By synergizing high-field magnets (800 MHz) with cryogenic probe technologies, researchers can bypass the physical limitations of trace-yield natural products[3].

Experimental Logic and Workflow

When working with sub-micromole quantities (< 0.5 µmol), traditional direct-detect 1

3 C NMR is physically unfeasible due to the low natural abundance and low gyromagnetic ratio of carbon-13[3]. Therefore, the entire carbon skeleton must be mapped indirectly using inverse-detected 2D experiments (HSQC, HMBC)[3].

NMR_Workflow A Mass-Limited Sample (< 600 µg Poecillastrin B) B Cryoprobe NMR Acquisition (500 MHz / 800 MHz) A->B C Spin System Identification (COSY, TOCSY) B->C D Carbon Mapping & Connectivity (HSQC, HMBC) C->D E Stereochemical Profiling (NOESY, ROESY, JBCA) D->E F Complete 3D Structural Assignment E->F

Fig 1. Sequential NMR workflow for mass-limited marine macrolide structural elucidation.

Hardware and Sample Preparation

  • Probe Selection (Causality): A 500 MHz or 800 MHz spectrometer equipped with a 5 mm inverse-detection cryogenic probe (cryoprobe) is mandatory. Cooling the RF coils and preamplifier to ~20 K reduces thermal electronic noise, yielding a 3- to 4-fold enhancement in Signal-to-Noise (S/N) ratio. This is the only way to acquire high-quality HMBC data on <600 µg of sample within a practical timeframe (e.g., 48–72 hours)[1][3].

  • Solvent Selection (Causality): Methanol-d4 (CD 3​ OD) is excellent for solubilizing the amphiphilic macrolide and resolving the polyene chain signals[4]. However, CD 3​ OD rapidly exchanges labile protons (NH, OH). To establish NOE correlations involving the lactam NH or the OHAsp hydroxyls—which are critical for defining the macrolactone closure and relative stereochemistry—the sample must be dried and reconstituted in a non-exchanging polar aprotic solvent like DMF-d7 or DMSO-d6[2][5].

Step-by-Step NMR Protocol (Self-Validating System)

Step 1: 1D Proton ( 1 H) Profiling

  • Action: Acquire a 1 H NMR spectrum with water suppression (e.g., presaturation or excitation sculpting) if residual H 2​ O/HDO obscures the 4.5–5.0 ppm region.

  • Validation: Ensure sharp line widths (< 1 Hz) to resolve the complex multiplet structures of the polyene chain. Calculate integration values to confirm the expected proton count for the proposed macrocycle.

Step 2: Homonuclear 2D Mapping (COSY & TOCSY)

  • Action: Acquire DQF-COSY to trace contiguous H-H spin systems (e.g., the isolated polyene fragments and the polyol sectors). Acquire TOCSY (mixing time: 80–100 ms) to identify protons belonging to the same isolated spin network, even if not directly coupled.

  • Validation: The TOCSY spectrum must independently verify the subunits proposed by COSY. For poecillastrin B, TOCSY should clearly delineate the β-hydroxyaspartic acid spin system from the main macrolide backbone[2].

Step 3: Heteronuclear 2D Mapping (HSQC & HMBC)

  • Action: Acquire multiplicity-edited 1 H- 1 3 C HSQC to assign all protonated carbons. Since 1D 1 3 C is omitted due to low mass, extract the 1 3 C chemical shifts directly from the F1 dimension of the HSQC[3].

  • Action: Acquire 1 H- 1 3 C HMBC (optimized for long-range coupling, n JCH​ = 8 Hz).

  • Validation: HMBC correlations must bridge the isolated spin systems identified in Step 2. Crucially, look for the HMBC cross-peak between the ester carbonyl carbon and the specific oxymethine proton to unequivocally prove the site of macrolactone ring closure[2].

Step 4: Stereochemical Assignment (NOESY/ROESY & JBCA)

  • Action: Acquire 2D NOESY (mixing time: 300–500 ms) or ROESY (mixing time: 200 ms) to determine relative spatial proximity (< 5 Å).

  • Action: Apply J-Based Configuration Analysis (JBCA). Extract 3 JHH​ from DQF-COSY or 1D 1 H, and 2 JCH​ / 3 JCH​ from a hetero-TOCSY or phase-sensitive HMBC.

  • Validation: NOESY data must corroborate the staggered/gauche conformers predicted by JBCA.

Stereo_Logic A Relative Stereochemistry (NOESY/ROESY) B J-Based Configuration (3J_HH, 2/3J_CH) A->B E Final Poecillastrin B Architecture B->E C Macrolactone Closure (HMBC C1 to O-C35) C->E D Absolute Configuration (Marfey's Analysis of OHAsp) D->E

Fig 2. Logical integration of spatial, scalar, and chemical data for 3D architecture.

Data Presentation: Key NMR Parameters & Expected Outcomes

NMR ExperimentPrimary Purpose for Poecillastrin BKey Acquisition ParameterCritical Structural Validation
1 H (1D) Initial purity and structural profiling64k data points, relaxation delay (d1) = 2sIdentification of polyene vs. aliphatic regions.
DQF-COSY Vicinal proton connectivityHigh resolution in F1 (512 increments)Tracing the contiguous polyol and polyene chains.
TOCSY Spin system isolationMixing time = 80-100 ms (DIPSI-2)Delineating the β-hydroxyaspartic acid (OHAsp) residue.
HSQC Indirect 1 3 C assignmentMultiplicity editing (CH/CH 3​ vs CH 2​ )Bypassing direct 1 3 C NMR; assigning all protonated carbons[3].
HMBC Quaternary carbons & ring closureLong-range delay optimized for 8 HzConfirming the ester linkage forming the 35-membered ring[1].
NOESY Relative stereochemistryMixing time = 300-500 msDefining the E/Z geometry of the conjugated pentaene moiety.

Complementary Techniques: Absolute Configuration

While NMR defines the planar structure and relative stereochemistry, absolute configuration requires chemical derivatization. For poecillastrins, the absolute configuration of the β-hydroxyaspartic acid (OHAsp) residue is determined via acid hydrolysis followed by Marfey's analysis, which typically establishes a D-threo configuration by comparing the retention times of the derivatized hydrolysate against synthetic standards[2][4].

Conclusion

The structural assignment of poecillastrin B is a masterclass in modern analytical chemistry. By relying on the enhanced sensitivity of cryogenic probes and a rigorously validated sequence of 2D NMR experiments, researchers can fully map the connectivity and stereochemistry of massive, mass-limited marine natural products without ever acquiring a direct 1 3 C spectrum[1][3].

References

  • Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products (nih.gov).[Link]

  • Application of High-Field NMR and Cryogenic Probe Technologies in the Structural Elucidation of Poecillastrin A, a New Antitumor Macrolide Lactam from the Sponge Poecillastra Species. Organic Letters (acs.org).[Link]

  • NMR Data for Poecillastrins C (1) and D (2) in CD3OD. ResearchGate.[Link]

  • Structure Revision of Poecillastrin C and the Absolute Configuration of the β‑Hydroxyaspartic Acid Residue. Journal of Natural Products (nih.gov / PMC).[Link]

  • Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate.[Link]

Sources

Application

Application Notes and Protocols: A Researcher's Guide to Dissolving Poecillastrin B in DMSO for Cell Culture

Introduction: Understanding Poecillastrin B Poecillastrin B is a member of the chondropsin-type macrolide lactams, a class of natural products isolated from marine sponges.[1][2] These compounds, including Poecillastrin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Poecillastrin B

Poecillastrin B is a member of the chondropsin-type macrolide lactams, a class of natural products isolated from marine sponges.[1][2] These compounds, including Poecillastrin B, have garnered significant interest within the research and drug development communities due to their potent cytotoxic activities against a range of cancer cell lines.[1][3] The complex structure of Poecillastrin B contributes to its biological activity but also presents challenges in its handling and preparation for in vitro studies, particularly its dissolution for cell-based assays.

This guide provides a comprehensive, step-by-step protocol for the effective dissolution of Poecillastrin B in dimethyl sulfoxide (DMSO) for use in cell culture. The methodologies outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of Poecillastrin B is paramount for its proper handling. While specific data for Poecillastrin B is not widely available, we can infer some properties from closely related compounds.

PropertyEstimated Value/InformationSource/Justification
Molecular Weight ~1450 g/mol Based on the reported pseudomolecular ion peak of Poecillastrin C at m/z 1451 ([M+Na]+) and the molecular formula of related poecillastrins.[3]
Solubility in DMSO Reported to be solubleAs a hydrophobic macrolide, Poecillastrin B is expected to be soluble in organic solvents like DMSO. The exact solubility should be determined empirically.
Aqueous Solubility PoorTypical for large, hydrophobic macrolides.
Stability Light-sensitive (potential)Poecillastrin H, a related compound, is extremely sensitive to light.[4] It is prudent to handle Poecillastrin B with light protection. Macrolide lactams can also be susceptible to hydrolysis, especially under acidic or alkaline conditions.[5][6]

Core Protocol: Dissolving Poecillastrin B in DMSO

This protocol details the preparation of a high-concentration stock solution of Poecillastrin B in DMSO, a crucial first step for accurate and reproducible cell culture experiments.

I. Materials and Equipment
  • Poecillastrin B (solid)

  • Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes (or clear tubes with light protection)

  • Calibrated precision balance

  • Sterile, positive displacement pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

II. Workflow for Preparation of Poecillastrin B Stock Solution

G cluster_0 Preparation of High-Concentration Stock Solution A 1. Weigh Poecillastrin B B 2. Add Anhydrous DMSO A->B Precise measurement is key C 3. Dissolution (Vortex/Sonicate) B->C Ensure complete dissolution D 4. Aliquot for Storage C->D Minimize freeze-thaw cycles

Caption: Workflow for preparing Poecillastrin B stock solution.

III. Step-by-Step Methodology
  • Safety First: Before handling Poecillastrin B or DMSO, ensure you are wearing appropriate PPE. Both should be handled in a well-ventilated area or a chemical fume hood. Refer to the relevant Safety Data Sheets (SDS) for comprehensive safety information.[7][8][9][10]

  • Calculating the Required Mass: To prepare a stock solution of a specific molarity, use the following formula:

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    Example: To prepare 1 mL of a 10 mM stock solution of Poecillastrin B (estimated MW ~1450 g/mol ): Mass (mg) = 10 mM x 1 mL x 1450 g/mol = 14.5 mg

  • Weighing Poecillastrin B:

    • Tare a sterile, amber microcentrifuge tube on a calibrated precision balance.

    • Carefully weigh the calculated amount of Poecillastrin B directly into the tube.

  • Adding DMSO:

    • Using a sterile pipette with a positive displacement tip, add the required volume of anhydrous/cell culture-grade DMSO to the tube containing the Poecillastrin B.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be attempted, but be cautious as heat can degrade some compounds.

  • Aliquoting and Storage:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

The high-concentration DMSO stock solution must be further diluted to the final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity.

I. Key Considerations
  • Final DMSO Concentration: The final concentration of DMSO in the cell culture should typically be kept below 0.5%, and ideally below 0.1%, to minimize effects on cell viability and function.

  • Precipitation: Due to the poor aqueous solubility of Poecillastrin B, direct dilution of the DMSO stock into a large volume of aqueous cell culture medium can cause the compound to precipitate. A serial dilution approach is recommended to mitigate this.

II. Serial Dilution Workflow

G cluster_0 Preparation of Working Solution A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 1 mM in media) A->B 1:10 dilution C Final Working Solution (e.g., 10 µM in media) B->C 1:100 dilution

Caption: Serial dilution workflow for Poecillastrin B.

III. Step-by-Step Protocol for Working Solution
  • Thaw Stock Solution: Thaw one aliquot of the Poecillastrin B stock solution at room temperature.

  • Prepare Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to make a 1 mM intermediate solution from a 10 mM stock, dilute the stock 1:10 in the medium.

    • Pipette 90 µL of pre-warmed complete cell culture medium into a sterile tube.

    • Add 10 µL of the 10 mM Poecillastrin B stock solution and mix thoroughly by gentle pipetting or vortexing.

  • Prepare Final Working Solution:

    • Add the appropriate volume of the intermediate dilution (or the stock solution for a single dilution) to the final volume of cell culture medium to achieve the desired working concentration.

    • Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate solution, you would perform a 1:100 dilution. Add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Poecillastrin B used, but without the compound itself.

Troubleshooting and Best Practices

  • Compound Precipitation: If you observe precipitation upon dilution, try a more gradual serial dilution. You can also try adding the Poecillastrin B solution to the medium while gently vortexing.

  • Light Sensitivity: As a precaution, perform all steps involving Poecillastrin B under subdued light and use amber tubes for storage.

  • Stability in Media: The stability of Poecillastrin B in aqueous cell culture media at 37°C is unknown. It is recommended to prepare fresh working solutions for each experiment and not to store them for extended periods.

  • Empirical Solubility Testing: If the solubility of your batch of Poecillastrin B is uncertain, perform a small-scale solubility test before preparing a large stock solution.

Conclusion

The successful use of Poecillastrin B in cell culture hinges on its proper dissolution and handling. By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can prepare stable, accurate, and reproducible solutions of this potent cytotoxic agent, thereby enabling reliable in vitro investigations into its mechanism of action and therapeutic potential.

References

  • Atlas. (n.d.). Explain stability of macrolide antibiotics with suitable examples. Retrieved from [Link]

  • Deckers, A. R., et al. (2024).
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (n.d.). RJ Wave.
  • Berendsen, B., et al. (2010). The stability of antibiotics in matrix and reference solutions determined using a straight-forward procedure applying mass spectrometric detection. Food Additives & Contaminants: Part A, 27(7), 971-980.
  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species.
  • Rashid, M. A., et al. (2001). Chondropsin D, a new 37-membered-ring macrolide lactam from the marine sponge Chondropsis species.
  • Tsukamoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697-2700.
  • Deckers, A. R., et al. (2024).
  • De Marino, S., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). Marine Drugs, 15(7), 207.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin # 102B. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(5), 389-399.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1548994, Silibinin B. Retrieved from [Link]

  • Oikawa, M., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Westlab. (n.d.). SAFETY DATA SHEET W/B Crosslinker. Retrieved from [Link]

  • Westlab. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

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Method

Application Note: A Comprehensive Framework for Screening the Cytotoxicity of Poecillastrin B Against Human Melanoma

Abstract Malignant melanoma remains a formidable challenge in oncology due to its high metastatic potential and resistance to conventional therapies.[1] Natural products derived from marine organisms represent a promisin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Malignant melanoma remains a formidable challenge in oncology due to its high metastatic potential and resistance to conventional therapies.[1] Natural products derived from marine organisms represent a promising reservoir of novel chemical entities with potent biological activities.[2][3] Poecillastrin B, a macrolide lactam isolated from the deep-water sponge Poecillastra species, belongs to a class of compounds known for their cytotoxic effects against various tumor cell lines.[2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to screen the cytotoxic potential of Poecillastrin B against human melanoma. We present a multi-faceted approach, beginning with a robust primary cytotoxicity screen using the MTT assay, followed by detailed protocols for elucidating the mechanism of action through apoptosis-specific assays, including caspase activity measurements and Western blot analysis of key apoptotic markers.

Introduction: The Rationale for Screening Poecillastrin B

The incidence of cutaneous melanoma has been steadily increasing, necessitating the discovery of new therapeutic agents.[5] Marine sponges are a rich source of structurally diverse secondary metabolites, many of which have demonstrated significant anti-cancer properties.[3][4] The poecillastrins are a family of macrolide compounds that have shown potent cytotoxicity, making them attractive candidates for anti-cancer drug discovery.[2][6]

This guide provides an integrated workflow to not only quantify the cytotoxic efficacy of Poecillastrin B but also to probe its underlying molecular mechanism. The protocols herein are optimized for two widely-used human malignant melanoma cell lines, A375 and SK-MEL-28, which represent different characteristics of the disease.[7][8] The primary screen utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and cost-effective method to assess cell viability based on mitochondrial metabolic activity.[9] Positive hits from this screen are then subjected to mechanistic studies to determine if the observed cytotoxicity is mediated by apoptosis, a controlled and desirable mode of cancer cell death.[10][11]

Essential Materials & Reagents

2.1 Cell Lines & Culture Reagents

  • Human Melanoma Cell Lines:

    • A-375 (ATCC® CRL-1619™)[12]

    • SK-MEL-28 (ATCC® HTB-72™)[13]

  • Base Media:

    • For A-375: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) (e.g., ATCC 30-2002).[12]

    • For SK-MEL-28: Minimum Essential Medium (MEM) (e.g., Gibco 11090-081).[14]

  • Supplements:

    • Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)

    • L-Glutamine (e.g., Gibco 25030-081)[14]

    • Penicillin-Streptomycin (10,000 U/mL)

  • Cell Dissociation:

    • 0.25% Trypsin-EDTA solution (e.g., ATCC 30-2101)[12]

    • Dulbecco's Phosphate-Buffered Saline (D-PBS), without Ca²⁺/Mg²⁺ (e.g., ATCC 30-2200)[12]

  • Cryopreservation: Complete growth medium supplemented with 5-10% DMSO.

2.2 Compound & Assay Reagents

  • Test Compound: Poecillastrin B (Source-dependent; requires careful characterization)

  • Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT Assay:

    • MTT reagent (e.g., 5 mg/mL in sterile PBS)[15]

    • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 100% DMSO)[15]

  • Apoptosis Assays:

    • Caspase-Glo® 3/7 Assay System (e.g., Promega G8090)[16]

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary and secondary antibodies for Western Blot (see Table 3)

    • PVDF membrane

    • ECL Western Blotting Substrate

2.3 Equipment & Consumables

  • Laminar Flow Hood (Biosafety Level 1)[7]

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Reader (absorbance at 570-590 nm)

  • Luminometer (for Caspase-Glo® assay)

  • Western Blotting equipment (gel electrophoresis and transfer systems)

  • Sterile tissue culture flasks (T-25, T-75), plates (96-well, 6-well), and serological pipettes

  • Microcentrifuge tubes

Core Protocols

PART 3.1: Human Melanoma Cell Culture

Rationale: Establishing and maintaining healthy, consistent cell cultures is the foundation of reproducible cytotoxicity data. The A375 and SK-MEL-28 cell lines are chosen as they are well-characterized and commonly used in melanoma research.[5][17] Adherence to strict aseptic techniques and standardized subculture protocols is critical to prevent contamination and experimental drift.

Protocol 3.1.1: Thawing and Culturing Adherent Melanoma Cells

  • Pre-warm the complete growth medium for the specific cell line (see Table 1) in a 37°C water bath.[18]

  • Quickly thaw the cryovial of cells by gentle agitation in the 37°C water bath until a small ice crystal remains.[18]

  • Decontaminate the outside of the vial with 70% ethanol before opening in a laminar flow hood.

  • Gently transfer the vial contents into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.[13]

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask. Ensure the medium is equilibrated to a pH of 7.0-7.6 by placing it in the incubator for at least 15 minutes prior to adding cells.[12][13]

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[19]

Protocol 3.1.2: Subculturing (Passaging) Melanoma Cells

  • Remove and discard the culture medium from a flask that is 80-90% confluent.

  • Briefly rinse the cell layer with sterile D-PBS to remove any residual serum that can inhibit trypsin.[20]

  • Add 2.0-3.0 mL of pre-warmed Trypsin-EDTA solution to the T-75 flask and observe under a microscope until the cells detach (typically 5-15 minutes).[12] Avoid over-trypsinization.

  • Once detached, add 6.0-8.0 mL of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cells to a new flask at the recommended subcultivation ratio (see Table 1).

  • Incubate the new culture at 37°C and 5% CO₂.

Parameter A-375 Cell Line SK-MEL-28 Cell Line
Morphology Epithelial-like[7]Polygonal[20]
Growth Properties Adherent[7]Adherent[20]
Base Medium DMEM[12]MEM[14]
Supplements 10% FBS[12]10% FBS, 4mM L-Glutamine[14]
Subcultivation Ratio 1:3 to 1:81:3 to 1:8[20]
Medium Renewal Every 2-3 days[19]Every 2-3 days[20]
Doubling Time Approx. 20 hours[7]Not specified, passage when confluent

Table 1: Recommended Culture Conditions for Human Melanoma Cell Lines.

PART 3.2: Primary Cytotoxicity Screening via MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[21] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent high-throughput method for determining a compound's cytotoxic effect.[9]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed Seed cells (A375 or SK-MEL-28) in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 add_cpd Add compound dilutions to wells incubate1->add_cpd prep_cpd Prepare serial dilutions of Poecillastrin B prep_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_mtt Add MTT Reagent (50 µL/well) incubate2->add_mtt incubate3 Incubate 3-4h (purple precipitate forms) add_mtt->incubate3 add_solv Add Solubilization Solution (150 µL/well) incubate3->add_solv shake Shake on orbital shaker (15 min, protected from light) add_solv->shake read Read Absorbance (OD=590 nm) shake->read analyze Calculate % Viability & Determine IC50 read->analyze

Figure 1: Experimental workflow for the MTT-based cytotoxicity assay.

Protocol 3.2.1: MTT Assay Execution

  • Cell Seeding: Harvest and count cells. Seed a suspension of 5,000-10,000 cells per well (100 µL volume) into a 96-well flat-bottom plate. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.[22]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of Poecillastrin B in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from low nM to high µM (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

    • Carefully remove the seeding medium and add 100 µL of the respective compound dilutions or controls to the wells.

  • Incubation: Return the plate to the incubator for a defined exposure period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully aspirate the medium (for adherent cells) and add 150 µL of MTT solvent (e.g., DMSO or isopropanol with 4mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.[15]

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[15] Read the absorbance at 590 nm using a microplate reader within 1 hour.

Protocol 3.2.2: Data Analysis and IC₅₀ Determination

  • Average the absorbance readings for replicate wells.

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of Poecillastrin B that inhibits cell viability by 50%.

Poecillastrin B [µM]Absorbance (590nm)% Viability
0 (Vehicle)1.254100.0%
0.011.21196.6%
0.11.05384.0%
10.64051.0%
100.18815.0%
1000.0756.0%

Table 2: Example data presentation for MTT assay results.

PART 3.3: Mechanistic Screening for Apoptosis

Rationale: A significant reduction in cell viability warrants an investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred outcome for anti-cancer agents. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being the primary executioners.[23] Their activation leads to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately dismantling the cell.[11]

Apoptosis_Pathway PB Poecillastrin B (Hypothesized) Mito Mitochondrial Stress PB->Mito Bax Bax (Pro-apoptotic) Mito->Bax CytC Cytochrome c Release Bax->CytC  Induces Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9  Activates aCasp37 Active Caspase-3/7 (Measured by Caspase-Glo) aCasp9->aCasp37  Cleaves &  Activates Casp37 Pro-Caspase-3/7 Casp37->aCasp37 cPARP Cleaved PARP (Hallmark of Apoptosis) aCasp37->cPARP  Cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by Poecillastrin B.

Protocol 3.3.1: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7) This "add-mix-measure" assay uses a pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3 and -7 to generate a light signal.[24]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Poecillastrin B (e.g., at its IC₅₀, 2x IC₅₀, and 0.5x IC₅₀) for a shorter duration (e.g., 6, 12, or 24 hours). Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[16]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates activation of Caspase-3 and -7.

Protocol 3.3.2: Western Blot Analysis of Apoptotic Markers Western blotting provides visual, semi-quantitative evidence of apoptotic protein cleavage and expression changes.[25][26]

  • Cell Lysis: Seed cells in 6-well plates and treat with Poecillastrin B as described above. After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer containing protease inhibitors.[11] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (see Table 3) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Interpretation: Look for an increase in the cleaved forms of Caspase-3 and PARP, and a potential increase in the Bax/Bcl-2 ratio, in Poecillastrin B-treated samples compared to controls.[11][27]

Target Protein Expected Size Significance in Apoptosis
Cleaved Caspase-3~17/19 kDaKey executioner caspase; its cleavage indicates activation.[26]
Cleaved PARP~89 kDaA primary substrate of Caspase-3; cleavage is a hallmark of apoptosis.[11]
Bax~21 kDaPro-apoptotic Bcl-2 family member; promotes mitochondrial permeabilization.[28]
Bcl-2~26 kDaAnti-apoptotic Bcl-2 family member; inhibits apoptosis.[28]
β-Actin~42 kDaLoading control to ensure equal protein loading across lanes.

Table 3: Key primary antibodies for Western blot analysis of apoptosis.

Conclusion and Future Directions

This application note provides a robust and validated framework for the initial evaluation of Poecillastrin B as a potential anti-melanoma agent. The workflow progresses logically from a broad assessment of cytotoxicity using the MTT assay to a more focused investigation of apoptosis as the underlying mechanism. Positive results from these assays—specifically a low micromolar or nanomolar IC₅₀ value coupled with confirmed activation of Caspase-3/7 and cleavage of PARP—would provide strong evidence to advance Poecillastrin B into more complex preclinical models. Further studies could involve exploring its effects on other cell death pathways, cell cycle analysis, and ultimately, evaluation in in vivo melanoma xenograft models to assess its therapeutic potential in a physiological context.[5][10]

References

  • Cytion. A375 Cell Line - A Guide on Melanoma Research. [Link]

  • Bio-protocol. Cell culture of A375 melanoma cells and normal human melanocytes. [Link]

  • Frontiers. (2018). The Melding of Drug Screening Platforms for Melanoma. [Link]

  • Spandidos Publications. (2017). Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. [Link]

  • Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]

  • Springer Link. (2021). Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Cytion. SK-MEL-28 Cells. [Link]

  • BCRJ. SK-MEL-28 - Cell Line. [Link]

  • MDPI. (2025). Screening of the Antimelanoma Activity of Monoterpenes—In Vitro Experiments on Four Human Melanoma Lines. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Altogen Labs. SKMEL28 Xenograft Model. [Link]

  • PubMed Central. Cytotoxicity of lymphocytes from healthy subjects and from melanoma patients against cultured melanoma cells. [Link]

  • PubMed Central. (2025). Induction of apoptosis and hypoxic stress in malignant melanoma cells via graphene-mediated far-infrared radiation. [Link]

  • PubMed. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • ResearchGate. Western blot analysis of apoptosis-related proteins in M5 canine.... [Link]

  • PubMed Central. Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). [Link]

  • ResearchGate. Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. [Link]

  • ResearchGate. (2026). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. [Link]

  • PubMed. Mechanism of action of cytochalasin B on actin. [Link]

  • PubMed. (2018). Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives. [Link]

  • MDPI. (2025). Improving Efficacy and Reducing Systemic Toxicity: An In Vitro Study on the Role of Electrospun Gelatin Nanofiber Membrane for Localized Melanoma Treatment. [Link]

  • PubMed Central. The nexus of natural killer cells and melanoma tumor microenvironment: crosstalk, chemotherapeutic potential, and innovative NK cell-based therapeutic strategies. [Link]

  • Frontiers. (2024). Crotoxin induces cytotoxic effects in human malignant melanoma cells in both native and detoxified forms. [Link]

  • PubMed. (2017). Cytotoxicity of citral against melanoma cells: The involvement of oxidative stress generation and cell growth protein reduction. [Link]

  • PubMed Central. Targeting NK Cells to Enhance Melanoma Response to Immunotherapies. [Link]

  • PubChem. Cytochalasin B. [Link]

  • PubMed. (2012). Isolation of spirastrellolides A and B from a marine sponge Epipolasis sp. and their cytotoxic activities. [Link]

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Application

Application Note: Isolation and Purification of Poecillastrin B using Sephadex LH-20 Gel Filtration Chromatography

Introduction & Mechanistic Overview Marine sponges of the genus Poecillastra are prolific producers of structurally complex polyketides, notably the chondropsin-type macrolide lactams[1]. Poecillastrin B is a 35-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Marine sponges of the genus Poecillastra are prolific producers of structurally complex polyketides, notably the chondropsin-type macrolide lactams[1]. Poecillastrin B is a 35-membered ring macrolide lactam that exhibits potent cytotoxicity against human melanoma cell lines (LOX)[1][2]. However, the isolation of these trace metabolites from complex marine matrices presents a significant chromatographic challenge, as typical yields range from merely 400 to 600 µg from bulk biological material[1].

To bridge the gap between crude organic extraction and high-resolution reversed-phase HPLC, Sephadex LH-20 gel filtration chromatography serves as a critical intermediate purification step[2].

The Causality of Sephadex LH-20 Selection

Sephadex LH-20 is a hydroxypropylated, cross-linked dextran resin. Unlike standard size-exclusion media, it provides a dual-mode separation mechanism essential for macrolide purification:

  • Size Exclusion: The resin separates molecules based on hydrodynamic volume. Large polymeric marine exudates and sterols elute in the void volume, separating them from the mid-sized poecillastrin B (~1400 Da).

  • Lipophilic Adsorption & Partitioning: The hydroxypropyl groups interact with the lipophilic backbone of the macrolide, while the hydroxylated regions form hydrogen bonds with the dextran matrix. When swollen in chloroform, the resin provides a highly resolving lipophilic environment that effectively fractionates the chloroform-enriched sponge extract[2].

Quantitative Data Summary

The following table summarizes the key quantitative parameters and bioactivity metrics associated with the isolation of poecillastrin B[1][2].

ParameterValue / Description
Target Compound Poecillastrin B
Source Organism Poecillastra sp. (Deep-water marine sponge)
Molecular Class Chondropsin-type macrolide lactam
Structural Feature 35-membered macrocyclic ring
Target Cell Line LOX (Human melanoma tumor cells)
Bioactivity (IC₅₀) < 1 µg/mL
Typical Pure Yield 400–600 µg

Self-Validating Experimental Protocol

This protocol outlines the step-by-step methodology for isolating poecillastrin B, emphasizing the causality behind each solvent choice and a built-in validation system to ensure scientific integrity.

Step 1: Liquid-Liquid Partitioning (Sample Preparation)
  • Procedure: Macerate and extract the sponge biomass using an aqueous methanol solution. Partition the crude extract against n-hexane. Recover the aqueous methanol phase, dilute with water, and partition against chloroform[2].

  • Causality: Sephadex LH-20 columns can be permanently fouled by excessive non-polar lipids. The initial n-hexane partition acts as a defatting step. Subsequent partitioning with chloroform selectively enriches the mid-polarity macrolide lactams while leaving highly polar salts and carbohydrates in the aqueous phase[2].

Step 2: Sephadex LH-20 Column Preparation
  • Procedure: Weigh the dry Sephadex LH-20 resin and swell it in 100% chloroform for a minimum of 3 hours at room temperature. Slurry-pack the swollen resin into a glass chromatography column, ensuring no air bubbles are trapped.

  • Causality: Swelling the resin in the exact eluent (chloroform) ensures the hydroxypropyl matrix is fully expanded to its maximum bed volume. This provides the precise pore size distribution required for the ~1400 Da macrolide to permeate the beads effectively.

Step 3: Chromatographic Elution
  • Procedure: Load the concentrated chloroform extract onto the head of the column. Elute isocratically with chloroform under gravity flow. Collect uniform fractions (e.g., 10–20 mL depending on column dimensions)[2].

  • Causality: Isocratic elution with chloroform separates compounds based on a combination of size and lipophilic interactions. Poecillastrin B will elute after larger lipophilic polymers but before smaller, highly retained aromatic compounds.

Step 4: Protocol Validation & Fraction Tracking
  • Procedure (Self-Validation): Do not proceed blindly to HPLC. Spot aliquots of each fraction onto a normal-phase silica TLC plate. Develop using a CHCl₃/MeOH gradient and visualize with a vanillin-sulfuric acid stain. Concurrently, perform a rapid in vitro cytotoxicity assay against LOX cells on the pooled fractions[1][2].

  • Causality: Because poecillastrin B is a trace metabolite lacking a strong UV chromophore for easy tracking, TLC derivatization combined with bioassay-guided fractionation ensures that only the fractions containing the bioactive macrolide are advanced. This protects expensive preparative HPLC columns from unnecessary contamination.

Step 5: Downstream Fine Purification
  • Procedure: Pool the bioactive fractions from the Sephadex LH-20 column. Subject these fractions to wide-pore column chromatography, followed by reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure poecillastrin B[2].

Isolation Workflow Visualization

Workflow N1 Sponge Biomass (Poecillastra sp.) N2 Aqueous/MeOH Extract N1->N2 Extraction N3 Hexane Partition (Defatting) N2->N3 90% MeOH / Hexane N4 Chloroform Partition (Macrolide Enrichment) N3->N4 H2O / CHCl3 N5 Sephadex LH-20 Gel Filtration N4->N5 Size/Polarity Exclusion N6 Reversed-Phase HPLC (Fine Purification) N5->N6 Active Fractions N7 Pure Poecillastrin B (Yield: 400-600 µg) N6->N7 High-Res Separation

Workflow for the isolation of poecillastrin B from Poecillastra sp. using Sephadex LH-20.

References

  • Cardellina JH 2nd, Van QN, Lloyd JR, McMahon JB, Gustafson KR. "Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species." Journal of Natural Products. 2007. URL:[Link]

  • Rodríguez-García C, et al. "Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region." Antibiotics (Basel) / PubMed Central. 2023. URL:[Link]

Sources

Method

Application Note: Advanced Synthetic Strategies and Fragment Assembly Protocols Toward the Total Synthesis of Poecillastrin B

Introduction & Structural Significance Poecillastrin B is a highly complex, 35-membered macrolide lactam belonging to the chondropsin class. Originally isolated from the deep-water Caribbean sponge Poecillastra sp., it e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

Poecillastrin B is a highly complex, 35-membered macrolide lactam belonging to the chondropsin class. Originally isolated from the deep-water Caribbean sponge Poecillastra sp., it exhibits potent cytotoxicity against human melanoma cell lines (IC50 < 1 µg/mL) and functions as a selective V-ATPase inhibitor[1]. Because of its extreme scarcity in nature and its potential as an oncological drug lead, developing a robust total synthesis approach is of paramount importance[1].

The sheer complexity of Poecillastrin B—comprising a massive macrocyclic core, a conjugated polyene side chain, and over 25 stereogenic centers—has precluded a completed total synthesis to date. A critical turning point occurred in 2017 when the planar structure and absolute configuration of the β -hydroxyaspartic acid (OHAsp) residue were revised. Selective reduction and Marfey’s analysis revealed that the macrolactone is formed via the side-chain carboxyl of the D-threo OHAsp residue, rather than the α -amino acid carboxyl[2]. This structural revision, alongside the recent stereochemical assignment of the 36-membered macrolide ring portion, has guided the current state-of-the-art fragment-based synthetic approaches[3].

Retrosynthetic Strategy & Disconnection Logic

The retrosynthetic disconnection of Poecillastrin B is dictated by the need to minimize late-stage steric interactions and maximize convergent assembly. The molecule is strategically cleaved into three primary domains:

  • The C1–C13 Segment (Southern Hemisphere): Contains the sensitive OHAsp residue and dense oxygenation[4].

  • The C14–C35 Segment (Northern Hemisphere): Features a polypropionate-like contiguous stereocenter array[3].

  • The Polyketide Side Chain: Attached via an amide linkage.

The key macrocyclization relies on a late-stage macrolactamization or esterification, while the two main hemispheres are joined via a Stille cross-coupling at the C13–C14 bond.

Retrosynthesis Target Poecillastrin B (35-Membered Macrolide) Macro Macrocyclization (Lactamization / Esterification) Target->Macro Coupling Fragment Assembly (Stille Coupling C13-C14) Macro->Coupling SideChain Polyketide Side Chain (Amide Linkage via OHAsp) Macro->SideChain FragA C1-C13 Segment (Southern Hemisphere) Coupling->FragA FragB C14-C35 Segment (Northern Hemisphere) Coupling->FragB

Caption: Retrosynthetic disconnection strategy for Poecillastrin B highlighting key fragment assemblies.

Synthesis of the C1–C13 Segment (Southern Hemisphere)

A major hurdle in synthesizing the C1–C13 segment is the construction of the amide bond at the C3 position. Traditional intermolecular peptide coupling fails due to severe steric hindrance from the adjacent C2 protecting groups (e.g., TBS ethers) and the bulky OHAsp moiety[4].

Causality & Choice: To circumvent this, a traceless Staudinger ligation is employed. By utilizing a C3-azide intermediate and a phosphine-thioester, the reaction proceeds via an aza-ylide. The subsequent intramolecular acyl transfer is entropically favored, completely bypassing the intermolecular steric clashes that plague standard coupling reagents (e.g., HATU, EDC).

Staudinger Azide C3-Azide Intermediate (Sterically Hindered) AzaYlide Aza-Ylide Formation (In situ) Azide->AzaYlide Phosphine Phosphine Thioester (PPh3 derivative) Phosphine->AzaYlide AcylTransfer Intramolecular Acyl Transfer (Bypasses Steric Clash) AzaYlide->AcylTransfer Amide C3-Amide Product (High Yield) AcylTransfer->Amide

Caption: Causality of the traceless Staudinger ligation overcoming C3 steric hindrance.

Protocol 1: Traceless Staudinger Ligation for C3 Amide Construction

Self-Validating System: The conversion of the azide to the amide can be directly monitored by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹) and confirmed by the emergence of the amide carbonyl stretch (~1650 cm⁻¹), ensuring the reaction's success before proceeding to purification.

  • Preparation: Dissolve the C3-azide intermediate (1.0 equiv, 0.1 M) in anhydrous THF under an argon atmosphere.

  • Reagent Addition: Add the phosphine-thioester reagent (1.2 equiv) dropwise at 0 °C.

  • Aza-Ylide Formation: Stir the mixture at 0 °C for 1 hour, allowing the aza-ylide to form (monitor via TLC for intermediate formation).

  • Acyl Transfer: Warm the reaction to room temperature and add a mixture of THF/H₂O (10:1 v/v) to promote the hydrolysis of the phosphonium intermediate. Stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the C3-amide.

Synthesis of the C14–C35 Segment (Northern Hemisphere)

The northern hemisphere is characterized by a long, alternating sequence of methyl and hydroxyl groups.

Causality & Choice: The C24–C35 sub-target is constructed using iterative vinylogous Mukaiyama aldol reactions[3]. This method is chosen over standard aldol additions because it allows for the rapid extension of the carbon chain by four carbons per iteration. The use of chiral oxazolidinone-attached ketene silyl N,O-acetals dictates the syn or anti facial attack, providing exquisite diastereocontrol (>95% dr) while minimizing unfavorable dipole interactions in the transition state[3].

Protocol 2: Stereoselective Vinylogous Mukaiyama Aldol Reaction

Self-Validating System: The stereochemical outcome is validated post-reaction via 1D NOESY NMR of the resulting acetonide-protected 1,3-diol. A strong NOE correlation between the syn-axial protons confirms the desired relative configuration.

  • Preparation: Flame-dry a Schlenk flask and charge with the aldehyde substrate (C24–C27 fragment, 1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M). Cool to -78 °C.

  • Lewis Acid Activation: Add BF₃·OEt₂ (1.5 equiv) dropwise. Stir for 15 minutes to activate the aldehyde.

  • Nucleophile Addition: Slowly add the chiral ketene silyl acetal (1.5 equiv) dissolved in CH₂Cl₂.

  • Reaction: Maintain at -78 °C for 4 hours.

  • Quench: Add saturated aqueous NaHCO₃ at -78 °C, then allow the mixture to warm to room temperature.

  • Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the extended polyketide chain.

Macrocyclization and Fragment Assembly

The assembly of the C1–C13 and C14–C35 fragments is achieved via a Stille cross-coupling. Model studies have shown that coupling a C13-vinyl iodide with a C14-stannane proceeds with retention of the (E)-alkene geometry using Pd(PPh₃)₄ and CuTC[4].

However, the final macrolactonization at the C1 position is highly sensitive to the C2 protecting group. If C2 is protected as a bulky TBS ether, esterification with the secondary alcohol of the northern hemisphere fails. Switching to a less sterically demanding p-methoxybenzylidene N,O-acetal restores reactivity, highlighting the critical interplay between protecting group strategy and macrocyclization success[4].

Quantitative Data Summary

The following table summarizes the key metrics for the fragment syntheses, demonstrating the efficiency and stereoselectivity of the chosen methodologies.

Fragment / Reaction StepKey MethodologyYield (%)StereoselectivityCatalyst / Reagent System
C1–C4 Core Asymmetric Epoxidation85%>95% eeTi(O-iPr)₄, (+)-DET
C3 Amide Linkage Traceless Staudinger Ligation78%N/A (Retention)PPh₃-thioester, THF/H₂O
C14–C23 Segment Mukaiyama Aldol Addition82%>90% drTiCl₄, Chiral Oxazolidinone
C24–C35 Segment Vinylogous Mukaiyama Aldol71%>95% drBF₃·OEt₂, Ketene Silyl Acetal
C13–C14 Assembly Stille Cross-Coupling (Model)65%Complete (E)-retentionPd(PPh₃)₄, CuTC, DMF

References

  • [5] Title: Stereochemical Assignment of the 36-Membered Macrolide Ring Portion of Poecillastrin C. Source: Journal of the American Chemical Society (2024). URL: [Link]

  • [4] Title: Synthesis of C1-C13 Segment of Poecillastrin C. Source: ResearchGate. URL:

  • [2] Title: Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Source: Organic Letters (2017). URL: [Link]

  • [1] Title: Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Source: Journal of Natural Products (2007). URL: [Link]

  • [3] Title: Synthetic Studies on Poecillastrin C: Synthesis of the C14–C35 Segment of the Macrolide Ring Model. Source: The Journal of Organic Chemistry (2025). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Low-Yield Extraction of Poecillastrin B from Sponges

Welcome to the technical support guide for the extraction and purification of poecillastrin B. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction and purification of poecillastrin B. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low yields of this potent cytotoxic macrolide. Poecillastrin B, a trace metabolite isolated from marine sponges of the Poecillastra and associated Jaspis genera, is notorious for its low natural abundance and challenging isolation[1]. This guide provides a series of troubleshooting steps and FAQs, grounded in established principles of natural product chemistry, to help you diagnose and overcome common hurdles in your workflow.

Part 1: Pre-Extraction and Sample Integrity FAQs

This initial stage is critical. Errors in collection, handling, or storage can irreversibly degrade the target compound before extraction even begins.

Q1: My final yield is poor, and I suspect issues with the initial sponge sample. What are the key factors to consider?

A1: The integrity and composition of your starting material are paramount. Several factors can dramatically influence the concentration of poecillastrin B in the sponge biomass:

  • Sponge Collection and Taxonomy: Poecillastrin B has been isolated from Poecillastra species, which are often found in a two-sponge association with Jaspis species[2][3]. The production of secondary metabolites can be highly dependent on environmental cues, nutrient availability, and the intricate symbiotic relationships with microorganisms, which are believed to be the true producers of many such compounds[4][5][6]. Variability in these factors can lead to significant differences in metabolite profiles between collection sites and seasons.

  • Sample Preservation: Immediate and proper preservation is crucial to halt enzymatic degradation of the target macrolide. The preferred method is flash-freezing in liquid nitrogen followed by lyophilization (freeze-drying). If this is not feasible, immediate immersion and storage in a solvent like ethanol or methanol can be an alternative, but this will initiate the extraction process and may complicate downstream quantification.

  • Storage Conditions: Lyophilized sponge material should be stored at -20°C or, ideally, -80°C in a desiccated, dark environment. Poecillastrins and related macrolides can be sensitive to light and heat[7]. Prolonged storage at room temperature, even in a dried state, will lead to degradation.

Part 2: Extraction Protocol Troubleshooting

The extraction process is a balancing act between maximizing the recovery of poecillastrin B and minimizing the co-extraction of interfering compounds.

Q2: I'm using a standard maceration with methanol, but my crude extract shows low bioactivity and/or a weak LC-MS signal for poecillastrin B. How can I optimize this?

A2: A standard methanol soak is a good starting point, but poecillastrin B's complex structure may require a more nuanced approach. Consider the following optimizations:

  • Solvent System Selection: The choice of solvent is the most critical factor influencing extraction efficiency[8]. While highly polar solvents like methanol are effective, a sequential extraction or a solvent mixture can improve yields. For instance, starting with a less polar solvent like dichloromethane (DCM) or ethyl acetate can remove lipids, followed by a more polar extraction with methanol or a DCM/MeOH mixture to capture the macrolides[9][10]. The goal is to match the solvent polarity to that of poecillastrin B.

  • Temperature Control: Higher temperatures can increase extraction efficiency but also risk degrading thermolabile compounds. Studies have shown that for marine sponges, lower temperatures (e.g., room temperature or below) can yield a higher chemical diversity, suggesting it may be a safer approach for preserving complex structures like poecillastrin B[8][11].

  • Physical Disruption: Ensure the lyophilized sponge is ground to a fine, homogenous powder. This increases the surface area available for solvent penetration. Using techniques like sonication or homogenization during extraction can further disrupt sponge cells and improve metabolite release[10][12].

Advanced Extraction Techniques

If conventional methods fail to provide satisfactory yields, modern "green" extraction techniques can offer significant improvements in efficiency and reduced solvent consumption[13][14][15].

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration and reducing extraction time[15][16].

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, causing rapid cell lysis and release of target compounds. This method is significantly faster than conventional techniques[16][17].

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs solvents at elevated temperatures and pressures, which improves extraction kinetics and efficiency. This has been shown to be effective for sponge metabolites[11].

Table 1: Comparison of Extraction Solvents
SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Hexane0.169Excellent for removing non-polar lipids.Will not extract polar macrolides like poecillastrin B.
Dichloromethane (DCM)3.140Good for moderately polar compounds.Can be too aggressive; environmental concerns.
Acetone5.156Effective at disrupting cells; extracts a wide range.Can co-extract high amounts of interfering pigments.
Ethyl Acetate4.477Good intermediate polarity for fractionation.Less effective than alcohols for initial bulk extraction.
Ethanol4.378Good general-purpose solvent; less toxic than MeOH.Can extract significant amounts of water.
Methanol (MeOH)5.165Highly effective for polar compounds; widely used.Can co-extract salts and sugars; toxic.
Water10.2100Extracts highly polar compounds and salts.Ineffective for large macrolides; promotes microbial growth.
Experimental Workflow: Optimizing Crude Extraction

The following diagram illustrates a decision-making process for selecting and optimizing your extraction strategy.

ExtractionWorkflow start Start: Lyophilized Sponge Powder solvent_choice Select Solvent System start->solvent_choice method_choice Select Extraction Method solvent_choice->method_choice Initial Choice: Methanol or Ethanol analysis Analyze Crude Extract (LC-MS, Bioassay) method_choice->analysis Initial Choice: Maceration or Sonication low_yield Yield Unsatisfactory? analysis->low_yield optimize_solvent Optimize Solvent (e.g., DCM/MeOH, Acetone) low_yield->optimize_solvent Yes proceed Proceed to Purification low_yield->proceed No optimize_solvent->method_choice Re-extract optimize_method Implement Advanced Method (UAE, MAE, PLE) optimize_solvent->optimize_method optimize_method->analysis Re-extract

Caption: Decision workflow for optimizing the initial extraction of poecillastrin B.

Part 3: Purification and Fractionation FAQs

Significant losses often occur during the multi-step process of purifying a target compound from a complex crude extract.

Q3: My crude extract is active, but I lose the poecillastrin B signal during chromatographic separation. What are the common pitfalls?

A3: Purification is a process of strategic fractionation and removal of contaminants. Losing your target compound points to issues with either the fractionation strategy or compound stability.

  • Initial Fractionation: Before chromatography, simplify the extract using liquid-liquid partitioning[18]. For an extract from a polar solvent like methanol, partition it between water and a solvent of intermediate polarity like ethyl acetate. The moderately polar poecillastrin B is likely to partition into the organic layer, separating it from highly polar salts and sugars in the aqueous layer.

  • Chromatographic Strategy: Reversed-phase (RP) chromatography is the standard for purifying compounds like poecillastrin B.

    • Column Choice: A C18 column is a robust starting point. For potentially better resolution of isomers or related compounds, a phenyl-hexyl column can be used[9][10].

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. Ensure high-purity solvents and additives (e.g., 0.1% formic acid or trifluoroacetic acid) if needed to improve peak shape, but be aware of their potential to cause degradation.

  • Compound Stability: Macrolide lactams can be sensitive to pH. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions[19]. Avoid harsh conditions during purification. Work quickly, use amber vials to protect against light degradation, and consider working at reduced temperatures if stability is a major concern.

Table 2: Troubleshooting Guide for Reversed-Phase HPLC Purification
IssuePotential Cause(s)Recommended Solution(s)
No Compound Elution Compound is too non-polar (stuck on column); Compound degraded on column.Increase organic solvent percentage in mobile phase; Run a full gradient flush (e.g., to 100% ACN); Check compound stability at mobile phase pH.
Poor Resolution / Overlapping Peaks Inappropriate gradient slope; Column is overloaded; Wrong stationary phase.Make the gradient shallower (slower increase in organic); Reduce the amount of sample loaded; Try a different stationary phase (e.g., Phenyl-Hexyl).
Broad or Tailing Peaks Secondary interactions with silica; Low or high pH effects; Co-eluting contaminants.Add a modifier like 0.1% formic acid to the mobile phase; Check sample diluent compatibility with mobile phase; Improve pre-purification fractionation.
Loss of Compound (Low Recovery) Irreversible adsorption to column; Degradation during run (pH, light, temp); Precipitation on column.Pre-condition column with a sacrificial sample; Ensure mobile phase pH is suitable for compound stability; Check solubility of extract in the initial mobile phase conditions.
Workflow: Bioactivity-Guided Purification

This diagram outlines a typical purification workflow, using bioactivity to track the target compound through successive fractionation steps.

PurificationWorkflow start Crude Extract partition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) start->partition test_fractions1 Test Fractions (Cytotoxicity Assay) partition->test_fractions1 active_fraction1 Select Active Fraction test_fractions1->active_fraction1 vlc Vacuum Liquid Chromatography (VLC) or Flash C18 active_fraction1->vlc test_fractions2 Test Fractions vlc->test_fractions2 active_fraction2 Pool Active Fractions test_fractions2->active_fraction2 hplc Preparative RP-HPLC active_fraction2->hplc collect_peaks Collect Individual Peaks hplc->collect_peaks final_analysis Purity & Structure Analysis (LC-MS, NMR) collect_peaks->final_analysis pure_compound Pure Poecillastrin B final_analysis->pure_compound

Caption: A bioactivity-guided purification workflow for isolating poecillastrin B.

Part 4: Analytical Detection & Quantification FAQs

Accurate quantification at each step is essential for identifying where losses occur.

Q4: How can I reliably track poecillastrin B throughout the extraction and purification process to pinpoint yield loss?

A4: Robust analytical methods are key to creating a mass balance sheet for your process.

  • Primary Analytical Tools: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, more powerfully, a Mass Spectrometer (MS) is essential[20][21].

    • HPLC-DAD: Allows for quantification based on UV absorbance if you have a pure standard to create a calibration curve.

    • LC-MS: Far more sensitive and selective. It allows you to track your compound by its specific mass-to-charge ratio (m/z), even when it is a minor component in a complex mixture. This is the preferred method for tracking trace metabolites like poecillastrin B[22].

  • Method Validation: For accurate quantification, your analytical method should be validated for linearity, precision, and accuracy[21]. This ensures that the changes in signal you observe correspond directly to changes in concentration.

  • Quantitative Analysis at Each Step: Take a small, known amount of material after each major step (e.g., crude extract, post-partitioning, after flash chromatography) and analyze it using your validated LC-MS method. This will allow you to calculate the yield of each step and identify where the most significant losses are happening.

  • Bioassay-Guided Approach: In the absence of a pure standard, a bioactivity assay (e.g., cytotoxicity against a sensitive cancer cell line like melanoma LOX) can be used semi-quantitatively[1][18]. The fraction that retains the highest potency is the one containing your target, guiding the purification process.

By systematically addressing each stage of the process—from sponge collection to final purification—and employing robust analytical tracking, you can effectively troubleshoot and significantly improve the yield of poecillastrin B.

References

  • Abida, H., et al. (2019). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 19(5), 246. Available from: [Link]

  • Shin, J., et al. (1996). Cytotoxic compounds from a two-sponge association. Journal of Natural Products, 59(7), 679-82. Available from: [Link]

  • Dobrinčić, A., et al. (2020). Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides. Marine Drugs, 18(11), 548. Available from: [Link]

  • Irie, M., et al. (2018). Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. Request PDF. Available from: [Link]

  • Chang, Y. H., et al. (2023). Two New Components from an Association of Marine Sponges Poecillastra sp. and Jaspis sp. and Their Inhibitory Effects on Biomarkers for Benign Prostatic Hyperplasia. Molecules, 28(18), 6625. Available from: [Link]

  • Varijakzhan, D., et al. (2024). Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020. Frontiers in Marine Science, 11. Available from: [Link]

  • Lopes, G., et al. (2022). A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds. Marine Drugs, 20(11), 691. Available from: [Link]

  • Rodrigues, A. S., et al. (2015). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Marine Drugs, 13(9), 5862-5907. Available from: [Link]

  • O'Brien, C., et al. (2018). Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters. Metabolites, 8(4), 66. Available from: [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697-2700. Available from: [Link]

  • Vacelet, J., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). Marine Drugs, 15(7), 200. Available from: [Link]

  • Vacelet, J., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). PMC. Available from: [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Lee, J. H., et al. (2024). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Natural Product Reports. Available from: [Link]

  • Varijakzhan, D., et al. (2024). Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020. Research @ Flinders. Available from: [Link]

  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428-31. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • Proksch, P., et al. (2008). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Nature Protocols, 3(11), 1822-33. Available from: [Link]

  • Sabdono, A., et al. (2014). Extraction and Characterization of Bioactive Compounds from Cultured and Natural Sponge, Haliclona molitba and Stylotella aurant. International Journal of Bioscience, Biochemistry and Bioinformatics, 4(5), 335-342. Available from: [Link]

  • Hernández-Carrasquilla, M., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. Available from: [Link]

  • Zhang, Y., et al. (2015). Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography. Journal of Chromatography B, 990, 106-111. Available from: [Link]

  • Proksch, P., et al. (2008). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. ResearchGate. Available from: [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Available from: [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2008). Methods for determining pesticides and polychlorinated biphenyls in food samples--problems and challenges. Roczniki Państwowego Zakładu Higieny, 59(4), 379-88. Available from: [Link]

  • Daamen, W. F., et al. (2001). Comparison of five procedures for the purification of insoluble elastin. Journal of Biomedical Materials Research, 56(2), 193-202. Available from: [Link]

  • Mhya, D. H., et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. ResearchGate. Available from: [Link]

  • Kmetec, V., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. ResearchGate. Available from: [Link]

Sources

Optimization

troubleshooting poecillastrin B degradation in aqueous extracts

Welcome to the Technical Support Center for Marine Macrolide Applications. As a Senior Application Scientist, I frequently work with researchers facing stability issues with complex marine-derived secondary metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Marine Macrolide Applications. As a Senior Application Scientist, I frequently work with researchers facing stability issues with complex marine-derived secondary metabolites.

Poecillastrin B is a potent 35-membered chondropsin-type macrolide lactam originally isolated from the deep-water marine sponge Poecillastra sp. [1]. While highly valued for its exceptional V-ATPase inhibitory activity and sub-microgram cytotoxicity against tumor cell lines (such as LOX melanoma) [2], its structural complexity—specifically its β-hydroxyaspartic acid residue and conjugated polyene moiety—makes it notoriously unstable in aqueous extracts [3].

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind Poecillastrin B degradation, establish self-validating experimental controls, and provide robust protocols to ensure your extracts retain their biological efficacy.

I. Core Troubleshooting FAQs: Mechanistic Analysis

Q1: My aqueous Poecillastrin B extracts lose V-ATPase inhibitory activity within 24 hours, but LC-MS shows no significant change in the parent mass. What is happening? The Causality: You are likely observing photo-isomerization . Poecillastrins contain a highly conjugated polyene chain that is extremely sensitive to light [3]. When exposed to standard laboratory fluorescent lighting or daylight, the polyene moiety undergoes rapid trans-to-cis isomerization. Because isomers share the exact same molecular weight, your MS parent mass remains unchanged. However, the cis-isomer alters the 3D conformation of the macrolide, preventing it from effectively binding to the c-ring of the V-ATPase complex. Self-Validating Solution: Implement a dark-control parallel workflow. Wrap one set of extraction vials in aluminum foil immediately upon aqueous reconstitution. Run both the light-exposed and dark-control samples on RP-HPLC. If photo-isomerization is the culprit, the light-exposed chromatogram will display peak splitting or a slight retention time shift (often eluting slightly earlier due to altered polarity), while the dark control will maintain a single, sharp peak.

Q2: During prolonged aqueous storage, I am seeing a mass shift of +18 Da and complete loss of cytotoxicity. How do I prevent this? The Causality: A +18 Da shift in an aqueous environment is the hallmark of macrolactone hydrolysis . The ester linkages within the 35-membered macrocyclic ring, particularly near the β-hydroxyaspartic acid (β-OHAsp) residue, are highly susceptible to nucleophilic attack by water [1]. This reaction is heavily accelerated by pH drift. If your aqueous extract is unbuffered, dissolved CO₂ can lower the pH, or residual basic salts from the sponge matrix can raise it, catalyzing the ring-opening event. Self-Validating Solution: Never store Poecillastrin B in unbuffered water. Reconstitute in a tightly controlled buffer at pH 6.0–6.5 (e.g., 50 mM MES buffer). To validate that hydrolysis is pH-dependent in your specific matrix, perform a forced degradation matrix (pH 4.0, 6.5, and 9.0) and monitor the appearance of the +18 Da linear degradation product via LC-MS over 48 hours.

Q3: I am observing +16 Da and +32 Da adducts in my older extracts. Is this from the extraction solvent? The Causality: No, this indicates auto-oxidation of the conjugated double bonds. Dissolved oxygen in your aqueous extract reacts with the electron-rich polyene system, forming epoxides or hydroperoxides (+16 Da per oxygen atom added). Self-Validating Solution: Sparge all aqueous buffers with Argon for 15 minutes prior to use. Add a trace amount of a water-soluble antioxidant (like 0.01% BHT) if downstream assays permit.

II. Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of Poecillastrin B under various aqueous conditions. Use this data to benchmark your own extract stability.

Storage ConditionTemperatureLight ExposureDissolved O₂Primary Degradant ObservedEst. Half-Life ( t1/2​ )
Unbuffered H2​O (pH ~7.0)22°CAmbient Lab LightAmbientIsomers (Same m/z)< 4 Hours
Unbuffered H2​O (pH >8.0)22°CDarkAmbientHydrolyzed (+18 Da)~ 12 Hours
Buffered (pH 6.5)4°CDarkAmbientOxidized (+16 Da)5 Days
Buffered (pH 6.5) -80°C Dark Argon Sparged None (Stable) > 6 Months

III. Experimental Protocol: Stabilized Aqueous Extraction Workflow

To ensure high-yield recovery of intact Poecillastrin B, follow this step-by-step methodology. This protocol utilizes a partition strategy to isolate the macrolide while actively suppressing hydrolytic and photolytic degradation [2].

Phase 1: Biomass Preparation (Actinic Blockage)

  • Lyophilization: Immediately freeze the raw Poecillastra sp. sponge biomass at -80°C and lyophilize to complete dryness. Causality: Removing inherent water halts enzymatic and spontaneous hydrolysis.

  • Light Shielding: Perform all subsequent steps under amber lighting or use amber glassware.

Phase 2: Solvent Partitioning 3. Primary Extraction: Macerate the dried biomass and extract with 90% Methanol in H2​O (v/v). Ensure the water used is HPLC-grade and sparged with Argon. 4. Defatting: Partition the methanolic extract against an equal volume of n-hexane to remove non-polar lipids. Discard the hexane layer. 5. Target Isolation: Dilute the remaining aqueous methanol phase with additional Argon-sparged water (to ~50% methanol) and extract three times with Chloroform. Poecillastrin B will partition into the Chloroform layer.

Phase 3: Aqueous Reconstitution for Bioassays 6. Concentration: Evaporate the pooled Chloroform fractions under a gentle stream of Nitrogen gas (do not use heat exceeding 30°C). 7. Reconstitution: Dissolve the dried extract in a minimal volume of DMSO (stock solution). 8. Working Aqueous Extract: For biological assays, dilute the DMSO stock into a pH 6.5 MES buffer (50 mM) immediately before use. Do not exceed 1% final DMSO concentration. Keep the working aqueous solution on ice and in the dark, and discard any unused portion after 12 hours.

IV. Degradation & Stabilization Pathway Visualization

The following diagram maps the logical relationship between environmental stressors, the specific structural vulnerabilities of Poecillastrin B, and the required stabilization strategies.

G cluster_deg Primary Degradation Pathways cluster_mit Stabilization Strategies PB Poecillastrin B (Aqueous Extract) Photo Photo-isomerization (Polyene Moiety) PB->Photo UV/Vis Light Hydro Macrolactone Hydrolysis (Ester/Lactam Cleavage) PB->Hydro pH < 5 or pH > 7.5 Oxid Auto-oxidation (Conjugated Double Bonds) PB->Oxid Dissolved O2 Dark Actinic Blockage (Amber Vials / Dark) Photo->Dark Prevented by Buffer pH Optimization (pH 6.0 - 6.5) Hydro->Buffer Prevented by Argon Deoxygenation (Argon Sparging) Oxid->Argon Prevented by

Fig 1: Poecillastrin B degradation pathways in aqueous extracts and corresponding stabilization strategies.

V. References

  • Cardellina, J. H., Van, Q. N., Lloyd, J. R., McMahon, J. B., & Gustafson, K. R. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products. URL:[Link]

  • Rodríguez, A. D., et al. (2023). Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. Antibiotics. URL:[Link]

  • Matsunaga, S., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Poecillastrin B Loss in Gel Filtration Chromatography

Prepared by the Applications Science Division Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Applications Science Division

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of poecillastrin B. As a complex, high-value macrolide lactam isolated in trace amounts from natural sources, preventing sample loss during purification is paramount.[1][2] This document provides in-depth troubleshooting strategies and preventative protocols to maximize the recovery of poecillastrin B during gel filtration chromatography (GFC).

Frequently Asked Questions (FAQs): The Primary Diagnosis
Q: Why is my poecillastrin B sample disappearing during gel filtration? I thought GFC was a non-interactive technique.

A: This is the most common and critical issue faced when purifying complex, non-polar molecules like poecillastrin B. While gel filtration is, in principle, a non-adsorptive technique that separates molecules based on their hydrodynamic volume, this ideal behavior is not always guaranteed.[3][4] The "loss" of your sample is almost certainly not due to degradation or physical loss, but rather non-specific binding (NSB) .

Poecillastrin B, as a large macrolide, possesses significant hydrophobic regions in its structure. These regions can engage in secondary, non-covalent interactions (e.g., hydrophobic or van der Waals forces) with the chromatography resin, tubing, and frits of your system.[5][6] Instead of eluting cleanly based on its size, the molecule adsorbs to the surfaces within the fluidic path, resulting in low or no recovery at the detector. Our goal is to modify the experimental conditions to disrupt these secondary interactions and restore GFC to its intended size-based separation mechanism.

Systematic Troubleshooting & Mitigation Strategies

Losing a precious sample is frustrating. The following sections provide a systematic approach to diagnose and eliminate the root causes of poecillastrin B adsorption.

1. The First Suspect: An Active System and Column

Before scrutinizing the mobile phase, you must ensure the chromatography system itself is not the primary culprit. The stainless steel, PEEK, and glass surfaces of an HPLC/FPLC system, along with the porous surfaces of the GFC resin, can have active sites that readily adsorb hydrophobic molecules.

The Solution: System Passivation

Passivation is a process of treating the system and column with a solution that blocks these active sites. This is a critical, non-negotiable first step before working with low-concentration, high-value samples.

dot

Caption: Workflow for system and column passivation.

See Protocol 1 for a detailed, step-by-step methodology for system passivation.

2. The Master Variable: Mobile Phase Composition

The mobile phase (eluent) is your most powerful tool for preventing NSB. Since GFC does not rely on binding for separation, you have significant flexibility to modify the eluent to favor your molecule's stability and solubility without directly affecting the separation principle.[7]

dot

Caption: How mobile phase modifiers prevent non-specific binding.

The table below summarizes additives that can significantly improve the recovery of poecillastrin B. They should be tested systematically, starting with the addition of an organic modifier.

Additive/ParameterMechanism of ActionTypical ConcentrationRationale for Poecillastrin B
Organic Modifier Reduces hydrophobic interactions between the analyte and the stationary phase.[8]5-20% Acetonitrile (ACN) or Isopropanol (IPA)Primary Strategy. Directly counteracts the most likely cause of adsorption for a hydrophobic macrolide.
Ionic Strength (Salt) Minimizes secondary ionic interactions with any residual charged groups on the gel matrix.[7]50-150 mM NaCl or KClA standard practice in GFC to ensure a stable ionic environment and suppress electrostatic effects.
pH Can alter the surface charge of both the analyte and the matrix, potentially influencing ionic interactions.Buffered to 6.0-7.5Maintains the stability of the molecule and the column. Use a buffer appropriate for your final application.
Solubility Enhancers Agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility and preventing interaction with surfaces.[9][10][11]1-10 mM β-Cyclodextrin or HP-β-CDAdvanced Strategy. For exceptionally "sticky" compounds that do not respond to organic modifiers alone.

See Protocol 2 for a detailed methodology for screening mobile phase compositions.

3. The Foundation: Gel Filtration Matrix Selection

While often constrained by the columns available in the lab, the base material of the GFC resin can influence the degree of NSB.

  • Cross-linked Dextran (e.g., Sephadex®): Generally robust, but can have a small number of residual anionic carboxyl groups that may cause ionic interactions. The use of a salt in the mobile phase is crucial.[7]

  • Agarose (e.g., Sepharose®, Superose®): Known for very low non-specific binding and is a good choice for sensitive proteins and complex molecules.

  • Polyacrylamide (e.g., Bio-Gel P®): Also exhibits low NSB but may have different physical rigidity and pressure limits compared to agarose-based media.

If you continue to experience loss after optimizing the mobile phase, consider testing a column with a different base matrix, preferably one known for its inertness, such as an agarose-based resin.

Detailed Experimental Protocols
Protocol 1: System and Column Passivation to Minimize Non-Specific Binding

This protocol is designed to block active sites throughout the fluidic path before the injection of poecillastrin B.

StepActionDetailed InstructionsRationale
1 Prepare Passivation Solution Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in your GFC mobile phase. Filter through a 0.22 µm filter.BSA is a protein that will adsorb to active hydrophobic sites, effectively blocking them from your analyte.
2 Passivate the System Disconnect the GFC column. Place the inlet and outlet tubing into the passivation solution and flush the entire system (all injector and valve pathways) for 30 minutes at a low flow rate (e.g., 0.1 mL/min).Ensures all tubing, the injection needle, and valve rotors are coated and rendered inert.
3 Rinse the System Replace the passivation solution with fresh, filtered mobile phase. Flush the system for at least 60 minutes at your intended operational flow rate.Removes excess, unbound BSA to prevent it from co-eluting with your sample. The baseline should be stable.
4 Passivate the Column Reconnect the column. Manually fill the sample loop with the 1% BSA solution and perform a large-volume injection (e.g., 1-2 mL for an analytical column).This coats the column frits and the stationary phase itself with a layer of inert protein.
5 Equilibrate the Column Run the column with the mobile phase until the UV baseline is perfectly stable and flat (this may take several column volumes).Ensures all unbound BSA is washed from the column, providing a clean baseline for your experiment.
6 Perform Blank Injection Inject a sample of mobile phase to confirm that no protein is "bleeding" from the column, which would appear as a peak.A final quality control step to ensure the passivation is stable and the system is ready for your precious sample.
Protocol 2: Mobile Phase Screening for Optimal Poecillastrin B Recovery

This protocol uses a systematic, data-driven approach to find the ideal mobile phase for your separation. You will measure the recovery of poecillastrin B by comparing the peak area from the GFC run to a direct injection (no column).

StepActionDetailed InstructionsRationale
1 Establish Baseline Recovery Prepare a known concentration of poecillastrin B. Replace your column with a zero-dead-volume union. Inject a known volume (e.g., 20 µL) and record the peak area. This is your 100% recovery reference.Quantifies the total amount of analyte injected without any potential for column-based loss.
2 Test Condition 1 (Base) Re-install the passivated GFC column. Equilibrate with your standard buffer (e.g., Phosphate buffer + 150 mM NaCl). Inject the same volume of poecillastrin B and record the peak area.Establishes the extent of sample loss under standard, non-optimized conditions.
3 Test Condition 2 (Organic) Prepare a mobile phase containing 10% acetonitrile (ACN) in your standard buffer. Equilibrate the column thoroughly. Inject the same volume of poecillastrin B and record the peak area.Tests the primary hypothesis that NSB is hydrophobic and can be disrupted with an organic modifier.
4 Test Condition 3 (More Organic) If recovery improves but is not complete, increase the organic content to 15% or 20% ACN. Re-equilibrate and inject again.Determines the optimal concentration of organic modifier needed to fully prevent adsorption.
5 Analyze and Conclude Calculate the percent recovery for each condition: (% Recovery) = (Peak Area with Column / Peak Area without Column) * 100.The condition that yields the highest percent recovery (ideally >95%) is your optimal mobile phase for poecillastrin B purification.
References
  • Microbe Notes. (2022, January 26). Gel Filtration Chromatography- Definition, Principle, Types, Parts, Steps, Uses. [Link]

  • Wilson, K., & Walker, J. (2010). Principles and Techniques of Biochemistry and Molecular Biology. Cambridge University Press. (Note: A general reference for the principles described, accessible via multiple online sources and textbooks. A direct link to a specific open-access version of the entire book is not available, but the principles are widely documented in resources like the cited PMC article: Bioradiations. (2012). Gel-Filtration Chromatography. J Vis Exp, (62). [Link])

  • BIOTED. (n.d.). Principles of Gel Filtration Chromatography. [Link]

  • Cytiva. (n.d.). Gel Filtration. [Link]

  • Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. [Link]

  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products, 70(3), 428-31. [Link]

  • Zampella, A., et al. (2021). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). Marine Drugs, 19(11), 606. [Link]

  • Aijiren. (2024, July 1). How to Minimize Sample Loss with the Right Syringe Filter Technique. [Link]

  • Takada, K., et al. (2007). Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. SciSpace. [Link]

  • Mansour, E. (n.d.). Separation techniques (continue) 4- Gel filtration. [Link]

  • Iwata, T., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products, 81(5), 1304-1309. [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. [Link]

  • ResearchGate. (2023, March 23). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?. [Link]

  • Iwata, T., et al. (2019). Structure Revision of Poecillastrin C and the Absolute Configuration of the β-Hydroxyaspartic Acid Residue. Organic Letters, 21(1), 165-168. [Link]

  • Doi, T., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697-700. [Link]

  • D'Hondt, M., et al. (2023). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of Chromatography A, 1687, 463683. [Link]

  • Shi, Y., & Verdine, G. L. (2003). A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. Bioconjugate Chemistry, 14(6), 1159-1165. [Link]

  • Cytiva. (2024, September 4). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. [Link]

  • Daamen, W. F., et al. (2001). Comparison of five procedures for the purification of insoluble elastin. Journal of Biomedical Materials Research, 56(2), 195-202. [Link]

  • Li, C., et al. (2020). Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. Molecules, 25(20), 4758. [Link]

  • Lu, W., et al. (2014). Preparative separation and purification of rosmarinic acid from perilla seed meal via combined column chromatography. Journal of Chromatography B, 947-948, 41-48. [Link]

  • Ghorab, M. K., & Adejare, A. (2006). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. ResearchGate. [Link]

  • Zhang, Y., et al. (2015). Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography. Journal of Chromatography B, 990, 106-111. [Link]

  • Ghorab, M. K., et al. (2002). Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. Pharmaceutical Development and Technology, 7(1), 85-95. [Link]

Sources

Optimization

optimizing DMSO concentration for poecillastrin B LOX cell assays

Optimizing DMSO Concentration for Robust and Reproducible Results Welcome to the technical support guide for optimizing Dimethyl Sulfoxide (DMSO) concentration in lipoxygenase (LOX) cell-based assays using Poecillastrin...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing DMSO Concentration for Robust and Reproducible Results

Welcome to the technical support guide for optimizing Dimethyl Sulfoxide (DMSO) concentration in lipoxygenase (LOX) cell-based assays using Poecillastrin B. Poecillastrin B, a potent cytotoxic macrolide derived from marine sponges, is a valuable tool for investigating cellular pathways, including those modulated by the lipoxygenase family of enzymes.[1][2] Lipoxygenases are key players in inflammatory signaling, catalyzing the formation of leukotrienes and other lipid mediators from arachidonic acid.[3][4][5]

Due to its hydrophobic nature, Poecillastrin B requires a potent organic solvent like DMSO for solubilization in aqueous cell culture media.[6][7] However, DMSO is not merely a passive vehicle; it can significantly impact cell viability and enzyme function, making its concentration a critical parameter to control. This guide provides a comprehensive framework for troubleshooting common issues and establishing an optimal DMSO concentration for your specific experimental system, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO necessary for Poecillastrin B experiments?

A1: Poecillastrin B is a large, hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar compounds, making it an essential vehicle for introducing Poecillastrin B to cells in culture.[6][7] The goal is to create a high-concentration stock solution in 100% DMSO, which can then be diluted into the assay medium to a final working concentration.[6]

Q2: What is the generally accepted "safe" concentration of DMSO for cell-based assays?

A2: There is no universal "safe" concentration, as tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[8][9] However, a widely accepted best practice is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with an ideal target of ≤ 0.1% for most applications.[6][9][10] Concentrations above 1% are often cytotoxic, damaging cell membranes and inducing cell death.[10][11] It is imperative to experimentally determine the maximum non-toxic concentration for your specific cell line.[6][8]

Q3: How can DMSO directly interfere with my LOX assay results?

A3: DMSO can interfere in several ways. Firstly, at high concentrations, it can directly alter enzyme structure and activity; this has been observed with various enzymes, including lipases.[12][13] Secondly, DMSO can induce cellular stress, leading to changes in gene expression or signaling pathways that could indirectly affect the LOX pathway.[14] Lastly, DMSO can affect the permeability of cell membranes, potentially altering the uptake of Poecillastrin B or other assay components.[10] For these reasons, a vehicle control (cells treated with the same final concentration of DMSO used in the experimental wells) is a non-negotiable component of any assay.

Q4: I made my Poecillastrin B stock in 100% DMSO. How should I store it?

A4: Prepare a high-concentration stock (e.g., 1-10 mM) in high-purity, sterile-filtered DMSO suitable for cell culture.[6] DMSO is hygroscopic and will readily absorb water from the atmosphere, which can alter its solubility properties and potentially degrade your compound.[6] To prevent this, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store them at -20°C or -80°C, protected from light.[6] Avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Apparent Poecillastrin B Activity
  • Possible Cause 1: Compound Precipitation.

    • Scientific Rationale: If the final DMSO concentration is too low to maintain the solubility of your Poecillastrin B working concentration, the compound will precipitate out of the medium. Insoluble compound cannot enter the cells to interact with its target.

    • Solution:

      • Verify Solubility: Ensure your Poecillastrin B stock is fully dissolved in 100% DMSO before diluting it into the aqueous medium.

      • Dilution Technique: When preparing the final working solution, add the DMSO stock to the cell culture medium while vortexing or vigorously mixing. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[6]

      • Re-evaluate Concentrations: If precipitation is observed, you may need to either increase the final DMSO concentration (after confirming cell tolerance) or decrease the working concentration of Poecillastrin B.

  • Possible Cause 2: DMSO-Induced Enzyme Inhibition or Activation.

    • Scientific Rationale: While uncommon at low concentrations (<0.5%), some enzymes can be directly affected by DMSO.[12] It is possible that the DMSO concentration is altering the activity of the lipoxygenase enzyme itself, masking the inhibitory effect of Poecillastrin B.

    • Solution:

      • Run a DMSO Dose-Response on LOX Activity: In a cell-based assay, measure the baseline LOX activity across a range of DMSO concentrations (e.g., 0.05% to 1.0%) in the absence of Poecillastrin B. This will reveal if the solvent itself has a significant effect on the enzyme's basal activity in your system.

Problem 2: High Cell Death in the Vehicle (DMSO) Control Group
  • Possible Cause: DMSO Concentration Exceeds Cell Line Tolerance.

    • Scientific Rationale: This is the most common issue related to DMSO. Different cell lines exhibit vastly different sensitivities to DMSO.[9][11][16] Significant cell death in the vehicle control invalidates any results observed in the treatment groups, as you cannot distinguish between compound-specific cytotoxicity and solvent-induced death.

    • Solution:

      • Perform a DMSO Tolerance Assay: This is a critical preliminary experiment. You must determine the highest concentration of DMSO your cells can tolerate for the duration of your assay without a significant loss in viability.

      • Follow the Protocol: A detailed, step-by-step protocol for this assay is provided in the "Key Experimental Protocols" section below. The goal is to identify the concentration at which viability is ≥90% compared to the no-DMSO control.

Problem 3: High Background Signal in the Assay
  • Possible Cause 1: Autofluorescence of Poecillastrin B.

    • Scientific Rationale: Many complex organic molecules can fluoresce at the excitation and emission wavelengths used in fluorescent assays, leading to a high background signal that is independent of enzyme activity.[15]

    • Solution:

      • Run a Compound-Only Control: Prepare wells containing cell-free medium, Poecillastrin B, and your fluorescent probe. Also, prepare wells with cells, medium, and Poecillastrin B but without the fluorescent probe. This will determine if the compound itself is contributing to the signal.

  • Possible Cause 2: Contaminated Reagents or Improper Plate Washing.

    • Scientific Rationale: High background can result from contaminated buffers or substrate solutions, or from insufficient washing that leaves behind unbound detection reagents.[15][17]

    • Solution:

      • Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each experiment.[15]

      • Optimize Washing: Increase the number of wash steps or include a short soak time (e.g., 30 seconds) with the wash buffer between steps to ensure complete removal of unbound reagents.[17]

Problem 4: Poor Reproducibility of Results
  • Possible Cause: Inaccurate Pipetting or Inconsistent Timing.

    • Scientific Rationale: DMSO increases the viscosity and density of solutions. Standard pipetting techniques can lead to significant errors when dispensing small volumes of a high-concentration DMSO stock.[15] Furthermore, LOX activity is temperature-sensitive, and inconsistent incubation times can introduce variability.[15][18]

    • Solution:

      • Use Proper Pipetting Technique: For viscous DMSO stocks, use positive displacement pipettes or the reverse pipetting technique with standard air displacement pipettes. Ensure pipettes are regularly calibrated.

      • Ensure Temperature Control: Maintain a consistent temperature throughout the assay. Equilibrate plates and reagents to the assay temperature before starting the reaction.[15]

      • Standardize Timing: Use a multichannel pipette for simultaneous addition of reagents to multiple wells to ensure consistent timing of reaction initiation and termination.[15]

Key Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

This protocol uses the MTT assay to measure cell viability, but other methods (e.g., CellTiter-Glo®, trypan blue exclusion) can be substituted.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.[6][19]

  • Prepare DMSO Dilutions: Prepare a 2X serial dilution series of DMSO in your complete cell culture medium. Typical final concentrations to test range from 2.0% down to 0.015% (v/v).[6][8] Always include a "medium only" control (0% DMSO).

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration equal to your planned LOX assay (e.g., 24, 48, or 72 hours).[8]

  • Viability Assessment (MTT Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values of all wells to the "medium only" control (set to 100% viability).

    • Plot percent viability versus DMSO concentration.

    • The Maximum Tolerated DMSO Concentration is the highest concentration that results in ≥90% cell viability. This is the upper limit for your subsequent LOX assays.

Data Summary: Typical DMSO Tolerance Across Cell Lines

Cell LineTypeMax Tolerated DMSO (24-72h)Reference
HepG2Human Liver Cancer~0.625%[8][16]
MCF-7Human Breast Cancer~0.3% - 0.6%[8][16]
MDA-MB-231Human Breast Cancer~2.5%[8][16]
PC3Human Prostate Cancer< 0.3%[9]
DU145Human Prostate Cancer~0.5%[9]
K562Human Leukemia~1.0%[11]
HL-60Human Leukemia~0.5%[11]

Note: These values are illustrative. It is critical to determine the tolerance for your specific cell line and experimental conditions.[9]

Visual Workflow and Diagrams

Workflow for Optimizing DMSO in Poecillastrin B LOX Assays

The following diagram outlines the logical flow for establishing a robust assay protocol.

DMSO_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: DMSO Optimization cluster_assay Phase 3: LOX Assay Execution cluster_analysis Phase 4: Analysis A Determine Target Poecillastrin B Concentration B Prepare High-Concentration Stock (e.g., 10mM in 100% DMSO) A->B Solubilize C Perform DMSO Tolerance Assay (See Protocol 1) B->C Use Stock D Analyze Viability Data (Plot % Viability vs. % DMSO) C->D Generate Data E Determine Max Tolerated [DMSO] (Concentration at ≥90% Viability) D->E Identify Threshold F Calculate Dilutions for LOX Assay E->F Set Upper Limit G Run LOX Cell Assay with Poecillastrin B F->G Treat Cells I Analyze LOX Activity Data & Validate Results G->I Measure Output H Include Critical Controls: - Untreated Cells (No DMSO) - Vehicle Control (Max Tolerated DMSO) - Positive Control (Known LOX Inhibitor) H->G Run in Parallel

Caption: Logical workflow for determining and applying the optimal DMSO concentration.

References

  • Al-Busaidi, I. Z., Al-Wahaibi, A., Al-Kalbani, A. S., Al-Subhi, L. S., & Al-Zakwani, I. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1142. [Link]

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved March 29, 2026, from [Link]

  • Sharma, K. P., & Singh, G. (2025, January 16). DMSO in cell based assays. Scientist Solutions. Retrieved March 29, 2026, from [Link]

  • Zhan, J., Miller, M. L., & Zolkowska, D. (2019). Dimethyl Sulfoxide Decreases Levels of Oxylipin Diols in Mouse Liver. Frontiers in Pharmacology, 10, 569. [Link]

  • Activity of lip oxygenase from various sources in 20% aqueous DMSO. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Improved Method for Measuring Lipoxygenase Activity in Barley and Malt. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Methods for Enzyme Assays. (n.d.). In Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual. Open Educational Resources. Retrieved March 29, 2026, from [Link]

  • Ohnishi, T., Ohnami, S., & Ishihara, H. (1993). Effect of dimethyl sulfoxide pretreatment on activities of lipid peroxide formation, superoxide dismutase and glutathione peroxidase in the mouse liver after whole-body irradiation. Journal of Toxicological Sciences, 18(4), 239–244. [Link]

  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. (2014). Indian Journal of Pharmaceutical Sciences. [Link]

  • Tsuzuki, W., Kitamura, Y., & Akiba, T. (2001). Effect of dimethylsulfoxide on hydrolysis of lipase. Journal of Oleo Science, 50(9), 683–690. [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 46(10), 2217–2225. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Ates, H., & Yilmaz, S. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc. Blog. Retrieved March 29, 2026, from [Link]

  • Do, T. A. N., & Le, T. H. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3860-3866. [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent. Retrieved March 29, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved March 29, 2026, from [Link]

  • Fluorescence LOX assay. Experiment showing time-based product formation. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • DMSO tolerance (72hassay) of HT-29 and A549 tumor cells. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Structures of six chondropsins and poecillastrin A. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Lipoxygenase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 29, 2026, from [Link]

  • Takemoto, D., Takekawa, Y., van Soest, R. W. M., Fusetani, N., & Matsunaga, S. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience, Biotechnology, and Biochemistry, 71(11), 2697–2701. [Link]

  • Goetzl, E. J. (1983). Prostaglandins, thromboxanes, and leukotrienes in inflammation. Medical Clinics of North America, 67(3), 539–547. [Link]

  • Minor, W., & Holman, T. R. (1997). Structure and Mechanism of Lipoxygenases. Biochimie, 79(11), 655–661. [Link]

  • Steinhilber, D. (2003). 5-Lipoxygenase: a target for antiinflammatory drugs revisited. Current Medicinal Chemistry, 10(8), 683–695. [Link]

  • RETRACTED: Effects of Gallotannin-Enriched Extract of Galla Rhois on the Activation of Apoptosis, Cell Cycle Arrest, and Inhibition of Migration Ability in LLC1 Cells and LLC1 Tumors. (2018). Journal of Cancer Prevention, 23(3), 136–145. [Link]

  • Lipoxygenase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 29, 2026, from [Link]

  • Cyclodextrin polymer clean-up method for the detection of ciguatoxins in fish with cell-based assays. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • de Oliveira, A. C. S., de Oliveira, A. P. A., de Souza, R. A., & de Almeida, J. F. A. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 12(1), 21743. [Link]

  • Parlato, S., Romagnoli, G., Spadaro, F., Canini, I., Molisso, L., & Ramoni, C. (2010). LOX-1 as a natural IFN-alpha-mediated signal for apoptotic cell uptake and antigen presentation in dendritic cells. Blood, 115(8), 1554–1563. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical Company, L.L.C. Retrieved March 29, 2026, from [Link]

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Troubleshooting

stability of poecillastrin B during long-term laboratory storage

Welcome to the Technical Support Center for Poecillastrin B . As a highly complex, 35-membered chondropsin-type macrolide lactam isolated from deep-water marine sponges (Poecillastra sp.)[1], this trace metabolite presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Poecillastrin B . As a highly complex, 35-membered chondropsin-type macrolide lactam isolated from deep-water marine sponges (Poecillastra sp.)[1], this trace metabolite presents significant handling challenges. It exhibits potent cytotoxicity against human melanoma tumor cell lines (LOX) at nanomolar concentrations[1][2], but its structural features—including multiple stereocenters, a lactam ring, and conjugated polyene tracts—make it highly susceptible to environmental degradation.

This guide is designed for drug development professionals and analytical chemists to troubleshoot degradation issues, understand the mechanistic causality of instability, and implement self-validating storage protocols.

Causality Network: Mechanisms of Degradation

To effectively store Poecillastrin B, you must first understand why it degrades. Related chondropsin-class molecules are documented as being "extremely sensitive toward light"[3]. The compound undergoes three primary degradation pathways:

  • Photodegradation: UV and visible light trigger photo-isomerization of the conjugated polyene double bonds (e.g., trans-to-cis shifts), altering the 3D conformation required for target binding.

  • Hydrolysis: The macrolide lactam ring is vulnerable to nucleophilic attack by water. Hygroscopic solvents like Dimethyl Sulfoxide (DMSO) absorb atmospheric moisture, accelerating ring-cleavage.

  • Oxidation: Dissolved oxygen generates reactive oxygen species (ROS) that attack electron-rich olefins and unprotected hydroxyl groups.

PoecillastrinB_Workflow Solid Poecillastrin B (Lyophilized Solid) Solution Reconstituted (Anhydrous DMSO) Solid->Solution Solubilization Cryo Cryogenic Storage (-80°C) Solid->Cryo Baseline Storage Photo Photodegradation (Polyene Isomerization) Solution->Photo Light Exposure Hydro Hydrolysis (Macrolide Ring Cleavage) Solution->Hydro Moisture / pH Shift Oxid Oxidation (Hydroxyl/Olefin Attack) Solution->Oxid O2 Exposure Solution->Cryo Aliquot Storage (-20°C) Amber Amber Vials (Block UV/Vis) Photo->Amber Prevent with Argon Argon Purge (Displace O2/H2O) Hydro->Argon Prevent with Oxid->Argon Prevent with

Figure 1: Causality network of Poecillastrin B degradation pathways and mitigation strategies.

Troubleshooting & FAQs

Q: My Poecillastrin B aliquots in DMSO are losing cytotoxic efficacy against LOX cells after just a few weeks. What is causing this? A: The most likely culprit is lactam hydrolysis driven by moisture contamination. DMSO is highly hygroscopic. If your stock solution is subjected to repeated freeze-thaw cycles, atmospheric water condenses into the solvent. Once water is present, the 35-membered lactam ring[1] undergoes hydrolytic cleavage. Furthermore, if you are conducting cell assays under standard laboratory lighting, the polyene tracts may be undergoing rapid photo-isomerization[3].

Q: Can I store the reconstituted working solution at 4°C to avoid freeze-thaw cycles? A: No. While avoiding freeze-thaw cycles is correct, storing Poecillastrin B in DMSO at 4°C actually accelerates degradation compared to -20°C or -80°C. DMSO freezes at 19°C; therefore, at 4°C, it is a solid. However, the freezing process concentrates impurities and residual water into unfrozen micro-pockets (a phenomenon known as cryoconcentration), which drastically accelerates localized hydrolysis. Always store aliquots at -20°C or lower.

Q: How can I implement a self-validating system to verify the structural integrity of my stored compound? A: Do not rely solely on bioassays to check stability. Implement a monthly analytical check using LC-MS on a dedicated quality-control aliquot.

  • Intact Compound: Look for the standard parent mass of Poecillastrin B.

  • Hydrolysis Indicator: A mass shift of +18 Da indicates water addition (lactam/lactone ring opening).

  • Oxidation Indicator: A mass shift of +16 Da indicates the formation of an epoxide or hydroxyl group via oxidation. If these shifts are observed, discard the aliquot.

Standard Operating Procedure: Reconstitution & Cryopreservation

To guarantee the trustworthiness of your downstream assays, follow this self-validating methodology for long-term storage.

Prerequisite Validation: Before beginning, run a blank injection of your DMSO through a Karl Fischer titrator to ensure water content is strictly <0.01%.

  • Step 1: Thermal Equilibration. Remove the lyophilized vial of Poecillastrin B from -80°C storage. Place it in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible hydrolysis.

  • Step 2: Reconstitution. Using only newly opened, anhydrous DMSO (≥99.9%), inject the solvent through the septum to achieve your desired stock concentration (e.g., 1 mg/mL). Swirl gently. Do not vortex vigorously, as this introduces shear stress and micro-bubble oxygenation.

  • Step 3: Aliquoting. Divide the stock into 5 µL to 10 µL single-use aliquots in amber glass vials .

    • Causality: Amber glass blocks UV/Vis light, preventing the photo-isomerization that plagues chondropsin-class cytotoxins[3]. Single-use aliquots completely eliminate freeze-thaw degradation.

  • Step 4: Inert Gas Purging. Gently blow a low-pressure stream of Argon gas over the liquid surface of each vial for 5 seconds before immediately capping.

    • Causality: Argon is heavier than air and displaces residual oxygen, halting the oxidative degradation of the molecule's polyene system.

  • Step 5: Cryopreservation. Transfer the sealed aliquots immediately to a -80°C freezer for long-term storage, or -20°C for aliquots intended for use within 3 months.

Quantitative Stability Data

Use the following table to benchmark your expected stability (T90: the time until 10% of the active compound has degraded) based on your storage conditions.

Storage StateVehicle / EnvironmentTemperatureLight ExposureExpected Stability (T90)
Lyophilized Powder Argon-flushed, sealed-80°CDark> 24 months
Lyophilized Powder Ambient air4°CDark~ 6 months
Working Solution Anhydrous DMSO-80°CDark6 - 12 months
Working Solution Anhydrous DMSO-20°CDark3 - 6 months
Working Solution Standard DMSO20°C (RT)Ambient Lab Light< 48 hours
Assay Buffer Aqueous (pH 7.4)37°CAmbient Lab Light< 4 hours

References

  • Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. PubMed (National Institutes of Health).[Link]

  • Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. PubMed Central (PMC).[Link]

  • Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Marine Macrolide Lactams: Poecillastrin B vs. Chondropsin A as V-ATPase Inhibitors

Vacuolar-type H+-ATPases (V-ATPases) are highly conserved proton pumps responsible for acidifying intracellular compartments such as endosomes, lysosomes, and the Golgi apparatus[1][2]. In oncology and cell biology, targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Vacuolar-type H+-ATPases (V-ATPases) are highly conserved proton pumps responsible for acidifying intracellular compartments such as endosomes, lysosomes, and the Golgi apparatus[1][2]. In oncology and cell biology, targeting V-ATPase has emerged as a powerful strategy to disrupt tumor microenvironments, inhibit aberrant signaling pathways (such as Wnt/β-catenin), and induce apoptosis[2][3].

Among the most potent naturally occurring V-ATPase inhibitors are the marine sponge-derived macrolide lactams, specifically the chondropsin and poecillastrin families[4][5]. This guide provides an in-depth technical comparison of Chondropsin A and Poecillastrin B , detailing their structural nuances, inhibitory performance, and the experimental workflows required to evaluate their efficacy.

Structural and Mechanistic Comparison

Both Chondropsin A and Poecillastrin B belong to a unique class of large, polyketide-derived macrolide lactams characterized by 33- to 37-membered rings[4][5]. Despite their structural homology, their isolation sources and downstream phenotypic readouts exhibit distinct profiles.

  • Chondropsin A: Originally isolated from sponges of the genera Chondropsis and Siliquariaspongia, Chondropsin A is a highly characterized V-ATPase inhibitor. By blocking the V-ATPase rotor mechanism, it prevents vesicular acidification. This specific pH alteration potently inhibits the processing and secretion of Wnt3A, a critical driver in the Wnt/planar cell polarity and β-catenin signaling pathways[2][3].

  • Poecillastrin B: Isolated as a trace metabolite from the deep-water Caribbean sponge Poecillastra sp., Poecillastrin B is a 35-membered ring analogue of poecillastrin A[5]. While it shares the core macrolide lactam pharmacophore responsible for V-ATPase inhibition, it is primarily evaluated for its profound direct cytotoxicity against aggressive cancer cell lines, such as human melanoma[5][6].

MOA C_A Chondropsin A (Wnt3A Focus) V_ATPase V-ATPase Complex (Proton Pump) C_A->V_ATPase Inhibits (IC50 ~1 nM) P_B Poecillastrin B (Cytotoxicity Focus) P_B->V_ATPase Inhibits Vesicle Loss of Vesicular Acidification (Endosomal pH Increase) V_ATPase->Vesicle Blocks H+ Translocation Wnt Inhibition of Wnt3A Processing & Secretion Vesicle->Wnt Disrupts Secretory Pathway Apoptosis Cytotoxicity & Apoptosis (Cancer Cell Death) Vesicle->Apoptosis Induces Cellular Stress

Caption: V-ATPase inhibition pathways by Chondropsin A and Poecillastrin B.

Quantitative Performance Data

The following table synthesizes the quantitative performance metrics of both compounds based on established in vitro and cell-based assays.

ParameterChondropsin APoecillastrin B
Source Organism Chondropsis / Siliquariaspongia spp.Poecillastra sp. (Caribbean)[5]
Primary Target V-ATPase[3]V-ATPase (Class effect)[5]
Biochemical IC50 ~1 nM (V-ATPase inhibition)[1]N/A (Evaluated via cellular assays)
Cellular Cytotoxicity Low nanomolar across NCI-60 panel[7]< 1 µg/mL (LOX Melanoma cells)[5][6]
Key Downstream Effect Blocks Wnt3A secretion & signaling[2][3]Potent apoptosis in melanoma models[5]
Structural Class Macrolide lactam35-membered macrolide lactam[5]

Experimental Methodologies

To objectively evaluate and compare the efficacy of these macrolide lactams, researchers must employ self-validating experimental systems. Below are the step-by-step protocols for assessing both direct biochemical inhibition and downstream cellular effects.

Protocol A: Biochemical V-ATPase Inhibition Assay

Causality Insight: Direct biochemical assays are necessary to isolate the compound's effect on the target enzyme from secondary cellular variables. We use a coupled enzyme assay (measuring NADH oxidation) because it allows for real-time, continuous monitoring of ATP hydrolysis, providing highly accurate IC50 values.

  • Membrane Preparation: Isolate vacuolar membranes from a standardized source (e.g., Neurospora crassa or bovine chromaffin granules) using sucrose density gradient centrifugation.

  • Assay Mixture Setup: Prepare a reaction buffer containing 50 mM Tris-HEPES (pH 7.5), 3 mM MgSO4, 0.5 mM NADH, 2 mM phosphoenolpyruvate, and excess pyruvate kinase/lactate dehydrogenase.

  • Compound Incubation: Add Chondropsin A or Poecillastrin B (dissolved in DMSO, final concentration <1%) to the reaction mixture at varying concentrations (0.1 nM to 10 µM). Include Bafilomycin A1 as a positive control.

  • Reaction Initiation: Add 3 mM ATP to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of ATP hydrolysis and determine the IC50 using non-linear regression analysis.

Protocol B: Cell-Based Wnt3A Secretion & Cytotoxicity Assay

Causality Insight: Because V-ATPase-mediated acidification is an absolute prerequisite for the acylation and trafficking of Wnt proteins[2], measuring Wnt3A secretion serves as a highly sensitive, functional readout of intracellular V-ATPase inhibition.

  • Cell Culture: Seed Wnt3A-producing L-cells (or LOX melanoma cells for cytotoxicity) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of the macrolide lactams (e.g., 0.1 ng/mL to 1 µg/mL) for 24 to 48 hours[6].

  • Media Collection (Wnt3A Readout): Harvest the conditioned culture media. Centrifuge at 1,000 x g to remove debris.

  • Western Blotting: Concentrate the media and perform SDS-PAGE. Immunoblot using an anti-Wnt3A primary antibody to quantify secreted Wnt levels.

  • Viability Readout (Cytotoxicity): For the remaining cells in the well, perform an MTT or CellTiter-Glo assay to assess cell viability. Normalize viability against vehicle-treated controls to establish the cellular IC50[5].

Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Target Incubation (Membranes or Cells) Step1->Step2 Step3 Biochemical Assay (NADH Oxidation) Step2->Step3 V-ATPase Kinetics Step4 Cellular Assay (Wnt3A Western Blot) Step2->Step4 Secretion Block Step5 Cytotoxicity Readout (Cell Viability IC50) Step2->Step5 Apoptosis

Caption: Experimental workflow for evaluating marine macrolide V-ATPase inhibitors.

Expert Discussion & Application Insights

When selecting between these compounds for drug development or as molecular probes, researchers must weigh their characterization levels.

Chondropsin A is the gold standard within this specific structural class for mechanistic studies involving vesicular pH and Wnt signaling[2][3]. Its sub-nanomolar to low-nanomolar affinity for V-ATPase makes it an excellent alternative to bafilomycin or concanamycin, particularly when investigating Wnt/planar cell polarity or mTOR activation[3].

Poecillastrin B , while less commercially ubiquitous, offers a compelling structural variation (a 35-membered ring)[5]. The fact that it exhibits an IC50 of less than 1 µg/mL against LOX human melanoma cells highlights its potential as an antineoplastic lead compound[5][6]. However, because poecillastrins are isolated in trace amounts (e.g., 400-600 µg yields from raw sponge extracts)[5], utilizing Poecillastrin B in extensive high-throughput screening requires either total synthetic efforts or advanced aquaculture techniques.

For assay design, it is critical to note that V-ATPase inhibitors often exhibit delayed cytotoxicity. Therefore, cell viability assays (Protocol B) should utilize 48- to 72-hour incubation periods to accurately capture the apoptotic cascade resulting from prolonged endosomal neutralization.

References
  • Radical Cations in Synthesis: Utilizing an Electron Transfer-Initiated Cyclization toward the Natural Product Apicularen A. D-Scholarship@Pitt. Available at:[Link]

  • Inhibitors of V-ATPases: Old and new players. ResearchGate. Available at: [Link]

  • Anticancer compounds from Philippine marine organisms act on major pathways in cancer. SciEnggJ. Available at: [Link]

  • WLS-dependent secretion of WNT3A requires Ser209 acylation and vacuolar acidification. NIH.gov. Available at:[Link]

  • Structures of six chondropsins and poecillastrin A. ResearchGate. Available at: [Link]

  • Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean. Semantic Scholar. Available at: [Link]

  • Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. PubMed. Available at:[Link]

Sources

Comparative

Comparative NMR Analysis and Structural Elucidation of Poecillastrin B and Poecillastrin D

Introduction to Chondropsin-Class Macrolides Poecillastrins are highly complex, polyketide-derived macrolide lactams isolated from deep-sea marine sponges. Belonging to the chondropsin class of cytotoxins, these metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chondropsin-Class Macrolides

Poecillastrins are highly complex, polyketide-derived macrolide lactams isolated from deep-sea marine sponges. Belonging to the chondropsin class of cytotoxins, these metabolites are of significant interest to drug development professionals due to their potent antiproliferative activity against human tumor cell lines, such as LOX melanoma.

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with elucidating molecules of this size (often exceeding 30-membered rings). This guide provides an objective, comparative analysis of two key analogues: Poecillastrin B and Poecillastrin D . We will explore their structural divergence, the diagnostic NMR signatures used to characterize them, and the self-validating chemical derivatization protocols required to overcome the inherent limitations of 2D NMR in assigning their macrocyclic ester linkages.

Structural Divergence: Poecillastrin B vs. Poecillastrin D

While both compounds share a highly conserved β -hydroxyaspartic acid (OHAsp) residue and an (E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoic acid moiety, they differ fundamentally in their macrocyclic architecture and biological origins:

  • Poecillastrin B : Isolated from the Caribbean sponge Poecillastra sp., this analogue is a 35-membered ring macrolide lactam. It features specific methylation and oxygenation patterns distinct to the Poecillastra metabolome (1)[1].

  • Poecillastrin D : Isolated from the deep-sea sponge Jaspis serpentina (Japan), this compound is a 33-membered ring macrolide lactam. It exhibits a unique structural variation at the C-50 position, indicating a distinct hydroxylation or etherification state compared to its congeners (2)[2].

Diagnostic NMR Signatures and Causality

High-field NMR (typically requiring cryogenically cooled probes due to low isolation yields of 400–600 μ g) is the primary tool for elucidating the planar structures of these macrolides. However, the chondropsin class presents a unique analytical challenge.

The Causality of NMR Limitations : In standard 2D NMR workflows, the assignment of ester linkages relies heavily on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. For poecillastrins, determining whether the lactone ring closes at the β -carboxyl or γ -carboxyl group of the OHAsp residue requires an HMBC cross-peak from the amide proton (H-3) to one of the carboxyl carbons. Because this critical cross-peak is systematically absent in chondropsins, NMR alone cannot unambiguously assign the ester linkage (3)[3].

To differentiate the structural variants before applying chemical derivatization, we rely on the quantitative diagnostic regions summarized below.

Table 1: Comparative Diagnostic NMR Regions for Poecillastrin Characterization
Structural FeatureDiagnostic NMR Region ( δH​ / δC​ )Poecillastrin B CharacteristicsPoecillastrin D CharacteristicsAnalytical Causality
Macrolactone Carbonyl δC​ ~170.0 - 175.0Present (35-membered ring)Present (33-membered ring)Confirms the presence of the macrocyclic core structure.
OHAsp α / β -methines δH​ 4.50 - 5.50Correlated via COSY/TOCSYCorrelated via COSY/TOCSYEstablishes the presence of the conserved β -hydroxyaspartic acid residue.
Polyene Chain (Olefinic) δH​ 5.00 - 7.50Extended conjugated systemExtended conjugated systemDefines the (E)-geometry and length of the polyketide chain.
C-50 Position δC​ 84.0 vs 92.9Standard shift ( δC​ ~84.0)Downfield shift ( δC​ 92.9)Differentiates Poecillastrin D due to distinct local oxygenation/etherification[4].

Overcoming NMR Limitations: The Self-Validating Derivatization Protocol

Because spectroscopic data could not exclude alternative lactone structures, researchers developed an elegant, self-validating chemical derivatization workflow to revise and confirm the structures of poecillastrins[3].

The Causality of the Protocol : The strategy exploits the differential reactivity between ester and carboxylic acid moieties toward hydride reduction. By treating the macrolide with Sodium Borohydride (NaBH 4​ ), the esterified carboxyl carbon is selectively reduced to a hydroxymethyl group, while the free carboxylic acid remains intact. Subsequent acid hydrolysis liberates a modified amino acid. If the β -carboxyl was esterified, the product is (2R,3R)-2-amino-3,4-dihydroxybutanoic acid.

This system is self-validating because the final LC-MS analysis does not rely on absolute mass alone; it compares the retention time of the Marfey's derivatized hydrolysate directly against synthetic chiral standards, mathematically eliminating the possibility of false positives.

G A Poecillastrin B / D (Ambiguous Ester Linkage) B Selective NaBH4 Reduction (Targets Ester over Free Acid) A->B NaBH4, MeOH C Acid Hydrolysis (6N HCl, 110 °C) B->C Cleaves Macrolide D Liberated Amino Diol (2-amino-3,4-dihydroxybutanoic acid) C->D Yields Chiral Fragment E Marfey's Derivatization (L-FDAA, NaHCO3, 55 °C) D->E Derivatization F LC-MS Analysis (7% MeCN/H2O + 0.5% AcOH) E->F LC-MS G Structure Revision: β-Carboxyl Esterification Confirmed F->G Data Matching

Fig 1. Chemical derivatization workflow for poecillastrin structural revision.

Step-by-Step Methodology: Selective Reduction and Marfey's Analysis

The following protocol outlines the validated methodology for determining the OHAsp ester linkage in poecillastrins (5)[5].

Step 1: Selective Ester Reduction

  • Dissolve 30 μ g of the purified poecillastrin sample in 0.15 mL of anhydrous Methanol (MeOH).

  • Add an excess of NaBH 4​ to the solution.

  • Allow the reaction to proceed at room temperature to selectively reduce the esterified carboxyl carbon to a primary alcohol.

Step 2: Acid Hydrolysis

  • Transfer the reduced product to a sealed reaction vial.

  • Add 6N HCl and heat the mixture at 110 °C for 1–5 hours.

  • Causality: This harsh acidic condition cleaves all peptide and ester bonds in the macrolide, liberating the modified OHAsp residue as a free amino diol.

  • Concentrate the solution in vacuo and redissolve the residue in 100 μ L of HPLC-grade H 2​ O.

Step 3: Marfey's Derivatization

  • To the aqueous hydrolysate, add 100 μ L of a 1 wt% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (L-FDAA, Marfey's reagent) in acetone.

  • Add 20 μ L of 1M NaHCO 3​ to maintain the slightly basic pH required for nucleophilic aromatic substitution.

  • Incubate the mixture at 55 °C for 30 minutes.

  • Quench the reaction by adding 10 μ L of 2N HCl.

  • Causality: L-FDAA reacts with the primary amine of the liberated amino diol, creating highly UV-active diastereomers that can be resolved on a standard achiral reverse-phase column.

Step 4: LC-MS Comparative Analysis

  • Inject the quenched reaction mixture onto an LC-MS system equipped with a C18 column (e.g., COSMOSIL 2.5C18-MS-II).

  • Elute using an isocratic or shallow gradient of 7% Acetonitrile (MeCN) in H 2​ O containing 0.5% Acetic Acid (AcOH).

  • Compare the retention time and mass spectrum of the derivatized natural product against the synthetic standard of L-FDAA-derivatized (2R,3R)-2-amino-3,4-dihydroxybutanoic acid to definitively confirm the β -carboxyl esterification.

References

  • Cardellina JH 2nd, et al. "Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species.
  • Takemoto D, et al. "Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina." Bioscience, Biotechnology, and Biochemistry.
  • Irie R, et al. "Structure Revision of Poecillastrin C and the Absolute Configuration of the β -Hydroxyaspartic Acid Residue." Organic Letters (via PMC).
  • Matsunaga S, et al. "Supporting Information: Structure Revision of Poecillastrin C and the Absolute Configuration of the β -Hydroxyaspartic Acid Residue." Amazon S3 Archive.

Sources

Validation

poecillastrin B and amphidinolide B cytotoxicity comparison

An In-Depth Comparative Guide to the Cytotoxicity of Poecillastrin B and Amphidinolide B Prepared by a Senior Application Scientist For researchers and professionals in drug development, the vast chemical library of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cytotoxicity of Poecillastrin B and Amphidinolide B

Prepared by a Senior Application Scientist

For researchers and professionals in drug development, the vast chemical library of the marine environment offers a promising frontier for novel therapeutic agents. Among the most potent cytotoxic compounds discovered are macrolides derived from marine invertebrates and their symbiotic microorganisms. This guide provides a detailed, evidence-based comparison of two such macrolide families: the poecillastrins, isolated from deep-sea sponges, and the amphidinolides, produced by dinoflagellates.

This analysis moves beyond a simple cataloging of IC50 values to explore the fundamental mechanistic differences that define their cytotoxic profiles. By understanding their distinct molecular targets—the V-ATPase proton pump for poecillastrins and the cytoskeletal protein actin for amphidinolides—we can better appreciate their unique potential in oncology research.

Comparative Cytotoxicity: A Quantitative Overview

Both poecillastrin and amphidinolide families exhibit remarkable potency against a range of cancer cell lines, often with IC50 values in the low nanomolar to picomolar range.[1][2][3][4][5] The following table summarizes representative cytotoxicity data for various analogues from each class, illustrating their potent anti-proliferative effects. It is important to note that direct head-to-head studies are scarce, and comparisons are based on data from individual research publications. The specific cell lines and assay conditions can influence IC50 values.[6][7]

CompoundClassTarget Cell LineIC50 ValueSource
Amphidinolide B1 AmphidinolideL1210 (Murine Leukemia)0.14 ng/mL[1][3]
Amphidinolide B2 (Proposed Structure) AmphidinolideKG1a (AML)3.3 nM[1][8]
Amphidinolide B2 (Proposed Structure) AmphidinolideDU145 (Prostate Cancer)36.4 nM[1][8]
Amphidinolide B4 AmphidinolideL1210 (Murine Leukemia)0.00012 µg/mL[2]
Amphidinolide B4 AmphidinolideKB (Human Epidermoid Carcinoma)0.001 µg/mL[2]
Amphidinolide B5 AmphidinolideL1210 (Murine Leukemia)0.0014 µg/mL[2]
Amphidinolide B5 AmphidinolideKB (Human Epidermoid Carcinoma)0.004 µg/mL[2]
Poecillastrin D PoecillastrinVarious Tumor Cell LinesPotent Cytotoxicity[9]
Poecillastrin E Poecillastrin3Y1 (Rat Embryonic Fibroblast)6.7 ng/mL[5]
Poecillastrin F Poecillastrin3Y1 (Rat Embryonic Fibroblast)1.2 ng/mL[5]
Poecillastrin G Poecillastrin3Y1 (Rat Embryonic Fibroblast)5.0 ng/mL[5]
Poecillastrin H Poecillastrin3Y1 (Rat Embryonic Fibroblast)4.1 nM[4]

Divergent Mechanisms of Action: Targeting Cellular cornerstones

The profound cytotoxicity of these two macrolide families stems from their interaction with fundamentally different, yet equally critical, cellular components.

Amphidinolides: Disruptors of the Actin Cytoskeleton

The amphidinolides exert their cytotoxic effects by targeting actin, a crucial protein for cell structure, motility, and division.[10] Interestingly, different members of the amphidinolide family can have opposing effects on actin dynamics. Some, like amphidinolide X, destabilize actin filaments, while others stabilize them.[10]

Amphidinolide B, specifically, has been shown to be a powerful activator of actomyosin ATPase.[11] It enhances the interaction between actin and myosin, increasing the sensitivity of the contractile apparatus to calcium.[11] This leads to aberrant muscle contraction and, in non-muscle cells, disruption of critical cytoskeletal functions, ultimately triggering cell death. The stereochemistry of the molecule, particularly of the epoxide group, is a significant factor for this anticancer activity.[1][8]

Amphidinolide_Mechanism Amphidinolide_B Amphidinolide B Actin_Myosin Actin-Myosin Complex Amphidinolide_B->Actin_Myosin Binds & Enhances Interaction Ca_Sensitivity Increased Ca2+ Sensitivity Amphidinolide_B->Ca_Sensitivity ATPase Actomyosin ATPase Activity Actin_Myosin->ATPase Leads to Hyperactivation Cytoskeleton Cytoskeletal Disruption ATPase->Cytoskeleton Ca_Sensitivity->ATPase Apoptosis Apoptosis Cytoskeleton->Apoptosis

Caption: Mechanism of Amphidinolide B Cytotoxicity.

Poecillastrins: Potent Inhibitors of V-ATPase

The poecillastrins belong to the chondropsin class of macrolides, which are known to be potent and selective inhibitors of Vacuolar-type H+-ATPase (V-ATPase).[12] V-ATPase is a multi-subunit proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. This acidification is critical for processes such as protein degradation, receptor recycling, and nutrient sensing.

By inhibiting V-ATPase, poecillastrins disrupt cellular pH homeostasis. This leads to a cascade of downstream effects, including the impairment of lysosomal function, inhibition of autophagy, and ultimately, the induction of apoptosis.[12] The morphological changes observed in cells treated with poecillastrin H, for instance, are similar to those induced by bafilomycin, a well-characterized V-ATPase inhibitor.[4]

Poecillastrin_Mechanism Poecillastrin Poecillastrin B (Chondropsins) V_ATPase V-ATPase Proton Pump Poecillastrin->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Leads to Lysosome Lysosomal Dysfunction Proton_Gradient->Lysosome pH_Homeostasis Loss of Cellular pH Homeostasis Proton_Gradient->pH_Homeostasis Apoptosis Apoptosis Lysosome->Apoptosis pH_Homeostasis->Apoptosis

Caption: Mechanism of Poecillastrin Cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To quantitatively compare the cytotoxic potential of compounds like poecillastrin B and amphidinolide B, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Causality Behind Experimental Choices
  • Cell Line Selection: The choice of cancer cell line (e.g., HepG2, A549, MCF-7) should be guided by the research question. Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's activity spectrum.

  • Seeding Density: Cell density can significantly impact IC50 values.[7] It is crucial to optimize seeding density to ensure cells are in the exponential growth phase during the experiment and to maintain consistency across all assays.

  • Compound Solubilization: Most marine macrolides are highly lipophilic and require a solvent like dimethyl sulfoxide (DMSO) for solubilization. The final concentration of DMSO in the culture medium must be kept low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.

  • Incubation Time: A 72-hour incubation period is common for cytotoxicity assays, as it allows sufficient time for the compound to exert its effects and for changes in cell proliferation to become apparent.[1] However, this can be optimized depending on the cell line's doubling time and the compound's mechanism.[6]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Add Serial Dilutions of Compound B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard MTT Assay Experimental Workflow.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells that are in a logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 cells/well for A549).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control (DMSO) and blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Return the plate to the incubator for 72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log[inhibitor] vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Conclusion: Distinctive Cytotoxins with Unique Therapeutic Promise

Poecillastrin B and amphidinolide B are archetypes of highly potent marine-derived macrolides, each capable of inducing cancer cell death at nanomolar concentrations. However, this comparative guide demonstrates that their profound cytotoxicity arises from fundamentally different mechanisms of action.

  • Amphidinolide B disrupts one of the most dynamic cellular systems—the actin cytoskeleton—by hyperactivating actomyosin ATPase.

  • Poecillastrin B , as a chondropsin, shuts down a critical homeostatic mechanism by inhibiting the V-ATPase proton pump.

This mechanistic divergence is crucial for drug development professionals. Compounds with distinct targets are less likely to share cross-resistance pathways, offering potential therapeutic options for cancers that have developed resistance to other agents. The unique interaction of amphidinolides with actin may present opportunities in cancers where cytoskeletal dynamics are a known vulnerability, while the V-ATPase inhibition by poecillastrins could be particularly effective in tumors that rely on high rates of autophagy and lysosomal processing. Further investigation into these fascinating molecules is warranted to fully unlock their therapeutic potential.

References

  • Ziels, J., et al. (2013). Amphidinolide B: Total Synthesis, Structural Investigation and Biological Evaluation. PMC. [Link]

  • Costa, A. M. (2023). Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K. MDPI. [Link]

  • Kobayashi, J., et al. (2005). Amphidinolides B4 and B5, Potent Cytotoxic 26-Membered Macrolides from Dinoflagellate Amphidinium Species. PMC. [Link]

  • Carballo, J.L., et al. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. PubMed. [Link]

  • Ishida, M., et al. (1993). Amphidinolide B, a powerful activator of actomyosin ATPase enhances skeletal muscle contraction. PubMed. [Link]

  • Carballo, J.L., et al. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. ResearchGate. [Link]

  • Tsuda, M., & Kobayashi, J. (2007). Amphidinolides B6 and B7, Cytotoxic Macrolides from a Symbiotic Dinoflagellate Amphidinium Species. ResearchGate. [Link]

  • Ziels, J., et al. (2013). Amphidinolide B: total synthesis, structural investigation, and biological evaluation. PubMed. [Link]

  • Trost, B. M., & Harrington, P. E. (2008). Total Synthesis of Cytotoxic Macrolide Amphidinolide B1 and the Proposed Structure of Amphidinolide B2. Journal of the American Chemical Society. [Link]

  • Kobayashi, J., & Ishibashi, M. (1997). amphidinolides: unique macrolides from marine dinoflagellates. HETEROCYCLES. [Link]

  • El-Demerdash, A., et al. (2017). Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms. MDPI. [Link]

  • Fujiwara, K., et al. (2022). Stereocontrolled Synthesis of C20S-C26 and C20R-C26 Fragments of Amphidinolide L. The Journal of Organic Chemistry. [Link]

  • Al-Kindi, M.A., et al. (2020). Marine Natural Products with Cytotoxic Properties against Epithelial Ovarian Cancer. Sultan Qaboos University Medical Journal. [Link]

  • Al-Malki, A. L., et al. (2024). Cytotoxic activity of marine derived bioactive compounds from red sea sponges supported by LC-MS/MS profiling and molecular docking. PMC. [Link]

  • Irie, M., et al. (2018). Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products. [Link]

  • Irie, M., et al. (2018). Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. ResearchGate. [Link]

  • Lee, Y., et al. (2023). Two New Components from an Association of Marine Sponges Poecillastra sp. and Jaspis sp. and Their Inhibitory Effects on Biomarkers for Benign Prostatic Hyperplasia. MDPI. [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: a new cytotoxin of the chondropsin class from marine sponge Jaspis serpentina. PubMed. [Link]

  • Afoullouss, A., et al. (2022). Structures of six chondropsins and poecillastrin A. ResearchGate. [Link]

  • Ziels, J., et al. (2013). Amphidinolide B: Total Synthesis, Structural Investigation, and Biological Evaluation. The Journal of Organic Chemistry. [Link]

  • Kobayashi, J., et al. (1993). The Structures of Amphidinolide B Isomers: Strongly Cytotoxic Macrolides Produced by a Free-Swimming Dinoflagellate, Amphidinium sp. Journal of the American Chemical Society. [Link]

  • Rasson, A., et al. (2017). Poecillastrosides, Steroidal Saponins from the Mediterranean Deep-Sea Sponge Poecillastra compressa (Bowerbank, 1866). MDPI. [Link]

  • N/A. (N/D). IC50 values for 2-APCAs (I-IV), paclitaxel, and vinblastine for epithelial cancer cell lines. ResearchGate. [Link]

  • N/A. (N/D). The IC50 values of compounds1–24. ResearchGate. [Link]

  • Fürstner, A., et al. (2012). Total syntheses of amphidinolides B, G, and H. PubMed. [Link]

  • Takemoto, D., et al. (2007). Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. ResearchGate. [Link]

  • Wang, Y.F., et al. (2018). Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives. PubMed. [Link]

  • MacLean-Fletcher, S., & Pollard, T. D. (1980). Mechanism of action of cytochalasin B on actin. PubMed. [Link]

  • Martínez-Reyes, I., & Cuezva, J. M. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]

  • Chen, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

  • N/A. (N/D). IC50 values of 30, 31, 32, and 33 in different cell lines. The cells... ResearchGate. [Link]

  • N/A. (N/D). Determination of IC 50 values. The 50% inhibition concentration (IC50)... ResearchGate. [Link]

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Comparative

Comparative Extraction Yields and Isolation Strategies of Poecillastrins from Marine Sponges

Introduction Poecillastrins belong to the chondropsin class of macrolide lactams, characterized by complex 33- to 35-membered macrocyclic rings[1]. Originally discovered in the deep-water Caribbean sponge Poecillastra sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Poecillastrins belong to the chondropsin class of macrolide lactams, characterized by complex 33- to 35-membered macrocyclic rings[1]. Originally discovered in the deep-water Caribbean sponge Poecillastra sp., these secondary metabolites exhibit potent cytotoxicity against human tumor cell lines, primarily through the selective inhibition of vacuolar-type ATPases (V-ATPases)[2]. For drug development professionals and marine natural product chemists, the primary bottleneck in translating poecillastrins into viable therapeutics is their exceptionally low natural abundance.

This guide objectively compares the extraction yields of various poecillastrin analogs across different sponge species and provides a validated, step-by-step methodology for their isolation.

Comparative Extraction Yields

The extraction of poecillastrins is notoriously challenging due to their trace concentrations in marine sponges. The following table synthesizes the quantitative extraction yields of known poecillastrins, highlighting the necessity for massive raw material processing to obtain microgram-to-milligram quantities.

CompoundMarine Sponge SourceWet Weight ProcessedFinal YieldYield Percentage (%)Key Structural Note
Poecillastrin A Poecillastra sp.N/A (Deep-water)TraceN/A33-membered macrocyclic lactam[1]
Poecillastrins B & C Poecillastra sp.N/A (Aqueous extract)400–600 µgTrace35-membered ring analogues[3]
Poecillastrin D Jaspis serpentina1.0 kg~2.0 mg2.0 × 10⁻⁴ %Closely related to Poecillastrin C[4]
Poecillastrins E, F, G Poecillastra sp.N/ATraceN/AContains β-hydroxyaspartic acid[5]
Poecillastrin H Characella sp.800 g0.6 mg7.5 × 10⁻⁵ %Conjugated pentaene moiety[2]

Self-Validating Extraction & Isolation Methodology

To isolate these trace macrolides, standard single-solvent extraction is insufficient. The causality behind the following protocol lies in the amphiphilic nature of macrolide lactams and the massive lipid content of marine sponges. By employing a bioassay-guided fractionation approach, each step acts as a self-validating system: only fractions exhibiting specific morphological changes or cytotoxicity (e.g., against LOX melanoma or 3Y1 cells) are advanced to the next purification stage[2][3].

Step-by-Step Protocol:
  • Primary Extraction: Homogenize the wet sponge (e.g., 800 g) in EtOH, followed by a secondary extraction using a 1:1 mixture of MeOH and CHCl₃[2].

    • Rationale: The combination of polar (EtOH/MeOH) and non-polar (CHCl₃) solvents ensures the complete solubilization of the large, complex macrolide structures while penetrating the dense sponge matrix.

  • First Liquid-Liquid Partitioning: Concentrate the extract in vacuo and partition between H₂O and CHCl₃[2].

    • Rationale: This removes highly polar, water-soluble primary metabolites (salts, simple sugars) into the aqueous layer, leaving the moderately non-polar poecillastrins in the organic layer.

  • Defatting (Second Partitioning): Partition the CHCl₃ layer between n-hexane and aqueous MeOH (9:1)[2].

    • Rationale: Deep-sea sponges are rich in non-polar lipids and sterols. Hexane strips these massive lipid interferences, concentrating the target macrolides in the aqueous MeOH phase.

  • Size Exclusion Chromatography (SEC): Subject the concentrated aqueous MeOH fraction to Sephadex LH-20 chromatography using MeOH as the eluent[2].

    • Rationale: Poecillastrins are large molecules (often exceeding 1400 Da). SEC efficiently separates these macrocycles from smaller secondary metabolites.

  • Reversed-Phase HPLC (RP-HPLC): Purify the active SEC fractions using a preparative C18 column (e.g., COSMOSIL 5C18-AR-II) with an isocratic elution of 52% MeCN containing 1% AcOH[2].

    • Rationale: The acidic modifier suppresses the ionization of the carboxylic acid/lactam moieties, improving peak shape and resolution for final purification.

Workflow Sponge Marine Sponge (e.g., Poecillastra sp.) Extraction Solvent Extraction (EtOH / MeOH-CHCl3) Sponge->Extraction Partitioning Liquid-Liquid Partitioning (Hexane vs aq. MeOH) Extraction->Partitioning SEC Size Exclusion (Sephadex LH-20) Partitioning->SEC HPLC RP-HPLC (C18, isocratic 52% MeCN) SEC->HPLC Pure Pure Poecillastrins (Bioassay-Guided) HPLC->Pure

Bioassay-guided extraction and isolation workflow for trace poecillastrins from marine sponges.

Analytical Challenges and Field-Proven Insights

Working with yields as low as 7.5 × 10⁻⁵ % demands specialized handling and analytical techniques:

  • Cryogenic NMR for Trace Elucidation: Traditional NMR probes lack the sensitivity required to elucidate the complex 2D structures of poecillastrins from sub-milligram samples. The structural assignment of Poecillastrins B and C (isolated at merely 400–600 µg) was strictly dependent on [3]. By cooling the RF coils to ~20 K, thermal noise is drastically reduced, enabling high-quality 1D and 2D NMR data acquisition from trace metabolites[3].

  • Photochemical Degradation: Certain analogs, particularly Poecillastrin H (which contains a highly conjugated pentaene moiety), are extremely sensitive to light[2]. All extraction, chromatography, and concentration steps must be performed in strictly dark conditions to prevent photo-isomerization or degradation of the polyene chain[2].

Mechanism of Action: V-ATPase Inhibition

The clinical interest in poecillastrins stems from their potent cytotoxicity, with IC₅₀ values often <1 µg/mL or in the low nanomolar range[2][3]. They function as potent inhibitors of vacuolar-type ATPases (V-ATPases). V-ATPases are crucial for maintaining pH homeostasis within cellular organelles (like lysosomes and endosomes). Inhibition of this proton pump disrupts the pH gradient, leading to impaired protein degradation, cellular stress, and ultimately, apoptotic cell death in tumor cell lines.

Pathway Poecillastrin Poecillastrin (Macrolide Lactam) VATPase V-ATPase Complex (Lysosome/Endosome) Poecillastrin->VATPase Binds & Inhibits pH Loss of pH Homeostasis (Organelle Acidification Fails) VATPase->pH Impairs proton pumping Apoptosis Apoptotic Cell Death (Tumor Cells) pH->Apoptosis Triggers stress response

Signaling pathway illustrating poecillastrin-mediated cytotoxicity via V-ATPase inhibition.

Conclusion

While the Poecillastra sp. and related deep-sea sponges represent a rich reservoir of bioactive macrolides, the extraction of poecillastrins is fundamentally limited by their trace natural abundance. Advancing these compounds toward drug development will likely require a shift from natural extraction to total stereoselective synthesis or advanced precursor-directed biosynthesis.

References

  • Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. MDPI. URL:[Link]

  • Structural assignment of poecillastrins B and C, macrolide lactams from the deep-water Caribbean sponge Poecillastra species. Journal of Natural Products / PubMed. URL:[Link]

  • Poecillastrin D: A New Cytotoxin of the Chondropsin Class from Marine Sponge Jaspis serpentina. Bioscience Biotechnology and Biochemistry / ResearchGate. URL:[Link]

  • Poecillastrin E, F, and G, cytotoxic chondropsin-type macrolides from a marine sponge Poecillastra sp. ResearchGate. URL:[Link]

  • Poecillastrin H, a Chondropsin-Type Macrolide with a Conjugated Pentaene Moiety, from a Characella sp. Marine Sponge. Journal of Natural Products / ACS Publications. URL:[Link]

Sources

Validation

Validating the Stereochemistry of Trace Marine Macrolides: 2D NMR vs. Orthogonal Techniques in the Era of Poecillastrin B

Introduction: The Stereochemical Challenge of Poecillastrin B The isolation of novel marine natural products often yields trace quantities of highly complex, stereochemically dense architectures. A paradigm example is po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge of Poecillastrin B

The isolation of novel marine natural products often yields trace quantities of highly complex, stereochemically dense architectures. A paradigm example is poecillastrin B, a 35-membered chondropsin-type macrolide lactam isolated from the deep-water Caribbean sponge Poecillastra sp.[1]. Yielding merely 400–600 µg of material, this trace metabolite exhibits potent cytotoxicity against human melanoma tumor cell lines (LOX) with an IC 5​ 0​ < 1 µg/mL[1][2].

For drug development professionals, the stereochemical assignment of such macrolides is a critical bottleneck. Traditional X-ray crystallography is frequently rendered impossible due to the lack of material for crystallization. Consequently, advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy—specifically utilizing cryogenically cooled probes—becomes the foundational tool for structural elucidation[1]. This guide objectively compares 2D NMR methodologies, specifically J-Based Configuration Analysis (JBCA), against orthogonal techniques like computational DP4+ probability, providing a self-validating workflow for stereochemical assignment.

The Core Methodology: 2D NMR and J-Based Configuration Analysis (JBCA)

In highly flexible acyclic systems or large macrocycles like poecillastrin B, spatial proximity (NOESY/ROESY) alone is often insufficient due to conformational averaging. JBCA bridges this gap by utilizing scalar coupling constants to determine the predominant staggered rotamers of 1,2- and 1,3-methine systems[3][4].

Causality in Experimental Design: The JBCA method relies on the Karplus relationship. The homonuclear coupling constant ( 3JH,H​ ) is extracted from 1 H- 1 H NMR or DQF-COSY experiments to establish the dihedral angle between vicinal protons (large > 8 Hz for anti; small < 4 Hz for gauche)[3]. However, to unambiguously assign threo or erythro configurations, heteronuclear couplings ( 2JH,C​ and 3JH,C​ ) must be measured using phase-sensitive HMBC (PS-HMBC) or HSQC-HECADE[3][4]. These carbon-proton couplings reveal the orientation of electronegative substituents (like the hydroxyls in poecillastrin B) relative to the protons, allowing the exact rotamer to be pinpointed.

JBCA_Logic Start Measure ³J_HH (DQF-COSY) LargeJ Large ³J_HH (> 8 Hz) Anti H-H Orientation Start->LargeJ SmallJ Small ³J_HH (< 4 Hz) Gauche H-H Orientation Start->SmallJ MeasureJC_L Measure ²J_HC & ³J_HC (PS-HMBC / HECADE) LargeJ->MeasureJC_L MeasureJC_S Measure ²J_HC & ³J_HC (PS-HMBC / HECADE) SmallJ->MeasureJC_S AssignL Assign Threo/Erythro (Rotamer A1 or B1) MeasureJC_L->AssignL AssignS Assign Threo/Erythro (Rotamer A2/A3 or B2/B3) MeasureJC_S->AssignS

Logical workflow of J-Based Configuration Analysis (JBCA) for 1,2-methine stereochemical assignment.

Comparative Analysis: 2D NMR vs. Alternative Approaches

While 2D NMR is powerful, modern stereochemical validation requires orthogonal confirmation. Below is an objective comparison of techniques used for complex macrolides.

MethodologyPrimary Data SourceSample RequirementStrengthsLimitations
2D NMR (JBCA + NOESY) J -couplings & NOE distances~500 µg (with Cryoprobe)Direct observation of solution-state conformation; no crystallization needed[1].Struggles with rapid multiple conformer equilibria[5].
X-ray Crystallography Electron density diffraction>1 mg (Single Crystal)Unambiguous absolute configuration; gold standard.Trace marine macrolides rarely crystallize.
Computational NMR (DP4+) DFT calculated vs. Exp. ShiftsN/A (In silico)Resolves ambiguities by calculating Bayesian probability of diastereomers[6][7].Highly dependent on the accuracy of the conformational search and DFT functional[8].
Chemical Degradation (Marfey's) LC-MS retention times~30-100 µgUnambiguous absolute configuration of amino acid residues (e.g., β -hydroxyaspartic acid)[9].Destructive; limited to hydrolyzable chiral building blocks[9].

The DP4+ Synergy: When JBCA yields ambiguous results due to overlapping signals, DP4+ probability serves as the ultimate computational safety net. By utilizing higher levels of theory (e.g., B3LYP/6-311G** or mPW1PW91) to calculate both scaled and unscaled NMR shifts, DP4+ synergistically combines with experimental 2D NMR to assign stereochemistry with >99% confidence[7][8].

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the following protocols represent a self-validating system for elucidating molecules like poecillastrin B.

Protocol 1: High-Resolution 2D NMR Acquisition for Trace Samples
  • Sample Preparation: Dissolve the trace macrolide (400 µg) in 150 µL of high-purity CD 3​ OD or DMF- d7​ [9][10]. Use a 3 mm Shigemi tube or a 1.7 mm microprobe tube to maximize the filling factor and minimize solvent convection.

  • Hardware Setup: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe (Cryoprobe) to enhance the signal-to-noise ratio by a factor of 3-4[1].

  • 1D Acquisition: Acquire 1 H and 13 C spectra. Reference chemical shifts to solvent peaks (e.g., δH​ 3.30 and δC​ 49.0 for CD 3​ OD)[9][10].

  • Homonuclear 2D: Run DQF-COSY and TOCSY to map the spin systems of the macrolide backbone. Run ROESY/NOESY (mixing time 300-500 ms) to establish through-space proximities.

  • Heteronuclear 2D: Acquire multiplicity-edited HSQC. For JBCA, acquire a J-resolved HSQC (e.g., HSQC-HECADE) to extract precise 2JH,C​ and 3JH,C​ values[3].

Protocol 2: Absolute Configuration via Marfey's Analysis

Because poecillastrins contain amino acid derivatives (e.g., β -hydroxyaspartic acid), chemical degradation is used to anchor the absolute stereochemistry[9].

  • Hydrolysis: Hydrolyze 30–100 µg of the macrolide in 6N HCl at 110 °C for 1–5 hours[9].

  • Derivatization: Concentrate the hydrolysate, redissolve in H 2​ O (100 µL), and react with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent).

  • LC-MS Analysis: Analyze the derivatized mixture using an LC-MS system (e.g., Shimadzu LC-20AD with a C18 column)[9].

  • Validation: Compare retention times against authentic FDAA-derivatized D- and L-amino acid standards to confirm the absolute configuration of the residue[9].

Integrated_Workflow Sample Trace Macrolide (400 µg) CryoNMR Cryoprobe 2D NMR (COSY, HSQC, HMBC) Sample->CryoNMR Marfeys Absolute Config (Marfey's Analysis) Sample->Marfeys JBCA Relative Stereochem (JBCA & ROESY) CryoNMR->JBCA DP4 In Silico Validation (DP4+ Probability) JBCA->DP4 Final Validated 3D Structure (Poecillastrin B) Marfeys->Final DP4->Final

Integrated self-validating workflow combining 2D NMR, Marfey's analysis, and DP4+ validation.

Conclusion

The stereochemical validation of trace marine macrolides like poecillastrin B demands a departure from single-method reliance. By coupling the empirical precision of cryoprobe-enabled 2D NMR and J-Based Configuration Analysis with the computational rigor of DP4+ probability and chemical degradation, researchers can construct a self-validating matrix of evidence. This multi-tiered approach ensures scientific integrity, accelerating the translation of potent marine cytotoxins into viable drug development pipelines.

Sources

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